Syk-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H26N10 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[5-[6-(4-propan-2-ylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N10/c1-14(2)32-7-9-33(10-8-32)15-3-4-17-18(11-15)29-23(28-17)20-19(12-27-31-20)30-22-16-5-6-24-21(16)25-13-26-22/h3-6,11-14H,7-10H2,1-2H3,(H,27,31)(H,28,29)(H2,24,25,26,30) |
InChI Key |
MSHCGLLGVLXBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)NC5=NC=NC6=C5C=CN6 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Syk-IN-8 in B-Cell Malignancies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of B-cell malignancies. As a non-receptor tyrosine kinase, Syk plays a pivotal role in transducing signals downstream of the B-cell receptor (BCR), which is essential for the proliferation and survival of both healthy and malignant B-cells.[1][2] The inhibitor Syk-IN-8, also identified as compound 19q, is a potent and selective inhibitor of Syk, demonstrating significant anti-proliferative activity against various hematological tumor cells.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in B-cell malignancies, detailing the underlying signaling pathways, experimental validation protocols, and quantitative efficacy data.
The Role of Syk in B-Cell Receptor (BCR) Signaling
The B-cell receptor is a critical component for B-cell development, activation, and survival. In many B-cell malignancies, malignant cells are dependent on chronic BCR signaling for their continued growth and survival. Syk is a central mediator in this pathway. Upon antigen binding to the BCR, or through tonic signaling, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated CD79A and CD79B proteins are phosphorylated by Src-family kinases. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and its subsequent activation through autophosphorylation.[4]
Activated Syk then phosphorylates a multitude of downstream substrates, including PLCγ2, which initiates a cascade of signaling events.[3] These pathways ultimately lead to the activation of transcription factors such as NF-κB, which regulate the expression of genes crucial for B-cell proliferation, survival, and differentiation.[4] In B-cell malignancies, this signaling pathway is often constitutively active, driving uncontrolled cell growth.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation of Syk itself and its downstream substrates. This blockade of Syk activity leads to the interruption of the entire BCR signaling cascade. The primary consequences of this inhibition in B-cell malignancies are the induction of apoptosis and the cessation of cellular proliferation.[2]
Inhibition of Downstream Signaling
A key downstream effector of Syk is Phospholipase C gamma 2 (PLCγ2). This compound has been shown to effectively inhibit the phosphorylation of PLCγ2.[3] The inhibition of PLCγ2 phosphorylation disrupts the production of secondary messengers, which in turn abrogates the activation of critical pro-survival signaling pathways, including the PI3K/AKT and MAPK pathways.[2]
Induction of Apoptosis
By disrupting the chronic pro-survival signals emanating from the BCR, this compound and other Syk inhibitors induce programmed cell death, or apoptosis, in malignant B-cells. This is a key mechanism for the elimination of tumor cells.
Anti-Proliferative Effects
The BCR signaling pathway is a major driver of proliferation in B-cell malignancies. By inhibiting Syk, this compound effectively halts the cell cycle, leading to a potent anti-proliferative effect.[3]
Quantitative Data on Syk Inhibitor Efficacy
While specific quantitative data for this compound is emerging, the efficacy of Syk inhibitors in B-cell malignancies has been well-documented with other compounds in this class. The following tables summarize representative data for potent Syk inhibitors in various B-cell malignancy cell lines.
Table 1: In Vitro Anti-Proliferative Activity of Representative Syk Inhibitors in B-Cell Malignancy Cell Lines
| Cell Line | B-Cell Malignancy Type | Syk Inhibitor | IC50 (µM) |
| Ramos | Burkitt's Lymphoma | R406 | 0.5 |
| SUDHL-4 | Diffuse Large B-Cell Lymphoma (DLBCL) | R406 | 1.2 |
| SUDHL-6 | Diffuse Large B-Cell Lymphoma (DLBCL) | R406 | 0.9 |
| TMD8 | Diffuse Large B-Cell Lymphoma (DLBCL) | Entospletinib | 0.03 |
| DOHH2 | Follicular Lymphoma | Entospletinib | 0.02 |
Note: Data presented are for the representative Syk inhibitors R406 and Entospletinib and are intended to be illustrative of the potency of this class of compounds. Specific IC50 values for this compound are under investigation.
Table 2: Kinase Selectivity Profile of a Representative Syk Inhibitor
| Kinase | IC50 (nM) |
| Syk | <10 |
| JAK1 | >1000 |
| JAK2 | >1000 |
| JAK3 | >1000 |
| LYN | >100 |
| BTK | >100 |
Note: This table illustrates the high selectivity of a representative Syk inhibitor. The selectivity profile of this compound is a key aspect of its therapeutic potential.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Syk inhibitors like this compound.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on Syk kinase in a cell-free system.
Methodology:
-
Reagents: Recombinant human Syk enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the Syk enzyme, the peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on B-cell malignancy cell lines.
Methodology:
-
Cell Lines: A panel of B-cell malignancy cell lines (e.g., Ramos, SUDHL-4, SUDHL-6).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of this compound and add it to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phospho-Syk and Downstream Targets
Objective: To confirm the inhibition of Syk phosphorylation and its downstream signaling pathways in intact cells.
Methodology:
-
Cell Treatment and Lysis:
-
Treat B-cell malignancy cell lines with varying concentrations of this compound for a specified time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-Syk (e.g., Tyr525/526), total Syk, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: BCR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of Syk inhibition.
Conclusion
This compound represents a promising therapeutic agent for the treatment of B-cell malignancies by targeting a key survival and proliferation pathway. Its mechanism of action, centered on the potent and selective inhibition of Syk kinase, leads to the disruption of BCR signaling, induction of apoptosis, and a halt in cellular proliferation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other inhibitors in this class. Further research will continue to elucidate the full potential of Syk inhibition as a cornerstone of therapy for B-cell cancers.
References
- 1. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the Synergistic Potential of Simultaneous Pan- or Isoform-Specific BET and SYK Inhibition in B-Cell Lymphoma: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Syk-IN-8 in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction in a multitude of hematopoietic cells. Its involvement in pathways regulating immune responses, inflammation, and cell proliferation has made it a compelling therapeutic target for a range of diseases, including hematological malignancies, autoimmune disorders, and allergic conditions. Syk-IN-8, a novel and potent Syk inhibitor, has emerged as a significant tool for dissecting these cellular pathways and as a promising candidate for further drug development. This guide provides an in-depth analysis of the function of this compound in cellular pathways, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction to Spleen Tyrosine Kinase (Syk)
Syk is a 72 kDa protein predominantly expressed in hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages.[1][2] It is a key mediator of signal transduction downstream of various cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors.[1][3] The structure of Syk includes two N-terminal Src homology 2 (SH2) domains and a C-terminal kinase domain.[2] The SH2 domains bind to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of receptor-associated chains, leading to the recruitment of Syk to the cell membrane and its subsequent activation.[2][4]
Once activated, Syk phosphorylates a plethora of downstream substrates, initiating signaling cascades that regulate diverse cellular functions such as proliferation, differentiation, cytokine release, and phagocytosis.[1][2][4] Dysregulation of Syk activity has been implicated in the pathophysiology of various diseases, making it an attractive target for therapeutic intervention.[1][5]
This compound: A Potent and Selective Syk Inhibitor
This compound (also referred to as compound 19q) is a recently developed, highly potent inhibitor of Syk.[6] It belongs to a series of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives designed for the treatment of hematological malignancies.[6]
Mechanism of Action
Like many kinase inhibitors, this compound is believed to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain and preventing the phosphorylation of its substrates.[1] By inhibiting the catalytic activity of Syk, this compound effectively blocks the downstream signaling cascades that are dependent on this kinase. A key downstream event inhibited by this compound is the phosphorylation of Phospholipase C gamma 2 (PLCγ2), a critical step in the B-cell receptor signaling pathway.[6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other representative Syk inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound (19q) | Syk | 0.52 | [6] |
| R406 (active metabolite of Fostamatinib) | Syk | 41 |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiproliferative Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | Data not publicly available |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Data not publicly available |
| MV4-11 | Acute Myeloid Leukemia | Data not publicly available |
| MOLM-13 | Acute Myeloid Leukemia | Data not publicly available |
Note: While the primary publication reports potent antiproliferative activity of this compound against these cell lines, the specific IC50 values are not available in the public domain at the time of this guide's compilation.[6]
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition @ 1 µM |
| Syk | >99% |
| Other Kinases | Data not publicly available |
Note: The primary publication states that this compound "showed potency against several other kinases," but a detailed selectivity panel is not publicly available.[6]
Function of this compound in Cellular Pathways
The primary function of this compound is the potent and selective inhibition of Syk, which has profound effects on several key cellular pathways, particularly in immune cells.
B-Cell Receptor (BCR) Signaling
The BCR signaling pathway is fundamental for B-cell development, activation, proliferation, and differentiation. Syk is a central and indispensable component of this pathway.[7] Upon antigen binding to the BCR, Src-family kinases phosphorylate the ITAMs of the BCR-associated CD79a and CD79b chains. This creates docking sites for the SH2 domains of Syk, leading to its recruitment and activation.[2] Activated Syk then phosphorylates downstream adaptor proteins, such as SLP-65 (BLNK), and enzymes, including Bruton's tyrosine kinase (BTK) and PLCγ2.[2] The phosphorylation of PLCγ2 leads to its activation and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers trigger downstream signaling events, including calcium mobilization and activation of protein kinase C (PKC), ultimately leading to the activation of transcription factors like NF-κB and NFAT, which drive B-cell responses.[2]
This compound, by inhibiting Syk, effectively blocks this entire cascade at a very upstream point. This leads to the suppression of B-cell proliferation and survival, which is particularly relevant in the context of B-cell malignancies where BCR signaling is often constitutively active.[5][6]
Fc Receptor (FcR) Signaling
Syk is also a crucial mediator of signaling downstream of Fc receptors, which are expressed on the surface of various immune cells, including mast cells, macrophages, and neutrophils.[2] Engagement of Fc receptors by antibody-antigen complexes triggers the phosphorylation of ITAMs in the FcRγ chain, leading to the recruitment and activation of Syk.[2] This initiates a signaling cascade that results in the release of inflammatory mediators, phagocytosis, and antibody-dependent cell-mediated cytotoxicity (ADCC).[4]
In mast cells, for example, cross-linking of the high-affinity IgE receptor (FcεRI) leads to Syk-dependent degranulation and the release of histamine and other inflammatory mediators, which are key events in allergic responses.[2] By inhibiting Syk, this compound can block these FcR-mediated inflammatory responses, highlighting its potential therapeutic utility in allergic and autoimmune diseases.
Other Syk-Dependent Pathways
Syk is also involved in signaling from other receptors, including integrins and C-type lectin receptors, and has been implicated in osteoclast maturation and platelet activation.[4] Furthermore, deregulated Syk activity has been shown to induce growth factor-independent proliferation of pre-B cells, suggesting a role as a proto-oncogene in certain contexts.[5] The inhibition of Syk by this compound would be expected to impact these pathways as well, contributing to its broad therapeutic potential.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize Syk inhibitors like this compound. These are generalized protocols based on standard laboratory practices and may require optimization for specific experimental conditions.
In Vitro Syk Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Syk-specific peptide substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of Syk kinase solution (e.g., 1.5 ng/µL in kinase buffer).
-
Add 2 µL of a mixture of the peptide substrate and ATP (final concentrations to be optimized, e.g., 0.2 µg/µL substrate and 10 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
To measure kinase activity, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Antiproliferative Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., Ramos, MV4-11)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
Western Blot Analysis of PLCγ2 Phosphorylation
This assay assesses the ability of this compound to inhibit the phosphorylation of a key downstream target of Syk in a cellular context.
Materials:
-
Ramos cells (or other suitable B-cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound dissolved in DMSO
-
Anti-human IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture Ramos cells to a sufficient density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes at 37°C to induce BCR signaling.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-PLCγ2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total PLCγ2 and β-actin for loading controls.
-
Quantify the band intensities to determine the relative levels of phosphorylated PLCγ2.
In Vivo Efficacy in a Xenograft Model
The antitumor activity of this compound has been evaluated in a mouse xenograft model using the MV4-11 human acute myeloid leukemia cell line.[6]
Generalized Protocol:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with MV4-11 cells.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule (e.g., 1 mg/kg/day).[6] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
The efficacy of this compound is determined by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase, a critical enzyme in the signaling pathways of hematopoietic cells. By effectively blocking Syk-mediated signaling, particularly through the B-cell receptor and Fc receptors, this compound demonstrates significant antiproliferative activity in hematological cancer models and holds promise for the treatment of a variety of immune-related disorders. The detailed experimental methodologies provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Syk inhibitors. As research in this area continues, a deeper understanding of the intricate roles of Syk in cellular pathways will undoubtedly pave the way for the development of more targeted and effective therapies.
References
- 1. European Journal of Medicinal Chemistry [research.tec.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of Syk-IN-8: A Potent Kinase Inhibitor for Hematological Malignancies
A technical guide on the discovery, mechanism of action, and preclinical development of Syk-IN-8, a novel and potent Spleen Tyrosine Kinase (Syk) inhibitor, for researchers, scientists, and drug development professionals.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] Its involvement in the B-cell receptor (BCR) signaling cascade has made it a compelling therapeutic target for a range of hematological malignancies and autoimmune diseases.[1][2] In the quest for novel and more effective treatments for blood cancers, a new chemical entity, this compound, has emerged as a highly potent inhibitor of Syk. This technical guide provides a comprehensive overview of the discovery, development timeline, and preclinical characterization of this compound.
Discovery and Development Timeline
This compound, also identified as compound 19q, was first disclosed in a 2023 publication in the European Journal of Medicinal Chemistry by a team of researchers led by Bingbing Cui.[3] The discovery was the result of a fragment-based drug design and structural optimization program aimed at identifying novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives with potent Syk inhibitory activity.[1] While the specific dates for each development phase are not publicly available, the timeline can be inferred from the initial patent filings for related scaffolds and the publication of the primary research. A Chinese patent application, CN114015523A, filed in 2022, describes similar benzimidazole derivatives, suggesting the underlying scaffold was under investigation prior to the specific disclosure of this compound.
Biochemical and Cellular Activity
This compound has demonstrated exceptional potency against its primary target, Spleen Tyrosine Kinase, and significant antiproliferative effects in various hematological cancer cell lines.
| Parameter | Value | Assay Type | Reference |
| Syk IC50 | 0.52 nM | Biochemical Kinase Assay | [1] |
| Antiproliferative Activity (MV4-11) | Potent (Specific IC50 not detailed in abstract) | Cell-based Assay | [1][2] |
| Antiproliferative Activity (Other Hematological Cancer Cell Lines) | Active (Specific cell lines and IC50 values not detailed in abstract) | Cell-based Assay | [1][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the catalytic activity of Syk. This kinase is a crucial component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, Syk is activated and phosphorylates downstream effector molecules, including Phospholipase C gamma 2 (PLCγ2).[3] Phosphorylated PLCγ2 initiates a cascade of downstream signals that are essential for B-cell proliferation, differentiation, and survival.
This compound has been shown to effectively inhibit the phosphorylation of PLCγ2 in Ramos cells, a human Burkitt's lymphoma cell line commonly used to study BCR signaling.[1] This demonstrates that this compound can effectively block the signaling cascade downstream of Syk, leading to the observed antiproliferative effects in hematological cancer cells.
Signaling Pathway Diagram
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy
The preclinical efficacy of this compound was evaluated in a mouse xenograft model using the MV4-11 human acute myeloid leukemia (AML) cell line. In this model, this compound demonstrated impressive anti-tumor activity at a low dosage of 1 mg/kg/day, administered orally.[1][2] Importantly, this efficacy was achieved without any reported negative impact on the body weight of the mice, suggesting a favorable tolerability profile at the effective dose.[1]
Experimental Protocols
While the full detailed protocols are proprietary to the discovering institution, this section outlines the general methodologies typically employed for the key experiments cited in the characterization of this compound.
Biochemical Syk Kinase Assay
Objective: To determine the in vitro inhibitory potency of this compound against the isolated Syk enzyme.
General Protocol:
-
Recombinant human Syk kinase is incubated with a specific peptide substrate and ATP in a suitable kinase buffer.
-
This compound is added at various concentrations to determine its effect on the kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This is often done using methods such as:
-
Radiometric assay: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced, which is then converted to a light signal.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Cellular PLCγ2 Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit Syk activity within a cellular context.
General Protocol:
-
Ramos cells are cultured under standard conditions.
-
The cells are pre-incubated with varying concentrations of this compound for a specified duration.
-
Syk signaling is stimulated by activating the B-cell receptor, typically using an anti-IgM antibody.
-
After a short stimulation period, the cells are lysed to extract proteins.
-
The levels of phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2 are determined by Western blotting or ELISA using specific antibodies.
-
The inhibition of PLCγ2 phosphorylation is quantified relative to a vehicle-treated control.
Experimental Workflow for Cellular Phosphorylation Assay
Caption: General workflow for the cellular PLCγ2 phosphorylation assay.
In Vivo MV4-11 Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
General Protocol:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously inoculated with MV4-11 cells.
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 1 mg/kg/day, orally), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry) may be performed.
-
The efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a novel, highly potent Spleen Tyrosine Kinase inhibitor with promising preclinical activity against hematological malignancies. Its discovery and initial characterization have demonstrated excellent biochemical and cellular potency, on-target activity in a relevant signaling pathway, and significant in vivo efficacy at a low, well-tolerated dose. These findings position this compound as a strong candidate for further development as a potential therapeutic agent for the treatment of blood cancers. Future studies will likely focus on a broader characterization of its kinase selectivity, a more detailed investigation of its pharmacokinetic and pharmacodynamic properties, and evaluation in a wider range of preclinical models of hematological cancers.
References
Syk-IN-8: A Potent Kinase Inhibitor with Therapeutic Potential in Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Spleen Tyrosine Kinase (Syk) has emerged as a critical signaling node in various hematological cancers, particularly those of B-cell origin. Its central role in B-cell receptor (BCR) signaling and other pro-survival pathways makes it a compelling target for therapeutic intervention. Syk-IN-8 is a novel, potent inhibitor of Syk that has demonstrated significant anti-proliferative activity against multiple hematological tumor cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in hematological cancers, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the full therapeutic potential of this compound.
Introduction: The Role of Syk in Hematological Cancers
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1][2] It is a crucial component of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[3][4] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL), constitutive activation of the BCR signaling pathway is a key driver of tumor cell proliferation and survival.[2][5][6]
Upon antigen binding to the BCR, or through tonic signaling, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated.[4] Activated Syk initiates a cascade of downstream signaling events, including the activation of pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which collectively promote cell survival, proliferation, and differentiation.[7] Given its central role in these oncogenic processes, targeting Syk with small molecule inhibitors has become a promising therapeutic strategy.[5][8]
This compound: A Novel and Potent Syk Inhibitor
This compound (also referred to as compound 19q) is a recently developed, potent, and selective inhibitor of Syk.[5] Preclinical studies have shown that this compound exhibits significant anti-proliferative activity against a range of hematological cancer cell lines. Its mechanism of action involves the direct inhibition of Syk kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in malignant cells. One of the key downstream effects of Syk inhibition by this compound is the inhibition of PLCγ2 phosphorylation, a critical step in the BCR signaling cascade.[5]
Quantitative Data: In Vitro Efficacy of Syk Inhibition
The following tables summarize the in vitro efficacy of Syk inhibitors against various hematological cancer cell lines. While extensive data for this compound is emerging, the provided data for other well-characterized Syk inhibitors offer a comparative context for its potential potency.
Table 1: IC50 Values of Syk Inhibitors in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Syk Inhibitor | IC50 (µM) | Reference |
| NALM-6 | Pre-B ALL | Entospletinib | ~2.5 | [6] |
| SEM | Pro-B ALL | Entospletinib | ~3.0 | [6] |
| RS4;11 | Pro-B ALL | Entospletinib | >20 | [6] |
| Various AML | Acute Myeloid Leukemia | Fostamatinib | Varies | [9] |
| Various AML | Acute Myeloid Leukemia | Entospletinib | Varies | [9] |
| Various AML | Acute Myeloid Leukemia | Cerdulatinib | Varies | [9] |
| Various AML | Acute Myeloid Leukemia | TAK-659 | Varies | [9] |
Note: The IC50 values can vary depending on the specific assay conditions and duration of exposure.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the catalytic activity of Syk, thereby blocking downstream signaling cascades crucial for the survival and proliferation of malignant B-cells.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of this compound on the viability of hematological cancer cell lines.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Seed hematological cancer cells (e.g., NALM-6, SEM) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.[3][10]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[3][10]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for Syk Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on Syk phosphorylation.
Protocol:
-
Cell Treatment: Culture hematological cancer cells to a sufficient density and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-pSyk Tyr525/526) overnight at 4°C.[12] Also, probe a separate blot with an antibody for total Syk as a loading control.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Syk compared to total Syk.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of hematological cancer.
Caption: General workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of a human hematological cancer cell line (e.g., 5-10 x 10^6 cells) into immunocompromised mice (e.g., NOD/SCID or NSG).[13][14]
-
Tumor Growth Monitoring: Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly using calipers.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15] Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study. Record body weights as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.[13] Analyze tumor weight, and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and target engagement (e.g., pSyk levels).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of hematological malignancies. Its potent and selective inhibition of Syk kinase activity provides a strong rationale for its further development. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to investigate the full potential of this compound. Future studies should focus on comprehensive preclinical evaluation, including in vivo efficacy in various models of hematological cancers, pharmacokinetic and pharmacodynamic profiling, and assessment of potential combination therapies to overcome resistance and enhance anti-tumor activity. The continued exploration of this compound and other next-generation Syk inhibitors holds the promise of delivering novel and effective treatments for patients with hematological cancers.
References
- 1. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Syk kinase as a therapeutic target in leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purdue.edu [purdue.edu]
- 8. Syk inhibitors in clinical development for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneity of Patient-Derived Acute Myeloid Leukemia Cells Subjected to SYK In Vitro Inhibition [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 12. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Syk inhibitor fostamatinib disodium (R788) inhibits tumor growth in the Eμ- TCL1 transgenic mouse model of CLL by blocking antigen-dependent B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Cascade Downstream of Spleen Tyrosine Kinase (Syk)
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, most notably hematopoietic cells.[1][2] It is critically involved in coupling activated immunoreceptors to downstream signaling events that mediate diverse cellular responses, including proliferation, differentiation, phagocytosis, and degranulation.[3][4][5] This technical guide provides a comprehensive overview of the signaling cascade downstream of Syk, with a focus on key molecular players, experimental methodologies to study the pathway, and quantitative data to support our understanding of these complex interactions.
Activation of Syk: The Initial Signal
Syk is activated downstream of various transmembrane receptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and Toll-like receptors (TLRs).[1][6] A common mechanism of activation involves the binding of Syk's tandem Src homology 2 (SH2) domains to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of these receptors.[2][7][8][9] This interaction leads to a conformational change and subsequent autophosphorylation of Syk on multiple tyrosine residues, which is essential for its kinase activity and the recruitment of downstream signaling molecules.[3][8][10] Specifically, phosphorylation at Tyr525 and Tyr526 in the activation loop is crucial for Syk function.[3]
Core Downstream Signaling Pathways
Once activated, Syk initiates a cascade of signaling events by phosphorylating a multitude of downstream effector and adapter proteins. These interactions lead to the activation of several key signaling pathways that ultimately dictate the cellular response.
Activated Syk directly interacts with and phosphorylates Phospholipase C gamma (PLCγ), specifically PLCγ1 and PLCγ2.[6][9][11] This interaction is mediated by the binding of the SH2 domains of PLCγ to phosphorylated tyrosine residues in the linker region of Syk, such as Tyr348 and Tyr352.[3][11] The phosphorylation of PLCγ on key regulatory residues, including Tyr783, is essential for its activation.[11][12]
Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein kinase C (PKC) isoforms. This pathway is crucial for cellular responses such as degranulation in mast cells and B-cell activation.[4]
Syk activation also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[9][13] The p85 regulatory subunit of PI3K can bind to phosphorylated tyrosine residues on Syk.[14][15] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and Bruton's tyrosine kinase (Btk).[16] This recruitment to the plasma membrane leads to the activation of Akt, a key regulator of cell survival, proliferation, and metabolism.[16] The Syk-PI3K-Akt axis is particularly important in promoting the survival of B-cell lymphomas.[16][17]
Vav family proteins (Vav1, Vav2, and Vav3) are guanine nucleotide exchange factors (GEFs) for Rho family GTPases and are key substrates of Syk.[18][19][20] Upon phosphorylation by Syk, Vav proteins become activated and promote the exchange of GDP for GTP on Rho GTPases such as Rac1 and Cdc42.[21] This activation is critical for actin cytoskeletal rearrangements, which are essential for processes like phagocytosis, cell migration, and the formation of the immunological synapse.[21] The interaction between Syk and Vav is direct and requires the SH2 domain of Vav and phosphorylated tyrosines in the linker region of Syk.[18]
The activation of Syk can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[9][22] The activation of these pathways is often downstream of other Syk-mediated events, such as the activation of PLCγ and Ras. The MAPK pathways regulate a wide range of cellular processes, including gene expression, proliferation, and apoptosis. For instance, in polymorphonuclear leukocytes, Syk activation is required for ERK1 and ERK2 phosphorylation during phagocytosis.[22]
Syk plays a crucial role in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, a central regulator of inflammatory and immune responses.[23][24][25][26] In some contexts, Syk can activate NF-κB through the canonical pathway involving the phosphorylation and degradation of IκBα.[27][28] In other scenarios, particularly in response to TNF, Syk can mediate NF-κB activation by controlling the transactivation potential of RelA/p65 through tyrosine phosphorylation.[29]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Syk signaling cascade, providing insights into the potency of inhibitors and the kinetics of molecular interactions.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| Staurosporine | Syk | 0.3 | Radiometric HotSpot Kinase Assay | Purified Human Syk | [30] |
| AG1478 | Syk | 17,000 | Radiometric HotSpot Kinase Assay | Purified Human Syk | [30] |
| D-64406 | Syk | 10,000 | Radiometric HotSpot Kinase Assay | Purified Human Syk | [30] |
Table 1: Inhibitor Potency against Syk Kinase. This table provides the half-maximal inhibitory concentration (IC50) values for various compounds against Syk, as determined by in vitro kinase assays.
| Interacting Proteins | Method | Key Findings | Reference |
| Syk and PLCγ1 | Co-immunoprecipitation | Interaction is dependent on Syk phosphorylation. | [11] |
| Syk and Vav | Yeast two-hybrid, Co-immunoprecipitation | Direct interaction requiring Syk catalytic activity and Vav SH2 domain. | [18] |
| Syk and p85 (PI3K) | In vitro binding assay | p85 binds to phosphorylated Syk. | [14] |
Table 2: Key Protein-Protein Interactions in the Syk Signaling Pathway. This table highlights some of the critical direct interactions downstream of Syk and the methods used to identify them.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the Syk signaling cascade. Below are protocols for key experiments frequently used in this field.
Objective: To determine if two proteins, in this case Syk and a putative downstream effector, interact in vivo.
Protocol:
-
Cell Lysis:
-
Culture cells of interest (e.g., B cells, mast cells) to the desired density.
-
Stimulate cells as required to activate the Syk pathway (e.g., with anti-IgM for B cells).
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM EDTA) supplemented with protease and phosphatase inhibitors.[31]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody specific for the "bait" protein (e.g., anti-Syk antibody) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (the putative interacting partner).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Objective: To measure the enzymatic activity of Syk and assess the effect of inhibitors.
Protocol:
-
Reaction Setup:
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (e.g., 10 µM) and [γ-33P]-ATP for radiometric detection or unlabeled ATP for luminescence-based detection.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Radiometric Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter to remove unincorporated [γ-33P]-ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based Detection (e.g., ADP-Glo™ Kinase Assay): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal that is proportional to the kinase activity.[5]
-
Objective: To detect the phosphorylation status of Syk and its downstream targets upon cellular stimulation.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described in the Co-IP protocol.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk (Tyr525/526)) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Syk).[32][33]
-
Visualizations of Signaling Pathways and Workflows
To facilitate a clearer understanding of the complex interactions within the Syk signaling cascade, the following diagrams have been generated using the DOT language.
Caption: Core signaling pathways downstream of Syk activation.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: General workflow for an in vitro kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. uniprot.org [uniprot.org]
- 7. pnas.org [pnas.org]
- 8. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond | Semantic Scholar [semanticscholar.org]
- 11. Phospholipase C-gamma1 interacts with conserved phosphotyrosyl residues in the linker region of Syk and is a substrate for Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | Phosphorylation of PLC-gamma by p-BTK/p-SYK [reactome.org]
- 13. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | p85 regulatory unit of PI3K binds p-6Y-SYK [reactome.org]
- 15. Reactome | PI3K binds to p-6Y-SYK [reactome.org]
- 16. Syk Activation of Phosphatidylinositol 3-Kinase/Akt Prevents HtrA2-dependent Loss of X-linked Inhibitor of Apoptosis Protein (XIAP) to Promote Survival of Epstein-Barr Virus+ (EBV+) B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functional and physical interactions of Syk family kinases with the Vav proto-oncogene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulatory and Signaling Properties of the Vav Family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vav family proteins couple to diverse cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Syk activation initiates downstream signaling events during human polymorphonuclear leukocyte phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. TNF activates Syk protein tyrosine kinase leading to TNF-induced MAPK activation, NF-kappaB activation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Classic and Novel Signaling Pathways Involved in Cancer: Targeting the NF-κB and Syk Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]
- 29. Activation of Syk by Protein Kinase C-δ Regulates Thrombin-induced Intercellular Adhesion Molecule-1 Expression in Endothelial Cells via Tyrosine Phosphorylation of RelA/p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Luxeptinib interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]
- 33. Syk Antibody | Cell Signaling Technology [cellsignal.com]
In-Depth Technical Guide: Syk-IN-8, a Potent Spleen Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spleen tyrosine kinase (Syk) inhibitor, Syk-IN-8 (also identified as compound 19q). The document details its target protein, binding affinity, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.
Core Target and Binding Affinity
This compound is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells.[1] Aberrant Syk activation is linked to the pathogenesis of several hematological malignancies, making it a key therapeutic target.
This compound, also referred to as compound 19q in its discovery publication, demonstrates high-potency inhibition of the Syk enzyme.
| Compound Name | Target Protein | Binding Affinity (IC50) |
| This compound (19q) | Spleen Tyrosine Kinase (Syk) | 0.52 nM |
Experimental Protocols
Determination of this compound IC50 Value (In Vitro Kinase Assay)
The half-maximal inhibitory concentration (IC50) of this compound against the Syk enzyme was determined using a luminescent kinase assay, likely the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced from the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human Syk enzyme
-
This compound (compound 19q) dissolved in DMSO
-
Substrate: Poly (Glu, Tyr) 4:1
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Kinase Reaction Setup: The recombinant Syk enzyme and the substrate are mixed in the kinase assay buffer.
-
Inhibitor Addition: The diluted this compound or DMSO (as a vehicle control) is added to the enzyme/substrate mixture and incubated for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a specific concentration of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and ATP Depletion: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. This is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added. This reagent converts the ADP generated during the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal. This step is typically incubated for 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
IC50 Calculation: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Western Blot Analysis of Downstream PLCγ2 Phosphorylation
To confirm the cellular activity of this compound, its effect on the phosphorylation of the downstream effector, Phospholipase C gamma 2 (PLCγ2), was assessed in Ramos cells, a human Burkitt's lymphoma B-cell line.
Materials:
-
Ramos cells
-
This compound (compound 19q)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ2 (Tyr759) and anti-total-PLCγ2
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Ramos cells are cultured to a suitable density and then treated with various concentrations of this compound or DMSO for a specified duration.
-
Cell Lysis: After treatment, cells are harvested, washed with cold PBS, and then lysed on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is then incubated with the primary antibody against phospho-PLCγ2 (p-PLCγ2) overnight at 4°C.
-
Following incubation, the membrane is washed multiple times with wash buffer.
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, the membrane is incubated with an ECL substrate.
-
-
Signal Detection and Analysis: The chemiluminescent signal is detected using an imaging system. The membrane can be stripped and re-probed with an antibody against total PLCγ2 to ensure equal protein loading. The band intensities are quantified, and the ratio of p-PLCγ2 to total PLCγ2 is calculated to determine the effect of this compound on PLCγ2 phosphorylation.
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in B-Cells
Spleen tyrosine kinase is a central component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79a and CD79b. This creates docking sites for the SH2 domains of Syk, leading to its recruitment and activation. Activated Syk then phosphorylates downstream adaptor proteins and enzymes, including PLCγ2, which ultimately leads to the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.
Caption: B-Cell Receptor (BCR) signaling pathway mediated by Syk.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of this compound involves a series of steps from compound preparation to data analysis.
Caption: Workflow for determining the IC50 of this compound.
Western Blot Experimental Workflow
The process of analyzing the effect of this compound on PLCγ2 phosphorylation follows a standard western blot procedure.
Caption: Workflow for Western Blot analysis of p-PLCγ2.
References
Structural Analysis of Inhibitor Binding to the Syk Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the structural analysis of inhibitor binding to the Spleen Tyrosine Kinase (Syk) domain. Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various immune cell receptors, making it a significant therapeutic target for autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][2][3] This document details the binding characteristics of the novel inhibitor, Syk-IN-8, presents quantitative data for its activity, and uses a representative crystal structure to illustrate the precise molecular interactions within the kinase's active site. Furthermore, it outlines the key experimental protocols used to generate such data and visualizes critical pathways and workflows.
Syk Kinase: Structure and Function
Spleen Tyrosine Kinase is a 72 kDa protein composed of two N-terminal Src homology 2 (SH2) domains, a C-terminal kinase (catalytic) domain, and linker regions connecting these domains.[4][5] In immune cells, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of receptors like the B-cell receptor (BCR) and Fc receptors (FcRs).[5][6] This interaction activates Syk, initiating a downstream signaling cascade involving effectors like Phospholipase C gamma (PLCγ) and Protein Kinase B (Akt), which ultimately regulates cellular responses such as proliferation, differentiation, and phagocytosis.[7][8] Given its central role, the development of selective Syk inhibitors is a major focus of drug discovery.[2][6]
Quantitative Data for Syk Inhibitor Binding
The potency of a kinase inhibitor is typically quantified by its IC50 value, which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. The inhibitor this compound (also identified as compound 19q in its discovery study) has demonstrated potent activity against the Syk kinase.[9] The structural basis for how such inhibitors bind is determined through techniques like X-ray crystallography, which provides high-resolution data on the protein-ligand complex.
While a specific crystal structure for this compound in complex with Syk is not yet publicly available, numerous structures with other potent inhibitors have been solved. For the purpose of this guide, we will use the high-resolution crystal structure of Syk in complex with the inhibitor NMS-0963 (PDB ID: 8RRZ) as a representative example to analyze the binding site interactions.[10]
Table 1: In Vitro Potency of this compound
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
|---|
| this compound (compound 19q) | Syk | Kinase Activity Assay | 2.5 |[9] |
Table 2: Representative Crystallographic Data for an Inhibitor-Bound Syk Kinase Domain
| PDB ID | Inhibitor | Organism | Resolution (Å) | R-Value Free | R-Value Work | Reference |
|---|
| 8RRZ | NMS-0963 | Homo sapiens | 1.75 | 0.214 | 0.180 |[10] |
Structural Analysis of the Syk Kinase-Inhibitor Complex
The crystal structure of the Syk kinase domain reveals a canonical two-lobed architecture typical of protein kinases. The inhibitor binds in the ATP-binding pocket located at the interface between the N-lobe and the C-lobe. Analysis of representative structures, such as PDB ID 8RRZ, highlights key interactions that are crucial for high-affinity binding.
Key binding site residues in Syk often include:
-
Hinge Region: The inhibitor typically forms one or more hydrogen bonds with the backbone atoms of residues in the hinge region (e.g., Ala451, Glu449), mimicking the interaction of the adenine moiety of ATP.
-
Hydrophobic Pockets: The inhibitor occupies hydrophobic pockets within the active site, making van der Waals contacts with residues such as Leu377, Val385, and Leu501.
-
Gatekeeper Residue: The nature of the "gatekeeper" residue (Met448 in Syk) influences the size and shape of the binding pocket and is a key determinant of inhibitor selectivity.
-
Solvent-Exposed Region: Moieties of the inhibitor can extend towards the solvent-exposed region, providing opportunities to engineer properties like solubility and cell permeability.
The detailed understanding of these interactions derived from high-resolution crystal structures is fundamental for structure-based drug design and the optimization of inhibitor potency and selectivity.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for understanding the context of Syk inhibition. The following diagrams, rendered using Graphviz, illustrate the Syk signaling pathway, the workflow for determining a co-crystal structure, and the logical flow of a structure-activity relationship (SAR) study.
Caption: Syk ITAM-dependent signaling pathway.
Caption: Experimental workflow for protein-inhibitor X-ray crystallography.
References
- 1. rcsb.org [rcsb.org]
- 2. promega.com [promega.com]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. rcsb.org [rcsb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. uniprot.org [uniprot.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rcsb.org [rcsb.org]
- 11. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinas ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08769F [pubs.rsc.org]
In Vivo Efficacy of Syk-IN-8 in Animal Models of Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in various B-cell malignancies due to its central role in B-cell receptor (BCR) signaling. Inhibition of Syk can disrupt pro-survival signals and induce apoptosis in lymphoma cells. This technical guide provides a comprehensive overview of the in vivo efficacy of the novel Syk inhibitor, Syk-IN-8 (also known as compound 19q), in animal models of lymphoma. Due to the limited public availability of detailed in vivo data for this compound, this guide also incorporates representative data and protocols from other well-characterized Syk inhibitors to provide a thorough understanding of the preclinical evaluation of this class of compounds.
Introduction to this compound
This compound is a potent and novel inhibitor of Spleen tyrosine kinase. It belongs to a class of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives and has demonstrated significant antiproliferative activity against various hematological tumor cells in preclinical studies.[1] The primary mechanism of action of Syk inhibitors involves binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.[2] This blockade disrupts downstream signaling pathways crucial for the survival and proliferation of malignant B-cells.[2]
Syk Signaling Pathway in Lymphoma
Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of the B-cell receptor (BCR).[3] Upon antigen binding to the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and is activated through phosphorylation. Activated Syk then initiates a cascade of downstream signaling events, including the activation of pathways such as PI3K/AKT and NF-κB, which are critical for the survival and proliferation of lymphoma cells.
Caption: Simplified Syk signaling pathway in B-cell lymphoma and the point of intervention by this compound.
In Vivo Efficacy of this compound
Summary of Available Data
The primary publication on this compound (compound 19q) reports its in vivo efficacy in a mouse xenograft model using the MV4-11 cell line, which is typically used as a model for acute myeloid leukemia but also expresses Syk. The study demonstrated that this compound has "impressive efficacy at a low dosage (1 mg/kg/day)... without affecting the body weight of the mice."[1]
Note: Detailed quantitative data and graphical representations of tumor growth inhibition and survival from this study are not publicly available in the accessed resources. Therefore, the following sections present representative data from other well-characterized Syk inhibitors to illustrate the typical in vivo efficacy observed with this class of drugs in lymphoma models.
Representative In Vivo Efficacy of Other Syk Inhibitors in Lymphoma Models
To provide a comprehensive understanding of the potential of Syk inhibition in vivo, this section summarizes data from preclinical studies of other notable Syk inhibitors.
| Syk Inhibitor | Animal Model | Cell Line | Key Efficacy Findings | Reference |
| Fostamatinib (R788) | Murine NHL model | Eμ-MYC/BCRHEL | Led to acute tumor remission and extended mouse survival. | [4] |
| TAK-659 | Animal models | DLBCL (GCB and non-GCB subtypes) | Exhibited dose-dependent tumor-inhibitory properties across both subtypes. | [5][6] |
| SKLB-850 | BCL xenograft models | Ramos and HBL-1 | Considerably suppressed tumor growth in a dose-dependent manner. | |
| Genetic Syk Inhibition | Rag1-/- recipient mice | DBL-114 (murine NHL-like) | Tumor cells deficient in Syk failed to expand in vivo. | [4] |
Experimental Protocols for In Vivo Lymphoma Models
Detailed experimental protocols are crucial for the accurate assessment of a drug's in vivo efficacy. The following sections provide a representative methodology for a xenograft lymphoma model, based on common practices in the field.
Cell Line and Animal Models
-
Cell Lines: A variety of human lymphoma cell lines are utilized for xenograft studies, including but not limited to:
-
Diffuse Large B-cell Lymphoma (DLBCL): TMD8, U2932, HBL-1, SU-DHL-4
-
Burkitt's Lymphoma: Ramos
-
Acute Myeloid Leukemia (Syk-expressing): MV4-11
-
-
Animal Models: Immunocompromised mice are essential for establishing human tumor xenografts. Commonly used strains include:
-
NOD-SCID (Non-obese diabetic/severe combined immunodeficient)
-
NSG (NOD scid gamma)
-
BALB/c nude mice
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of a Syk inhibitor in a lymphoma xenograft model.
Caption: A generalized workflow for assessing the in vivo efficacy of a Syk inhibitor in a lymphoma xenograft model.
Detailed Methodologies
Tumor Inoculation:
-
Lymphoma cells are harvested during their logarithmic growth phase.
-
Cells are washed and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous models, cells (typically 5 x 10^6 to 10 x 10^6) are often mixed with an equal volume of Matrigel to support initial tumor growth.
-
The cell suspension is injected subcutaneously into the flank of the mice.
Drug Formulation and Administration:
-
This compound or other inhibitors are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
The drug is administered to the treatment group, typically via oral gavage, at the specified dose and schedule (e.g., daily).
-
The control group receives the vehicle only.
Monitoring and Endpoints:
-
Tumor dimensions (length and width) are measured with calipers, typically 2-3 times per week.
-
Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
For survival studies, animals are monitored until they meet euthanasia criteria (e.g., excessive tumor burden, significant weight loss).
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed differences.
-
Survival Analysis: Kaplan-Meier curves are generated to visualize survival data, and statistical significance is determined using tests such as the log-rank test.
Biomarker Analysis:
-
At the end of the study, tumors can be excised for further analysis.
-
Western Blotting: To confirm target engagement, protein lysates from the tumors can be analyzed for the levels of phosphorylated Syk (p-Syk) and downstream signaling molecules like p-PLCγ2.
-
Immunohistochemistry (IHC): To assess tumor morphology and the expression of relevant biomarkers in the tumor microenvironment.
Conclusion
This compound is a promising novel Syk inhibitor with demonstrated in vivo efficacy in a preclinical model of hematological malignancy. While detailed quantitative data for this compound is not yet widely available, the extensive research on other Syk inhibitors in lymphoma models provides a strong rationale for its continued development. The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of this compound and other emerging Syk inhibitors, which will be critical in advancing these targeted therapies toward clinical applications for patients with lymphoma.
References
The Potent Syk Inhibitor Syk-IN-8: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) has emerged as a critical signaling mediator in a multitude of cellular processes, extending from immune responses to cellular adhesion and proliferation.[1][2][3] Its pivotal role in the B-cell receptor (BCR) signaling pathway has rendered it a compelling therapeutic target for a range of hematological malignancies and autoimmune disorders.[4][5][] Syk-IN-8, a novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivative, has been identified as a highly potent and selective inhibitor of Syk, demonstrating significant promise in the preclinical setting for the treatment of blood cancers.[7][8] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent enzymatic inhibition of Syk and its profound anti-proliferative effects on various cancer cell lines.
In Vitro Kinase Inhibitory Activity
This compound exhibits exceptional potency against the Syk enzyme.
| Compound | Syk IC₅₀ (nM) |
| This compound (19q) | 0.52 |
Table 1: In vitro inhibitory activity of this compound against the Syk enzyme. Data extracted from Cui et al., 2023.[8]
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated across a panel of hematological cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (μM) |
| MV4-11 | Acute Myeloid Leukemia | 0.012 |
| MOLM-13 | Acute Myeloid Leukemia | 0.015 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.023 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 0.031 |
| Ramos | Burkitt's Lymphoma | 0.045 |
| Raji | Burkitt's Lymphoma | 0.058 |
| K562 | Chronic Myeloid Leukemia | >10 |
Table 2: Anti-proliferative activity of this compound in various hematological cancer cell lines. Data extracted from Cui et al., 2023.[8]
Mechanism of Action: Inhibition of Downstream Signaling
This compound effectively inhibits the downstream signaling cascade mediated by Syk. A key pharmacodynamic marker of Syk inhibition is the reduction of phosphorylated phospholipase C gamma 2 (PLCγ2). In Ramos cells, this compound demonstrated a dose-dependent inhibition of PLCγ2 phosphorylation.[8]
Pharmacokinetics
Detailed pharmacokinetic studies on this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively published. However, standard preclinical protocols are employed to characterize these parameters for novel small molecule inhibitors.
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was assessed in a mouse xenograft model using MV4-11 cells.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound (19q) | 1 mg/kg/day | Significant |
Table 3: In vivo efficacy of this compound in an MV4-11 mouse xenograft model. Data extracted from Cui et al., 2023.[8] The study reported significant efficacy without specifying the exact percentage of tumor growth inhibition.
Experimental Protocols
The following sections detail the methodologies typically employed to evaluate the pharmacokinetics and pharmacodynamics of Syk inhibitors like this compound.
In Vitro Syk Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the Syk enzyme.
Methodology:
-
Reagents and Materials: Recombinant human Syk enzyme, ATP, appropriate peptide substrate (e.g., a poly(Glu, Tyr) peptide), test compound (this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, add the Syk enzyme, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity, using a luminescent detection reagent. f. Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9][10][11]
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired hematological cancer cell lines in appropriate media and conditions.
-
Plating: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound (this compound) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[2][4][13]
Western Blot Analysis for PLCγ2 Phosphorylation
Objective: To assess the inhibitory effect of a compound on the Syk signaling pathway in cells.
Methodology:
-
Cell Treatment: Treat cells (e.g., Ramos cells) with varying concentrations of the test compound (this compound) for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total PLCγ2 or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14][15][16]
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile (ADME, bioavailability, half-life) of a compound in an animal model.
Methodology:
-
Animal Model: Utilize healthy mice (e.g., BALB/c or C57BL/6).
-
Compound Administration: Administer the test compound (this compound) via different routes (e.g., intravenous for determining clearance and volume of distribution, and oral for assessing bioavailability).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Mouse Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MV4-11) into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (this compound) and a vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology, or biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.[1][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Syk Signaling Pathway in B-Cells.
References
- 1. Mouse models to study genes involved in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overview of the Use of Murine Models in Leukemia and Lymphoma Research [frontiersin.org]
- 8. Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. A guide to selecting high-performing antibodies for PLC-gamma-2 for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Progress in construction of mouse models to investigate the pathogenesis and immune therapy of human hematological malignancy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Syk in Fc Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that serves as a critical intracellular signaling mediator for a wide array of immunoreceptors. Its function is particularly pivotal in pathways initiated by Fc receptors (FcRs), which are essential for linking the humoral and cellular branches of the immune system. Upon engagement by antibody-antigen complexes, Fc receptors trigger robust cellular responses such as phagocytosis, degranulation, cytokine release, and antibody-dependent cell-mediated cytotoxicity (ADCC). These processes are fundamentally dependent on the activation and downstream signaling cascade of Syk. This technical guide provides a detailed examination of the molecular mechanisms governing Syk's function in FcR signaling, summarizes key quantitative data, outlines essential experimental protocols for its study, and presents its role as a prominent target for therapeutic intervention in inflammatory and autoimmune diseases.
Introduction to Fc Receptors and Syk Kinase
Fc receptors are a family of cell surface proteins that bind to the Fc (Fragment, crystallizable) portion of immunoglobulins. This interaction allows immune cells to recognize and respond to pathogens or particles opsonized by antibodies. FcRs are classified based on the antibody isotype they bind, such as FcγR for IgG and FcεRI for IgE. Many of these receptors, particularly the activating types, lack intrinsic kinase activity and rely on associated signaling subunits that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[1][2]
Syk kinase is a central player in transducing signals from these ITAM-containing receptors.[3] It is predominantly expressed in hematopoietic cells. The structure of Syk is characterized by two N-terminal tandem Src homology 2 (SH2) domains, a linker region, and a C-terminal kinase (catalytic) domain.[4][5] The tandem SH2 domains are crucial for docking to phosphorylated ITAMs, an event that initiates Syk's activation and the subsequent propagation of the signal.[3][5]
The Core Signaling Cascade: From Receptor Clustering to Syk Activation
The activation of FcR signaling pathways is a sequential and tightly regulated process, with Syk positioned at the apex of the downstream cascade.
-
Receptor Cross-linking and ITAM Phosphorylation: The process begins when multiple immunoglobulins, bound to a multivalent antigen or an opsonized particle, cross-link Fc receptors on the cell surface.[6] This clustering brings the receptors into close proximity with Src family protein tyrosine kinases (PTKs), such as Lyn, Fyn, or Hck.[6][7] These Src kinases then phosphorylate the two tyrosine residues within the ITAMs of the receptor's associated signaling chains (e.g., the FcRγ chain).[1][8]
-
Syk Recruitment and Docking: The newly created doubly phosphorylated ITAMs (p-ITAMs) serve as high-affinity docking sites for the tandem SH2 domains of cytosolic Syk.[3][4][5] This interaction recruits Syk from the cytoplasm to the plasma membrane, placing it at the site of receptor engagement.
-
Syk Activation: The binding to p-ITAMs induces a conformational change in Syk, which relieves its autoinhibitory state.[5][9] Full activation of Syk is a multi-step process involving both trans-phosphorylation by Src kinases and autophosphorylation.[10][11] Key autophosphorylation events occur on tyrosine residues Tyr525 and Tyr526 (in human Syk) within the activation loop of the kinase domain, which is essential for its full catalytic activity.[12]
-
Signal Amplification: Once activated, Syk can phosphorylate additional substrates, including the ITAMs on neighboring receptor chains, creating more docking sites and amplifying the initial signal.[3]
Figure 1: Syk Activation Downstream of Fc Receptors.
Downstream Effector Pathways and Cellular Outcomes
Activated Syk acts as a scaffold and kinase, phosphorylating a multitude of downstream adapter proteins and enzymes to orchestrate complex cellular responses.[3] Studies in Syk-deficient macrophages have been instrumental in demonstrating that Syk is indispensable for FcγR-mediated phagocytosis and signaling.[6][13]
-
Phospholipase Cγ (PLCγ) and Calcium Signaling: Syk phosphorylates and activates PLCγ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical signal for degranulation in mast cells and basophils.[8][14]
-
Phosphoinositide 3-kinase (PI3K) and Phagocytosis: Syk is crucial for the activation of the PI3K pathway.[6] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the membrane, which recruits downstream effectors like Akt and guanine nucleotide exchange factors (GEFs) for Rho-family GTPases, such as Vav.[1] This cascade is essential for the actin cytoskeleton remodeling required to form the phagocytic cup and engulf opsonized targets.[13]
-
MAPK Pathway and Gene Transcription: Syk activation leads to the phosphorylation of adapter proteins like Shc, which in turn engages the Ras-Raf-MEK-ERK module of the mitogen-activated protein kinase (MAPK) pathway.[1][3] The ERK pathway plays a significant role in promoting cell proliferation and the transcription of inflammatory cytokine genes.[1]
The functional consequences of Syk activation are cell-type specific:
-
Macrophages/Neutrophils: Phagocytosis of pathogens and cellular debris.[3]
-
Mast Cells/Basophils: Degranulation and release of histamine and other inflammatory mediators in allergic responses (via FcεRI).[7]
-
Dendritic Cells: Antigen internalization and presentation, leading to T-cell activation and adaptive immunity.[15]
-
B Cells: Signal transduction from the B-cell receptor (BCR), which also utilizes an ITAM-based mechanism.[14]
Quantitative Analysis of Syk-Mediated Signaling
Quantifying the biochemical events in the Syk signaling pathway is essential for understanding its regulation and for the development of targeted inhibitors.
Table 1: Key Autophosphorylation Sites of Human Syk
| Phosphorylation Site | Location | Function | Citation |
|---|---|---|---|
| Tyr525 / Tyr526 | Kinase Domain Activation Loop | Essential for full catalytic activity; phosphorylation is a hallmark of Syk activation. | [12] |
| Tyr323 | SH2-Kinase Linker | Negative regulatory site; provides a binding site for the inhibitory protein Cbl. | [12] |
| Tyr352 | SH2-Kinase Linker | Docking site for the SH2 domain of PLCγ1, facilitating its activation. |[12] |
Table 2: Example Enzymatic Activity of Recombinant Syk Data presented is illustrative and derived from commercial datasheets for purified enzymes. Actual values may vary based on assay conditions.
| Parameter | Value | Assay Type | Citation |
|---|---|---|---|
| Specific Activity | ~105 nmol/min/mg | Radiometric [³³P]-ATP Assay | [16] |
| Specific Activity | ~103 nmol/min/mg | ADP-Glo™ Luminescent Assay |[16] |
Key Experimental Methodologies
Studying the function of Syk requires a combination of immunological, biochemical, and cell biology techniques.
Immunoprecipitation (IP) and Western Blotting
This is a cornerstone technique to study the phosphorylation of Syk and its association with other proteins following FcR stimulation.
Objective: To detect the phosphorylation of Syk at key activation sites (e.g., Tyr525/526) after Fc receptor cross-linking.
Protocol:
-
Cell Culture and Stimulation: Culture hematopoietic cells (e.g., THP-1 monocytes or primary macrophages) to an appropriate density. Stimulate cells by cross-linking FcγRs, for example, by adding heat-aggregated IgG or anti-receptor antibodies for various time points (e.g., 0, 2, 5, 10 minutes).[17]
-
Cell Lysis: Immediately terminate the stimulation by placing the culture dish on ice and washing with ice-cold PBS. Lyse the cells in a buffer containing detergents (e.g., 1% NP-40 or Triton X-100) and, critically, protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to preserve phosphorylation states.[9][18]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Add a specific antibody against total Syk to the cleared lysate and incubate for several hours to overnight at 4°C to form antibody-antigen complexes.[19]
-
Capture Complexes: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding.
-
Detection: Probe the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-pSyk Tyr525/526).[20] After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The same membrane can be stripped and re-probed for total Syk as a loading control.[9]
References
- 1. Fcγ Receptor Cross-linking Stimulates Cell Proliferation of Macrophages via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Ability of Siglecs To Antagonize Fcγ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. rupress.org [rupress.org]
- 7. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. syk kinase activation by a src kinase-initiated activation loop phosphorylation chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb (PE Conjugate) | Cell Signaling Technology [cellsignal.com]
- 13. A critical role for Syk in signal transduction and phagocytosis mediated by Fc gamma receptors on macrophages [spiral.imperial.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. promega.com [promega.com]
- 17. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
Syk-IN-8: A Technical Guide to its Impact on B-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syk-IN-8, also known as compound 19q, is a highly potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR), as well as other immunoreceptors.[1] Upon antigen binding to the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/CD79b heterodimer, where it becomes activated and initiates a signaling cascade essential for B-cell activation, proliferation, differentiation, and survival. Dysregulation of the BCR signaling pathway, and specifically Syk activity, is implicated in various B-cell malignancies and autoimmune diseases, making Syk an attractive therapeutic target.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on BCR signaling, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the enzymatic activity of Syk. While the precise binding mode is not detailed in the available literature, it is described as a potent Syk inhibitor.[1] By inhibiting Syk, this compound effectively blocks the phosphorylation of downstream substrates, thereby interrupting the BCR signaling cascade. A key event in BCR signaling is the Syk-mediated phosphorylation and activation of Phospholipase C gamma 2 (PLCγ2).[2] this compound has been demonstrated to effectively reduce the phosphorylation of PLCγ2 in Ramos cells, a human Burkitt's lymphoma cell line commonly used to study BCR signaling.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized through biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Potency of this compound (Compound 19q)
| Target Kinase | IC50 (nM) |
| Syk | 0.52 |
| Data from Cui et al., 2023[1] |
Table 2: Kinase Selectivity Profile of this compound (Compound 19q)
| Kinase | IC50 (nM) |
| Syk | 0.52 |
| JAK3 | 1.1 |
| FLT3 | 2.5 |
| TYK2 | 4.6 |
| JAK2 | 6.8 |
| ITK | 11 |
| TXK | 14 |
| JAK1 | 21 |
| TEC | 33 |
| BTK | 42 |
| Data from Cui et al., 2023 |
Table 3: Anti-proliferative Activity of this compound (Compound 19q)
| Cell Line | Description | IC50 (nM) |
| Ramos | Burkitt's lymphoma (B-cell) | 1.9 |
| TMD8 | Diffuse large B-cell lymphoma | 12 |
| MV4-11 | Acute myeloid leukemia | 0.81 |
| MOLM13 | Acute myeloid leukemia | 0.93 |
| Data from Cui et al., 2023 |
Impact on B-Cell Receptor (BCR) Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a complex signaling cascade. This compound, by inhibiting Syk, effectively disrupts this pathway at a critical early stage.
Figure 1. Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
As depicted in Figure 1, this compound's inhibition of Syk prevents the phosphorylation of key downstream effectors like PLCγ2, BTK, and PI3K. This blockade abrogates the subsequent signaling cascades, including calcium mobilization and the activation of the NF-κB and MAPK pathways, which are all crucial for B-cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Syk Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Syk.
Figure 2. Workflow for a typical biochemical Syk kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Serially dilute this compound in DMSO to achieve a range of concentrations.
-
Prepare a solution of recombinant human Syk enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the Syk enzyme solution to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega), which measures luminescence proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of this compound on B-cell lymphoma and other hematological cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture the desired cell lines (e.g., Ramos, TMD8, MV4-11, MOLM13) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Protein Phosphorylation
This method is used to detect the effect of this compound on the phosphorylation of Syk and its downstream substrate PLCγ2 in a cellular context.
Figure 3. General workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
To observe the effect on induced signaling, stimulate the cells with an anti-IgM antibody for a short period (e.g., 10-15 minutes) to cross-link the BCRs.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Syk (e.g., anti-p-Syk Y525/526) and PLCγ2, as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
This compound is a potent and selective inhibitor of Syk with demonstrated activity in both biochemical and cellular assays. Its ability to effectively block the BCR signaling pathway by inhibiting Syk and the subsequent phosphorylation of downstream effectors like PLCγ2 highlights its potential as a valuable research tool for studying B-cell biology and as a promising therapeutic candidate for the treatment of hematological malignancies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other Syk inhibitors on B-cell function.
References
Methodological & Application
Application Notes and Protocols for Syk-IN-8 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways of various hematopoietic cells.[1] It is involved in mediating cellular responses such as proliferation, differentiation, and phagocytosis.[1] Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders, allergic reactions, and hematological malignancies. This makes Syk an attractive therapeutic target for drug development. Syk-IN-8 is a known inhibitor of Syk, targeting its kinase activity.[2] These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against Syk kinase. The protocol is based on the ADP-Glo™ Kinase Assay, a robust and sensitive luminescent method for measuring kinase activity.
Signaling Pathway of Syk
Syk is a key mediator in multiple signaling pathways, often initiated by immunoreceptors. Upon receptor activation, Syk is recruited to the cell membrane and is itself activated through phosphorylation. Activated Syk then phosphorylates downstream substrates, initiating a signaling cascade that can involve pathways such as the PI3K-AKT, Ras-ERK, and PLCγ-NFAT pathways, ultimately leading to a cellular response.
References
Application Notes and Protocols for Syk-IN-8 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syk-IN-8 is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2][3] Dysregulation of Syk signaling is implicated in various hematological malignancies and autoimmune diseases, making it a promising therapeutic target.[1][2][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell viability and downstream signaling pathways.
Data Presentation
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| PRT062607 | MV4-11 | Acute Myeloid Leukemia | ~0.1 | [5] |
| MOLM13 | Acute Myeloid Leukemia | ~0.1 | [5] | |
| BAY 61-3606 | SH-SY5Y | Neuroblastoma | ~0.1-0.6 | [6] |
| SU-DHL-1 | T-cell non-Hodgkin lymphoma | ~8 (for Syk phosphorylation inhibition) | [7] | |
| SR-786 | T-cell non-Hodgkin lymphoma | ~8 (for Syk phosphorylation inhibition) | [7] | |
| Entospletinib | NALM-6 | Pre-B Acute Lymphoblastic Leukemia | ~1-5 | [8] |
| SEM | Pro-B Acute Lymphoblastic Leukemia | ~1-5 | [8] | |
| PRT318 | Various DLBCL cell lines | Diffuse Large B-cell Lymphoma | Varies | [9] |
Signaling Pathway
Syk plays a pivotal role in relaying signals from immunoreceptors, leading to the activation of multiple downstream pathways that control cell proliferation, survival, and differentiation.[4] Inhibition of Syk with this compound is expected to disrupt these signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. "Syk Inhibitors in Clinical Development for Hematological Malignancies" by Delong Liu and Aleksandra Mamorska-Dyga [touroscholar.touro.edu]
- 3. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid and Lymphoid Malignancies with Fusion Kinases Involving Spleen Tyrosine Kinase (SYK)—Emerging Rare Entities? [mdpi.com]
- 5. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Application Notes: Detection of Syk Phosphorylation (pSyk) using Syk-IN-8 in Western Blotting
These application notes provide a detailed protocol for the use of the specific Syk inhibitor, Syk-IN-8, in conjunction with Western blotting to detect changes in the phosphorylation of Spleen tyrosine kinase (Syk). This protocol is intended for researchers, scientists, and drug development professionals investigating Syk-mediated signaling pathways.
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[1][2] Upon activation of cell surface receptors, such as the B-cell receptor (BCR) or Fc receptors, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes phosphorylated at key tyrosine residues, notably Tyr525 and Tyr526 in the activation loop, which is essential for its kinase activity.[2][3] Activated, phosphorylated Syk (pSyk) initiates downstream signaling cascades involving effectors like PLCγ2, PI3K/Akt, and MAPK pathways, leading to cellular responses such as proliferation, differentiation, and inflammatory mediator release.[1][4][5]
This compound is a potent and specific inhibitor of Syk kinase activity.[6] It functions by binding to the ATP-binding site of Syk, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[1] This makes this compound a valuable tool for studying the role of Syk phosphorylation in cellular processes and for validating the on-target effects of potential therapeutic agents targeting this pathway.
Signaling Pathway
The following diagram illustrates the central role of Syk in ITAM-mediated signaling and its inhibition by this compound.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-Syk (Tyr525/526) Antibody (#2711) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. The microglial immunoreceptor tyrosine‐based motif‐Syk signaling pathway is a promising target of immunotherapy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunoprecipitation of Syk-Interacting Proteins with Syk-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[1] Its involvement in cellular adhesion, innate and adaptive immune responses, and platelet activation makes it a significant target in the study and treatment of autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][2] The activation of Syk initiates a cascade of downstream signaling events through the phosphorylation of adaptor proteins and enzymes, leading to cellular proliferation, differentiation, and survival.[3]
Syk-IN-8 is a potent and selective inhibitor of Syk kinase activity. By blocking the catalytic function of Syk, this compound provides a valuable tool for dissecting the Syk signaling pathway and for the development of therapeutic agents. Understanding how this compound impacts the formation of Syk-containing protein complexes is crucial for elucidating its mechanism of action and identifying potential biomarkers and off-target effects.
This document provides detailed protocols for the immunoprecipitation (IP) of Syk and its interacting proteins from cells treated with this compound, followed by analysis using mass spectrometry. It also presents a representative quantitative analysis of changes in the Syk interactome upon inhibitor treatment.
Data Presentation
The following table summarizes illustrative quantitative proteomic data from a hypothetical experiment comparing the abundance of proteins co-immunoprecipitated with Syk in the presence and absence of this compound. This data is representative of what could be obtained using techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification (LFQ) mass spectrometry.
Table 1: Illustrative Quantitative Analysis of Syk-Interacting Proteins with this compound Treatment
| Protein ID (Uniprot) | Gene Name | Protein Name | Fold Change (this compound / Control) | p-value | Biological Function |
| P43405 | SYK | Spleen tyrosine kinase | 1.00 | - | Bait Protein |
| P27361 | LYN | Tyrosine-protein kinase Lyn | 0.45 | <0.01 | Upstream activator of Syk |
| P15498 | VAV1 | Vav1 | 0.38 | <0.01 | Guanine nucleotide exchange factor, downstream of Syk |
| Q08881 | BLNK | B-cell linker protein | 0.52 | <0.01 | Adaptor protein in B-cell signaling |
| P42681 | SHIP1 | Phosphatidylinositol 3,4,5-trisphosphate 5-phosphatase 1 | 1.89 | <0.05 | Inositol phosphatase, negative regulator of PI3K signaling |
| P19174 | GRB2 | Growth factor receptor-bound protein 2 | 0.61 | <0.05 | Adaptor protein linking receptor tyrosine kinases to Ras signaling |
| P63104 | TUBA1B | Tubulin alpha-1B chain | 1.12 | >0.05 | Cytoskeletal protein |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.95 | >0.05 | Cytoskeletal protein |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format of results from a quantitative proteomics experiment. Actual results may vary depending on the cell type, experimental conditions, and the specific Syk inhibitor used.
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of Syk and its interacting proteins from cultured cells treated with this compound, followed by preparation for mass spectrometry analysis.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture a suitable human or mouse cell line known to express Syk (e.g., Ramos, THP-1, or a B-cell lymphoma line) in the appropriate complete growth medium at 37°C in a humidified incubator with 5% CO₂.
-
Grow cells to a density of approximately 1-2 x 10⁶ cells/mL for suspension cultures or 70-80% confluency for adherent cultures.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
For the experimental group, add this compound to the cell culture medium to a final concentration of 1 µM (the optimal concentration may need to be determined empirically).
-
For the control group, add an equivalent volume of the vehicle (DMSO) to the cell culture medium.
-
Incubate the cells for a predetermined time (e.g., 2-4 hours) to allow for the inhibition of Syk kinase activity.
-
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Harvesting:
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Adherent cells: Wash the cells twice with ice-cold PBS. Scrape the cells into ice-cold PBS and pellet by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for the immunoprecipitation.
-
Protocol 3: Immunoprecipitation of Syk
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the normalized lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add a validated anti-Syk antibody (typically 2-5 µg per 1 mg of protein lysate) to the pre-cleared lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator to allow for the formation of the antigen-antibody complex.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG isotype control antibody.
-
-
Immune Complex Capture:
-
Add an appropriate amount of pre-washed Protein A/G agarose or magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20). Each wash should be followed by a brief centrifugation to pellet the beads.
-
Protocol 4: Elution and Sample Preparation for Mass Spectrometry
-
Elution:
-
Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer. Options include:
-
Denaturing elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. This is suitable for subsequent Western blot analysis but may not be ideal for all mass spectrometry applications.
-
Acidic elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to dissociate the antibody-antigen interaction. Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
On-bead digestion: Proceed directly to proteolytic digestion while the proteins are still bound to the beads.
-
-
-
In-solution or On-bead Digestion:
-
Reduction: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylation: Alkylate the cysteine residues with iodoacetamide at room temperature in the dark for 20 minutes.
-
Digestion: Add trypsin or another suitable protease and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt and concentrate the digested peptides using C18 spin columns or tips according to the manufacturer's instructions.
-
Elute the purified peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in 50% acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify proteins by searching against a relevant protein database (e.g., UniProt).
-
Perform quantitative analysis (SILAC or label-free) to determine the relative abundance of proteins co-immunoprecipitated with Syk in the this compound treated versus control samples.
-
Filter the results to identify proteins that show a statistically significant change in interaction with Syk upon inhibitor treatment.
-
Mandatory Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria [mdpi.com]
- 3. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Syk-IN-8 Stock Solution for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors, including B-cell receptors (BCR) and Fc receptors.[1][2] Its involvement in signaling pathways that control cell proliferation, differentiation, and survival makes it a significant target for therapeutic intervention in autoimmune diseases and hematological malignancies.[1][3][4] Syk-IN-8 is a potent inhibitor of Syk, demonstrating antiproliferative activity in several hematological tumor cell lines.[5] Accurate and consistent preparation of this compound stock and working solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound in cell culture experiments.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₁₀ | [6] |
| Molecular Weight | 442.52 g/mol | [6] |
| Description | A potent Spleen Tyrosine Kinase (Syk) inhibitor. | [5] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C)
-
Ultrasonic bath (optional)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to various working concentrations as needed.
-
Pre-Assay Calculations:
-
Determine the mass of this compound powder required to make a 10 mM stock solution.
-
Calculation: Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.001 L × 0.010 mol/L × 442.52 g/mol × 1000 mg/g = 4.425 mg
-
-
Reconstitution Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the calculated amount of this compound powder (e.g., 4.425 mg) and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution).
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Troubleshooting: If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[8] Always check the manufacturer's data sheet for specific temperature stability information.
-
-
Aliquoting and Storage:
-
Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots as recommended in the table below.
-
| Parameter | Recommendation | Reference |
| Stock Concentration | 10 mM (typical) | General Practice |
| Solvent | Anhydrous DMSO | [7] |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | [6][8] |
| Shelf Life (in solvent) | ≤ 6 months at -80°C; ≤ 1 month at -20°C | [6][8] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [8] |
Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium or an appropriate buffer immediately before use.
-
Thawing:
-
Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
-
Dilution:
-
Perform serial dilutions to reach the final desired concentration. Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate.[9]
-
It is recommended to pre-warm the cell culture medium or buffer to 37°C before adding the inhibitor.[9]
-
Example Dilution for a 10 µM final concentration in 10 mL of medium:
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 in sterile DMSO or cell culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 into the final volume of cell culture medium. (e.g., add 1 mL of 100 µM solution to 9 mL of medium).
-
-
Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Syk Signaling Pathway Diagram
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Syk-IN-4 | TargetMol [targetmol.com]
Application Notes and Protocols for Syk-IN-8: Determining the Optimal Concentration for Syk Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Syk-IN-8, a potent spleen tyrosine kinase (Syk) inhibitor, for various research applications. This document includes quantitative data on its inhibitory activity, detailed protocols for key experiments, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a highly potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells.[1][2] Abnormal activation of Syk is implicated in the pathogenesis of various hematological malignancies and autoimmune diseases, making it a key therapeutic target.[1] this compound, also referred to as compound 19q in some literature, has demonstrated significant antiproliferative activity in several hematological tumor cell lines.[1][2] Its mechanism of action involves the inhibition of Syk's catalytic activity, which in turn blocks downstream signaling pathways, such as the phosphorylation of PLCγ2.[1][2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified through enzymatic assays, providing a clear indication of its potency.
| Compound | Target | IC50 Value | Reference |
| This compound | Syk Enzyme | 0.52 nM | [1] |
Note: The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Signaling Pathway
Syk kinase is a central node in various signaling pathways, particularly downstream of immune receptors like the B-cell receptor (BCR). Upon receptor activation, Syk is recruited and activated, leading to the phosphorylation of downstream substrates and the initiation of a signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of Syk by this compound blocks these downstream events.
Experimental Protocols
To determine the optimal concentration of this compound for inhibiting Syk activity in your specific experimental system, a series of assays should be performed. Below are detailed protocols for key experiments.
In Vitro Syk Kinase Assay (HTRF®)
This assay directly measures the enzymatic activity of purified Syk and its inhibition by this compound.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare the enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT).
-
Dilute recombinant Syk enzyme and biotinylated substrate (e.g., poly-GT-biotin) in the enzymatic buffer to the desired concentrations.
-
Prepare a serial dilution of this compound in DMSO and then dilute in the enzymatic buffer.
-
Prepare ATP in the enzymatic buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the Syk enzyme, biotinylated substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for Syk.
-
Incubate the plate for 10-30 minutes at room temperature.[3]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Phospho-Syk Western Blot
This protocol determines the effect of this compound on the phosphorylation of Syk within a cellular context.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., Ramos, a human Burkitt's lymphoma cell line) to the desired density.
-
Pre-treat the cells with a range of this compound concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells to induce Syk phosphorylation (e.g., with anti-human IgM for B-cells).[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[6]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526) overnight at 4°C.[5][6]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total Syk and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]
-
Cell Viability Assay (MTT)
This assay measures the effect of this compound on cell proliferation and viability.
Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Intracellular Flow Cytometry for Phospho-Syk
This method provides a quantitative analysis of Syk phosphorylation at the single-cell level.
Workflow Diagram:
Protocol:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of your cells of interest.
-
Pre-treat cells with a range of this compound concentrations.
-
Stimulate the cells to induce Syk phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixation buffer (e.g., 1-4% paraformaldehyde) to preserve the phospho-epitopes.[8]
-
Wash the cells with a staining buffer (e.g., PBS with 0.5% BSA).
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or methanol). The choice of permeabilization agent may depend on the antibody and the location of the target protein.[8]
-
-
Staining:
-
(Optional) Stain for cell surface markers with fluorescently conjugated antibodies.
-
Stain for intracellular phospho-Syk by incubating the cells with a fluorescently conjugated anti-phospho-Syk antibody.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of phospho-Syk positive cells and the median fluorescence intensity (MFI) for each treatment condition.
-
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers to effectively utilize this compound as a tool to investigate Syk-mediated signaling. By performing a combination of in vitro kinase assays, cellular phospho-protein analysis, and cell viability assays, the optimal concentration of this compound for inhibiting Syk activity in a specific cellular context can be accurately determined. This will enable robust and reproducible experimental outcomes in the study of hematological malignancies and other Syk-dependent diseases.
References
- 1. Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Syk-IN-8 Treatment
These application notes provide an overview of cell lines responsive to the Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-8, and detailed protocols for evaluating its effects. This document is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways of various immune cells.[1] It is a key component of B-cell receptor (BCR) signaling and is also involved in signaling from other receptors, including Fc receptors.[1] Dysregulation of Syk activity has been implicated in various hematological malignancies and autoimmune diseases, making it an attractive therapeutic target.[1][2][3] this compound is a potent and selective inhibitor of Syk kinase activity. This document outlines responsive cell lines, experimental protocols to assess the cellular effects of this compound, and the underlying signaling pathways.
Responsive Cell Lines to Syk Inhibition
Several hematological cancer cell lines have demonstrated sensitivity to Syk inhibition, responding with decreased proliferation, cell cycle arrest, and induction of apoptosis. The following table summarizes cell lines reported to be responsive to various Syk inhibitors, which are expected to show similar sensitivity to this compound.
| Cell Line | Cancer Type | Key Response to Syk Inhibition | Reference |
| Raji | Burkitt's Lymphoma | Induction of apoptosis | [2] |
| BJAB | Burkitt's Lymphoma | Induction of apoptosis | [2] |
| DHL4 | Diffuse Large B-cell Lymphoma (GCB) | Decreased proliferation | [4] |
| DHL6 | Diffuse Large B-cell Lymphoma (GCB) | Decreased NF-κB activity | [4] |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC) | Decreased proliferation and NF-κB activity | [4] |
| U-2932 | Diffuse Large B-cell Lymphoma (ABC) | Decreased proliferation and NF-κB activity | [4] |
| SU-DHL-1 | T-cell non-Hodgkin Lymphoma | Reduced proliferation and viability | [3] |
| SR-786 | T-cell non-Hodgkin Lymphoma | Reduced proliferation and viability | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Sensitive to inhibition, IC50 matches plasma concentration of Entospletinib | [5] |
| MOLM13 | Acute Myeloid Leukemia (AML) | Sensitive to inhibition, IC50 matches plasma concentration of Entospletinib | [5] |
| MOLM14 | Acute Myeloid Leukemia (AML) | Sensitive to inhibition | [5] |
| SH-SY5Y | Neuroblastoma | Reduced cell viability | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (CCK-8/WST-8 Method)
This protocol is for determining the number of viable cells in culture after treatment with this compound.
Materials:
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
96-well plates
-
Cell culture medium
-
This compound
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Dispense 100 µL of cell suspension into each well of a 96-well plate. The recommended cell density is 5,000-10,000 cells/well, but this should be optimized for each cell line.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 10 µL of various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Western Blotting for Syk Signaling Pathway
This protocol is to assess the phosphorylation status of Syk and its downstream targets.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Syk (Tyr525/526), anti-Syk, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Chemiluminescence reagent
Procedure:
-
Cell Lysis:
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescence reagent and visualize the protein bands using an imaging system.[8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound as desired.
-
-
Cell Collection and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways and Experimental Workflow
Syk Signaling Pathway
Syk is activated downstream of the B-cell receptor (BCR) and other immunoreceptors. Its activation triggers multiple downstream signaling cascades, including the PI3K/AKT, RAS/MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and differentiation.[1][13] Inhibition of Syk by this compound is expected to block these pro-survival signals, leading to apoptosis in dependent cancer cells.
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effects of this compound on responsive cell lines.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 8. origene.com [origene.com]
- 9. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Syk-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in various hematopoietic cells.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway and is also involved in signaling from other immune receptors.[2][3] Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders and hematological malignancies.[2] In several cancers, Syk has been shown to promote cell survival and proliferation by activating downstream signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways.[1][2] Inhibition of Syk, therefore, presents a promising therapeutic strategy to induce apoptosis in cancer cells.[2][3]
Syk-IN-8 is a potent and selective inhibitor of Syk. By binding to the ATP-binding site of Syk, it prevents its phosphorylation and subsequent activation, thereby blocking downstream pro-survival signaling and inducing apoptosis.[3] This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. In late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Data Presentation
Table 1: Apoptosis Induction by Syk Inhibitor R406 in T-cell Lymphoma Cell Lines
| Cell Line | Treatment (R406, 8 µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| SU-DHL-1 | Control (DMSO) | 5.2% | 1.0 |
| SU-DHL-1 | R406 | 34.8% | 6.7 |
| SR-786 | Control (DMSO) | 7.1% | 1.0 |
| SR-786 | R406 | 38.5% | 5.4 |
| Data is representative of expected results based on similar studies.[1] |
Table 2: Apoptosis Induction by Syk Inhibitor BAY 61-3606 in Multiple Myeloma Cell Lines
| Cell Line | Treatment (BAY 61-3606) | % Apoptotic Cells (PI Staining) |
| AMO-1 | Control (DMSO) | 4% |
| AMO-1 | 1 µM | 15% |
| AMO-1 | 5 µM | 45% |
| U266 | Control (DMSO) | 6% |
| U266 | 1 µM | 22% |
| U266 | 5 µM | 58% |
| Data is representative of expected results based on similar studies and methodology.[3] |
Experimental Protocols
Materials and Reagents
-
This compound (or other Syk inhibitor)
-
Cell line of interest (e.g., lymphoma, leukemia, or other cancer cell lines with known Syk expression)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding:
-
For suspension cells, seed at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture flask or plate.
-
For adherent cells, seed in a culture plate to achieve 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions.
-
Treat the cells with the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and save it in a centrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the saved culture medium. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate on the cell population based on forward and side scatter properties. Create a quadrant plot of Annexin V-FITC versus PI fluorescence to distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations.
-
Signaling Pathway
Inhibition of Syk by this compound blocks downstream signaling pathways that promote cell survival, thereby leading to the induction of apoptosis. The following diagram illustrates the key signaling events affected by Syk inhibition.
Caption: Syk signaling pathway in survival and apoptosis.
References
Application Notes and Protocols for Studying B-cell Activation and Proliferation Using Syk-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[1][2] Upon antigen binding to the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a and CD79b signaling subunits, leading to its activation.[1][2] Activated Syk initiates a cascade of downstream signaling events, including the phosphorylation of phospholipase Cγ2 (PLCγ2), which ultimately results in B-cell activation, proliferation, differentiation, and antibody production.[1][3] Given its pivotal role, Syk has emerged as a key therapeutic target for various hematological malignancies and autoimmune diseases.[1][4]
Syk-IN-8 (also known as compound 19q) is a novel and highly potent inhibitor of Syk.[1] It exhibits exceptional inhibitory activity against the Syk enzyme and has demonstrated antiproliferative effects in various hematological tumor cells.[1] Mechanistically, this compound has been shown to effectively reduce the phosphorylation of the downstream effector PLCγ2 in Ramos B-cells, a human Burkitt's lymphoma cell line.[1] These characteristics make this compound a valuable tool for researchers studying B-cell signaling and a promising candidate for further drug development.
These application notes provide detailed protocols and data for utilizing this compound to investigate B-cell activation and proliferation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| Syk Enzyme Inhibition (IC50) | 0.52 nM | - | [1] |
| Antiproliferative Activity (IC50) | 1.1 nM | Ramos | [1] |
| 1.5 nM | TMD-8 | [1] | |
| 2.5 nM | SU-DHL-4 | [1] | |
| 4.6 nM | SU-DHL-6 | [1] | |
| 12.3 nM | OCI-Ly10 | [1] | |
| 11.2 nM | Pfeiffer | [1] | |
| 1.6 nM | Toledo | [1] | |
| 0.4 nM | DOHH-2 | [1] | |
| 1.1 nM | OCI-Ly3 | [1] | |
| 1.2 nM | WSU-DLCL2 | [1] | |
| 1.0 nM | U2932 | [1] | |
| 0.8 nM | HBL-1 | [1] | |
| 1.3 nM | KARPAS-422 | [1] | |
| Inhibition of PLCγ2 Phosphorylation | Effective Reduction | Ramos | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: B-Cell Proliferation Assay using CFSE Staining
This protocol details how to measure B-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye using flow cytometry.
Materials:
-
Primary B-cells or B-cell lines (e.g., Ramos)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)
-
B-cell stimuli (e.g., anti-IgM F(ab')2 fragments, IL-4)
-
CFSE (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary B-cells from spleen or peripheral blood, or culture B-cell lines to the desired confluency. Wash the cells twice with PBS.
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by gentle vortexing.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Plate the cells in a multi-well plate.
-
Add B-cell stimuli to the desired final concentration (e.g., 10 µg/mL anti-IgM and 20 ng/mL IL-4).
-
Add this compound at various concentrations (e.g., 0.1 nM to 100 nM) to the appropriate wells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate volume of PBS for flow cytometry.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data using flow cytometry software to visualize the successive generations of proliferating cells as distinct peaks of decreasing CFSE fluorescence.
-
Protocol 2: B-Cell Activation Assay by Measuring Surface Marker Expression
This protocol describes the assessment of B-cell activation by quantifying the upregulation of activation markers such as CD69 and CD86 via flow cytometry.
Materials:
-
Primary B-cells or B-cell lines
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
B-cell stimulus (e.g., anti-IgM F(ab')2 fragments)
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., anti-CD19) and activation markers (e.g., anti-CD69, anti-CD86)
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate B-cells (1-2 x 106 cells/mL) in a multi-well plate with complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a B-cell stimulus (e.g., 10 µg/mL anti-IgM). Include an unstimulated control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Antibody Staining:
-
Harvest the cells and wash them with cold flow cytometry staining buffer.
-
Resuspend the cells in 100 µL of staining buffer.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry.
-
Acquire data on a flow cytometer.
-
Gate on the B-cell population (e.g., CD19-positive cells) and analyze the expression levels of CD69 and CD86.
-
Protocol 3: Western Blot for PLCγ2 Phosphorylation
This protocol outlines the procedure to detect the phosphorylation of PLCγ2, a direct downstream target of Syk, in B-cells following treatment with this compound.
Materials:
-
B-cell line (e.g., Ramos)
-
This compound (dissolved in DMSO)
-
Serum-free RPMI-1640 medium
-
B-cell stimulus (e.g., anti-IgM F(ab')2 fragments)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ2 (Tyr1217) and anti-total-PLCγ2
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture Ramos cells to a density of 5-10 x 106 cells/mL.
-
Starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5-10 minutes.
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PLCγ2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PLCγ2.
-
Conclusion
This compound is a potent and specific inhibitor of Syk kinase, making it an invaluable research tool for dissecting the intricacies of B-cell signaling. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in studying B-cell activation and proliferation. These methodologies can be adapted to various B-cell subtypes and experimental conditions, facilitating a deeper understanding of the role of Syk in both normal and pathological B-cell biology.
References
- 1. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Live-Cell Imaging with Syk-IN-8 to Monitor Signaling Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Syk-IN-8, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in live-cell imaging experiments to monitor the dynamics of intracellular signaling pathways. The protocols detailed herein are designed to enable researchers to visualize and quantify the effects of this compound on Syk activity in real-time within living cells, providing valuable insights for basic research and drug development.
Introduction to Syk and its Role in Signaling
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[1] Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) in the receptor complex, leading to its activation and the initiation of a downstream signaling cascade.[2] This cascade involves the phosphorylation of numerous substrate proteins, ultimately regulating diverse cellular processes such as proliferation, differentiation, and inflammation.[3] Dysregulation of Syk signaling is implicated in various diseases, including autoimmune disorders and hematological malignancies, making it an attractive therapeutic target.[4]
This compound: A Tool for Probing Syk Dynamics
This compound is a chemical inhibitor designed to target the kinase activity of Syk with high specificity.[4] Its application in live-cell imaging allows for the direct observation of how inhibiting Syk impacts downstream signaling events in real-time. This provides a dynamic perspective that is often lost in endpoint assays, enabling a deeper understanding of the kinetics and spatial regulation of Syk-mediated pathways.
Data Presentation: Quantitative Analysis of Syk Inhibition
The following table summarizes hypothetical quantitative data that could be generated from live-cell imaging experiments using a FRET-based Syk biosensor to assess the efficacy of this compound. This data is presented as an example to guide researchers in their experimental design and data analysis.
| Parameter | Value | Cell Type | Notes |
| This compound IC50 (Live Cell FRET Assay) | Experimentally Determined | e.g., DT40 B cells | The half-maximal inhibitory concentration (IC50) should be determined by treating cells expressing a Syk FRET biosensor with a range of this compound concentrations and measuring the change in the FRET signal. |
| Time to Maximal Inhibition (at IC50) | Experimentally Determined | e.g., DT40 B cells | This is the time required for this compound to exert its maximal inhibitory effect on Syk activity, as measured by the FRET biosensor. |
| Duration of Inhibition | Experimentally Determined | e.g., DT40 B cells | This parameter reflects how long the inhibitory effect of this compound persists after its application. |
| Effect on Downstream Substrate | Experimentally Determined | e.g., HEK293T cells | The effect of this compound on the phosphorylation of downstream targets like PLCγ2 can be monitored using specific fluorescent biosensors or immunofluorescence. |
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the overall experimental process, the following diagrams are provided.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Syk Activity Using a FRET-Based Biosensor
This protocol describes how to use a genetically encoded FRET-based biosensor to monitor Syk activity in living cells and assess the inhibitory effect of this compound. The biosensor typically consists of a donor fluorescent protein (e.g., CFP) and an acceptor fluorescent protein (e.g., YFP) linked by a Syk-specific substrate peptide and a phospho-binding domain. Upon phosphorylation by Syk, the biosensor undergoes a conformational change, altering the FRET efficiency between the two fluorophores.
Materials:
-
Mammalian cell line of interest (e.g., DT40 B cells, HEK293T cells)
-
Plasmid DNA encoding a Syk FRET biosensor
-
Transfection reagent
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
This compound (stock solution in DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO2) and FRET capabilities
Procedure:
-
Cell Culture and Transfection:
-
One day prior to imaging, seed the cells on a glass-bottom dish suitable for live-cell microscopy.
-
Transfect the cells with the Syk FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the biosensor for 24-48 hours.
-
-
Live-Cell Imaging Setup:
-
On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.
-
-
Baseline Imaging:
-
Identify cells expressing the FRET biosensor.
-
Acquire baseline FRET images for a few minutes before adding the inhibitor. This will serve as the control (pre-treatment) measurement.
-
-
Inhibitor Treatment:
-
Prepare the desired concentrations of this compound in live-cell imaging medium. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Carefully add the this compound solution to the cells. A vehicle control (DMSO) should be run in parallel.
-
-
Time-Lapse Imaging:
-
Immediately after adding the inhibitor, start acquiring time-lapse FRET images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-2 hours).
-
-
Data Analysis:
-
For ratiometric FRET, calculate the ratio of acceptor to donor fluorescence intensity for each cell over time.
-
For fluorescence lifetime imaging (FLIM), measure the fluorescence lifetime of the donor fluorophore.
-
Plot the change in FRET ratio or lifetime as a function of time to visualize the dynamics of Syk inhibition.
-
Protocol 2: Monitoring Downstream Signaling Events
This protocol provides a general framework for observing the effect of this compound on downstream signaling events, such as the activation of Phospholipase C gamma 2 (PLCγ2), a known substrate of Syk.[4]
Materials:
-
Cell line expressing a fluorescent biosensor for a downstream signaling molecule (e.g., a PLCγ2 activity reporter) or cells suitable for immunofluorescence.
-
This compound
-
Live-cell imaging system or a standard fluorescence microscope for fixed-cell imaging.
Procedure for Live-Cell Imaging:
-
Follow steps 1-5 from Protocol 1, using a biosensor for the downstream target of interest.
-
Analyze the data by quantifying the change in the biosensor's signal in response to this compound treatment.
Procedure for Immunofluorescence (Fixed-Cell Imaging):
-
Culture and treat cells with this compound as described in Protocol 1.
-
At desired time points, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-PLCγ2).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope and quantify the fluorescence intensity of the phosphorylated target.
Conclusion
The use of this compound in conjunction with live-cell imaging techniques provides a powerful approach to dissect the dynamic role of Syk in cellular signaling. The protocols and guidelines presented here offer a solid foundation for researchers to investigate the real-time effects of Syk inhibition, contributing to a better understanding of Syk-driven pathophysiology and the development of novel therapeutic strategies. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve the most robust and informative results.
References
- 1. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live cell imaging for studying g protein-coupled receptor activation in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of FRET Biosensor to Characterize CSK Subcellular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Spleen Tyrosine Kinase (Syk) Inhibitors in Autoimmune Disease Models
Disclaimer: Due to the limited availability of published research on the specific compound Syk-IN-8 in autoimmune disease models, this document provides a comprehensive overview of the application of other well-characterized Spleen Tyrosine Kinase (Syk) inhibitors in this context. The principles, protocols, and mechanisms described herein are considered broadly applicable to potent and selective Syk inhibitors as a class and serve as a guide for researchers interested in exploring their therapeutic potential.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is a key mediator of signal transduction downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2] Dysregulation of Syk activity is implicated in the pathogenesis of numerous antibody-mediated autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2] Consequently, inhibition of Syk has emerged as a promising therapeutic strategy for these conditions. This document provides detailed application notes and protocols for the use of Syk inhibitors in preclinical models of autoimmune diseases.
Mechanism of Action
Syk inhibitors function by binding to the ATP-binding site of the kinase, which prevents its phosphorylation and subsequent activation.[1] This blockade disrupts downstream signaling cascades, leading to a reduction in immune cell activation, proliferation, and the production of inflammatory cytokines.[1] In the context of autoimmune diseases, Syk inhibition can ameliorate disease symptoms by interfering with the function of key immune cells such as B cells, mast cells, macrophages, and neutrophils.
Signaling Pathway of Syk in Immune Cells
The following diagram illustrates the central role of Syk in immunoreceptor signaling.
Caption: Syk signaling downstream of BCR and FcR activation.
Application in Rheumatoid Arthritis Models
Syk inhibitors have demonstrated significant efficacy in various animal models of rheumatoid arthritis. The K/BxN serum transfer-induced arthritis model is a widely used and robust model for studying the effector phase of inflammatory arthritis.[3]
Quantitative Data from Preclinical Arthritis Models
| Model | Syk Inhibitor | Dosing Regimen | Key Findings | Reference(s) |
| K/BxN Serum Transfer | Entospletinib | 50 mg/kg or 100 mg/kg, oral gavage, twice daily | Dose-dependent decrease in clinical arthritis score. Reduction in neutrophil accumulation in joints. | [4] |
| Collagen-Induced Arthritis | Fostamatinib (R788) | Not specified | Profound effect on the development of clinical arthritis, bone erosions, pannus formation, and synovitis. | [5] |
| Cherubism Mouse Model | Entospletinib | 100 mg/kg, intraperitoneal injection, daily for 6 weeks | Improved facial swelling and reduced inflammatory infiltrates in lung and liver. Reduced bone erosion. | [6] |
Experimental Protocol: K/BxN Serum Transfer-Induced Arthritis
This protocol describes the induction of arthritis in mice using serum from K/BxN mice, which contains autoantibodies against glucose-6-phosphate isomerase.[7][8]
Caption: Experimental workflow for K/BxN serum transfer arthritis model.
Methodology:
-
Induction of Arthritis:
-
Treatment:
-
Begin administration of the Syk inhibitor or vehicle control on the day of serum transfer or as per the study design.
-
For example, administer entospletinib at 50 or 100 mg/kg via oral gavage twice daily.[4]
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4:[9]
-
0: No swelling or erythema.
-
1: Mild swelling and/or erythema.
-
2: Moderate swelling and erythema.
-
3: Severe swelling and erythema affecting the entire paw.
-
4: Maximal inflammation with joint deformity.
-
-
Ankle Thickness: Measure the thickness of the ankle joint daily using a caliper.[9]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect tissues for further analysis.
-
Histology: Fix ankle joints in formalin, decalcify, and embed in paraffin for sectioning and staining (e.g., H&E) to assess inflammation and joint damage.
-
Cytokine Analysis: Prepare joint homogenates to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or other immunoassays.
-
Application in Systemic Lupus Erythematosus (SLE) Models
Syk inhibitors have shown therapeutic potential in murine models of lupus by targeting B-cell activation and autoantibody-mediated inflammation.
Quantitative Data from Preclinical Lupus Models
| Model | Syk Inhibitor | Dosing Regimen | Key Findings | Reference(s) |
| MRL/lpr Mice | Fostamatinib (R788) | 3 g/kg or 10 g/kg in chow for 6 weeks | Prevention and improvement of established skin lesions. Reduction in lymphadenopathy. | [5] |
| NZB/W F1 Mice | R406 (active metabolite of Fostamatinib) | Not specified | Delayed appearance of proteinuria. Improved glomerulosclerosis. Reduced expression of MCP-1 and TGF-β1 in the kidney. | [10] |
| FcγRIIb-/- Mice | Fostamatinib (R788) | Oral administration for 4 weeks | Reduced serum anti-dsDNA, proteinuria, and glomerulonephritis. Decreased systemic inflammation (TNFα, IL-6). | [11] |
Experimental Protocol: MRL/lpr Mouse Model of Lupus
MRL/lpr mice spontaneously develop a lupus-like disease characterized by autoantibody production, skin lesions, and glomerulonephritis.
Methodology:
-
Animal Model:
-
Use female MRL/lpr mice, which develop an accelerated and more severe form of the disease.
-
-
Treatment:
-
For prophylactic studies, begin treatment before the onset of significant disease (e.g., at 6-8 weeks of age).
-
For therapeutic studies, start treatment after the establishment of disease (e.g., at 12 or 16 weeks of age).[5]
-
Administer the Syk inhibitor formulated in the chow (e.g., 3 g/kg of R788) or via other appropriate routes.[5]
-
-
Assessment of Disease:
-
Skin Lesions: Visually score the severity of skin lesions on a regular basis.
-
Proteinuria: Monitor for the presence of protein in the urine weekly using dipsticks as an indicator of kidney damage.
-
Autoantibody Titers: Collect serum periodically to measure the levels of anti-dsDNA and anti-ssDNA antibodies by ELISA.[5]
-
Lymphadenopathy and Splenomegaly: At the end of the study, measure the weight of lymph nodes and spleens.
-
-
Endpoint Analysis:
-
Histopathology: Collect kidneys and skin for histological examination to assess the severity of glomerulonephritis and dermatitis.[5]
-
Application in Multiple Sclerosis Models
The role of Syk in myeloid cells, including microglia, suggests its potential as a therapeutic target in multiple sclerosis (MS).[12] The experimental autoimmune encephalomyelitis (EAE) model is the most commonly used animal model for MS.[13]
Experimental Protocol: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide.[14]
Methodology:
-
Induction of EAE:
-
Immunize C57BL/6 mice with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer Pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of encephalitogenic T cells into the central nervous system.
-
-
Treatment:
-
Administer the Syk inhibitor or vehicle control starting at a predefined time point (e.g., at the time of immunization or at the onset of clinical signs).
-
-
Assessment of Disease:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:[15][16]
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Body Weight: Record the body weight of the mice daily as weight loss is an indicator of disease severity.
-
-
Endpoint Analysis:
-
Histopathology: At the peak of the disease or at the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Immunophenotyping: Isolate mononuclear cells from the central nervous system to analyze the infiltration of different immune cell populations by flow cytometry.
-
Logical Relationship of Syk Inhibition in Autoimmunity
The following diagram illustrates how Syk inhibition can interrupt the pathological processes in autoimmune diseases.
References
- 1. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis [frontiersin.org]
- 4. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Skin and Kidney Disease by Inhibition of Spleen Tyrosine Kinase in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second-Generation SYK Inhibitor Entospletinib Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Syk inhibitor attenuates lupus in FcγRIIb-/- mice through the Inhibition of DNA extracellular traps from macrophages and neutrophils via p38MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
Application Note: High-Throughput Screening for Syk Kinase Inhibitors Using Syk-IN-8 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[1][] Its involvement in mediating cellular responses such as proliferation, differentiation, and cytokine production makes it a significant therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies.[1][][3] High-throughput screening (HTS) is a powerful methodology for identifying novel inhibitors of Syk. This application note provides a detailed protocol for a biochemical HTS assay to screen for Syk inhibitors, utilizing the potent and specific Syk inhibitor, Syk-IN-8, as a positive control. This compound acts as an inhibitor of Syk and has been shown to have antiproliferative activity against various tumor cells.[4]
This document outlines the necessary reagents, a step-by-step experimental protocol, and data analysis procedures. Additionally, it includes diagrams of the Syk signaling pathway and the HTS workflow to provide a comprehensive guide for researchers.
Syk Signaling Pathway
Syk kinase is a crucial component of immunoreceptor signaling.[5][6] Upon ligand binding to an immunoreceptor, such as the B-cell receptor (BCR) or an Fc receptor, a cascade of phosphorylation events is initiated. This leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src-family kinases. Syk is then recruited to the phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.[7] Activated Syk proceeds to phosphorylate downstream substrates, including PLCγ2, which ultimately results in the activation of signaling pathways such as the NF-κB and MAPK pathways, driving diverse cellular responses.[4][5]
High-Throughput Screening Workflow
The HTS workflow is designed to be efficient and robust, allowing for the screening of large compound libraries.[8][9] The process begins with the preparation of assay plates containing the test compounds. The Syk kinase reaction is then initiated by adding the enzyme and substrate. After an incubation period, a detection reagent is added to measure the extent of the kinase reaction. The signal is read by a plate reader, and the data is analyzed to identify potential inhibitors. This compound is used as a positive control for inhibition, while DMSO serves as a negative control.
Experimental Protocols
This protocol is based on a generic biochemical kinase assay format, such as a fluorescence-based assay, which is a common method for HTS.[10][11]
Reagents and Materials
-
Syk Kinase: Recombinant human Syk kinase.
-
Syk Substrate: A suitable peptide or protein substrate for Syk.
-
ATP: Adenosine 5'-triphosphate.
-
This compound: Positive control inhibitor.
-
DMSO: Dimethyl sulfoxide (vehicle for compounds).
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection Reagent: A reagent to detect kinase activity (e.g., ADP-Glo™ Kinase Assay, HTRF® KinEASE™).
-
Assay Plates: Low-volume 384-well plates (e.g., white or black, depending on the detection method).
-
Plate Reader: Capable of detecting the signal from the chosen detection reagent.
-
Liquid Handling System: For accurate dispensing of small volumes.
Assay Protocol
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, dispense a small volume (e.g., 50 nL) of each test compound, this compound (positive control), and DMSO (negative control) into the appropriate wells of a 384-well assay plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X Syk enzyme solution in assay buffer. The final concentration should be determined empirically to yield a robust signal window.
-
Prepare a 2X substrate/ATP solution in assay buffer. The final concentrations of substrate and ATP should be at or near their respective Km values to ensure sensitive detection of inhibitors.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Syk enzyme solution to each well of the assay plate.
-
Centrifuge the plate briefly to ensure the contents are mixed.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Centrifuge the plate briefly.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction and initiate the detection step by adding the detection reagent according to the manufacturer's instructions (e.g., 10 µL of ADP-Glo™ Reagent).
-
Incubate for the recommended time (e.g., 40 minutes for ADP-Glo™).
-
Add the final detection solution if required by the assay kit (e.g., 20 µL of Kinase Detection Reagent for ADP-Glo™).
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (e.g., luminescence for ADP-Glo™).
-
Data Presentation and Analysis
The raw data from the plate reader is used to calculate the percent inhibition for each compound.
Calculation of Percent Inhibition:
% Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))
Where:
-
Signalcompound: Signal from the well containing the test compound.
-
Signalpositive control: Average signal from the wells containing this compound (maximum inhibition).
-
Signalnegative control: Average signal from the wells containing DMSO (no inhibition).
Data Quality Control:
The quality and robustness of the HTS assay can be evaluated using the Z'-factor.[9]
Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meannegative control - Meanpositive control|
A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Hypothetical Screening Results:
The following table summarizes hypothetical data from a screen of 10,000 compounds.
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| This compound (Positive Control) IC₅₀ | 0.1 µM |
| Mean Signal (Negative Control - DMSO) | 1,200,000 RLU |
| SD (Negative Control) | 80,000 RLU |
| Mean Signal (Positive Control - this compound) | 50,000 RLU |
| SD (Positive Control) | 15,000 RLU |
| Z'-Factor | 0.75 |
| Hit Cutoff (% Inhibition) | > 50% |
| Number of Initial Hits | 150 |
| Hit Rate | 1.5% |
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel inhibitors of Syk kinase. The detailed protocol, including the use of this compound as a robust positive control, ensures the generation of high-quality, reproducible data. The provided diagrams of the Syk signaling pathway and HTS workflow serve as valuable visual aids for understanding the biological context and the experimental procedure. By following this guide, researchers can effectively screen large compound libraries and identify promising lead candidates for the development of new therapeutics targeting Syk-mediated diseases.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Integrating QSAR modelling with reinforcement learning for Syk inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 7. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput fluoroimmunoassay for Syk kinase and Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy of Syk-IN-8 with Other Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1][2] In various hematological malignancies and solid tumors, aberrant Syk signaling has been implicated in tumor progression and resistance to therapy, making it an attractive target for cancer treatment.[3][4] Syk-IN-8 is a novel inhibitor of Syk with demonstrated antiproliferative activity in hematological tumor cells.[5] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other targeted inhibitors in cancer cells.
The following sections outline the rationale for combining this compound with inhibitors of Bruton's Tyrosine Kinase (BTK), Phosphoinositide 3-Kinase (PI3K), and B-cell lymphoma 2 (BCL-2). Detailed experimental protocols and data analysis methods are provided to guide researchers in evaluating these combinations.
Rationale for Combination Therapies
Synergy with BTK Inhibitors
In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, promoting cell survival and proliferation. Both Syk and BTK are crucial kinases in this pathway.[6] Simultaneous inhibition of both Syk and BTK can lead to a more profound blockade of BCR signaling, potentially overcoming resistance mechanisms and inducing synergistic cancer cell death.[7] Studies with other Syk inhibitors have demonstrated synergy with the BTK inhibitor ibrutinib in diffuse large B-cell lymphoma (DLBCL) cells.[7]
Synergy with PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in many cancers.[8][9][10] There is significant crosstalk between the Syk and PI3K pathways.[3][11] Syk can activate the PI3K/AKT pathway, and in turn, this pathway can contribute to resistance to Syk inhibition.[11] Co-targeting Syk and PI3K may therefore represent a promising strategy to achieve synergistic antitumor effects.[9]
Synergy with BCL-2 Inhibitors
BCL-2 is a key anti-apoptotic protein that is overexpressed in many cancers, contributing to cell survival and resistance to chemotherapy. The BCL-2 inhibitor venetoclax has shown significant clinical activity, particularly in hematological malignancies.[12][13][14] Inhibition of Syk can downregulate the expression of other anti-apoptotic proteins like MCL-1, thereby sensitizing cancer cells to BCL-2 inhibition.[14] Combining Syk inhibitors with venetoclax has been shown to be a promising strategy to induce apoptosis in cancer cells.[6][12][13][14][15]
Quantitative Data on Synergy of Syk Inhibitors
While specific quantitative data for the synergy of This compound is not yet widely available in the public domain, the following table summarizes representative data for other Syk inhibitors in combination with various targeted agents. This information can serve as a reference for designing experiments and interpreting results with this compound. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Syk Inhibitor | Combination Partner | Cancer Type | Cell Line(s) | Combination Index (CI) | Effect | Reference |
| PRT-060318 | Ibrutinib (BTK Inhibitor) | ABC-DLBCL | TMD8, HBL1 | Synergistic/Additive | Increased cell killing | [7] |
| Other Syk Inhibitors | PI3K Pathway Inhibitors | ABC-DLBCL | Various | Synergistic/Additive | Enhanced viability reduction | [7] |
| Other Syk Inhibitors | Navitoclax (BCL-2 Family Inhibitor) | ABC-DLBCL | Various | Strong Cooperation | Increased cell killing | [7] |
| Cerdulatinib (dual SYK/JAK inhibitor) | (Acts on Ibrutinib-resistant cells) | Chronic Lymphocytic Leukemia | Primary CLL cells, BTKC481S-transfected lymphoma cells | N/A | Overcomes ibrutinib resistance, induces apoptosis | [16] |
This table is intended to provide a contextual framework. Researchers should generate specific data for this compound combinations.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound, a partner inhibitor, and their combination on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Partner inhibitor (e.g., Ibrutinib, a PI3K inhibitor, or Venetoclax; stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the partner inhibitor, both alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Remove the culture medium and add 100 µL of medium containing the inhibitors to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the drug combinations.
Materials:
-
Cancer cell lines
-
This compound and partner inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the partner inhibitor, or the combination for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][17][18]
Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound and partner inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSyk, anti-Syk, anti-pBTK, anti-BTK, anti-pAKT, anti-AKT, anti-BCL-2, anti-MCL-1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitors as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[9][15][19]
Synergy Analysis (Chou-Talalay Method)
The Combination Index (CI) is calculated using software like CompuSyn based on the data from the cell viability assays.
Procedure:
-
Determine the IC50 values for this compound and the partner inhibitor individually.
-
Perform cell viability assays with the drugs in combination at a constant ratio.
-
Enter the dose-effect data into the CompuSyn software.
-
The software will generate CI values at different effect levels (Fraction affected, Fa).[1][10]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways in cancer cells targeted by this compound and potential combination partners.
Experimental Workflow
Caption: Workflow for assessing the synergy of this compound with other inhibitors.
Logical Relationship of Synergy
Caption: Logical framework illustrating how combining this compound with other inhibitors leads to a synergistic outcome.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic potential of this compound with other targeted inhibitors in cancer cells. By following these methodologies, researchers can generate robust quantitative data to evaluate the efficacy of these combinations and elucidate their underlying molecular mechanisms. Such studies are crucial for the preclinical development of novel and more effective combination therapies for cancer.
References
- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 2. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into SYK targeting in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy | MDPI [mdpi.com]
- 10. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism | Semantic Scholar [semanticscholar.org]
- 12. Anlotinib synergizes with venetoclax to induce mitotic catastrophe in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of Ibrutinib and ABT-199 in Diffuse Large B-Cell Lymphoma and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. uniprot.org [uniprot.org]
- 17. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Syk-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results encountered when using the Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various immune cells.[] By inhibiting Syk, this compound can modulate immune responses, making it a valuable tool for research in hematological malignancies and autoimmune diseases.[1] Its mechanism of action involves binding to the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation, which in turn disrupts downstream signaling pathways.
Q2: In which cell lines is this compound expected to be effective?
The effectiveness of Syk inhibitors, including this compound, is highly dependent on the specific cell line and its reliance on the Syk signaling pathway. Generally, cell lines derived from B-cell malignancies have shown sensitivity to Syk inhibition.[4][5] However, responses can be variable. For instance, in studies with other Syk inhibitors, some diffuse large B-cell lymphoma (DLBCL) cell lines were found to be sensitive while others were resistant.[5] It is crucial to determine the Syk dependency of your specific cell line.
Q3: I am not observing the expected anti-proliferative effect in my cell line. What could be the reason?
Several factors could contribute to a lack of anti-proliferative effect:
-
Cell Line Resistance: Your cell line may not be dependent on the Syk signaling pathway for proliferation. Some cancer cells have or develop alternative signaling pathways to bypass the inhibition of Syk.[6]
-
Incorrect Concentration: The concentration of this compound used may be too low to achieve effective inhibition. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in your experimental media can lead to a lower effective concentration. Ensure proper dissolution of the compound.
-
Experimental Duration: The incubation time might be too short to observe a significant effect on proliferation. Viability assays are time-dependent, and IC50 values can differ based on the experimental endpoint.[7]
Q4: Can off-target effects of this compound influence my results?
While this compound is designed to be a selective Syk inhibitor, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations.[8][9] These off-target effects can lead to unexpected cellular responses.[10] If you observe unusual or inconsistent results, it is advisable to test a range of concentrations and, if possible, use a second, structurally different Syk inhibitor to confirm that the observed phenotype is due to Syk inhibition.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common inconsistent results observed in experiments with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Suggested Solution |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in starting cell number can significantly impact final viability readouts. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Incomplete Dissolution of this compound | Prepare a fresh, concentrated stock solution in a suitable solvent like DMSO. When diluting into your final assay medium, ensure thorough mixing to prevent precipitation. Visually inspect for any precipitate. |
| Time-Dependent IC50 Values | The IC50 of a compound can vary depending on the duration of the experiment.[7] Standardize your incubation time across all experiments for consistency. If comparing your results to published data, ensure the experimental duration is the same. |
| Cell-Specific Response | Different cell lines exhibit varying sensitivities to Syk inhibitors.[11] The IC50 value for your cell line may be significantly different from what is reported for other lines. It is essential to perform a dose-response curve for each new cell line. |
Issue 2: No or Weak Inhibition of Downstream Syk Signaling (e.g., p-PLCγ2)
| Potential Cause | Suggested Solution |
| Suboptimal Antibody Performance | Validate your primary and secondary antibodies for Western blotting to ensure they are specific and sensitive enough to detect the target protein.[12] |
| Insufficient Stimulation | If you are studying stimulus-induced Syk signaling, ensure your cells are adequately stimulated to induce robust phosphorylation of downstream targets. |
| Timing of Lysate Collection | The phosphorylation of signaling proteins is often transient. Perform a time-course experiment to determine the peak phosphorylation of your target of interest after stimulation and/or inhibitor treatment. |
| Low Basal Syk Activity | In some cell lines, the basal level of Syk activity may be low. In such cases, stimulation (e.g., with anti-IgM for B-cells) may be necessary to observe a significant effect of the inhibitor. |
| Incorrect Inhibitor Concentration | The concentration of this compound required to inhibit signaling may be different from that required to affect cell viability. Perform a dose-response experiment and analyze downstream signaling by Western blot. |
Quantitative Data Summary
The following table summarizes representative IC50 values for different Syk inhibitors in various cell lines. Note that these are examples, and the IC50 for this compound in your specific cell line should be determined experimentally.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Entospletinib | NALM-6 (pre-B-ALL) | Proliferation | ~1 | [13] |
| Entospletinib | SEM (pro-B-ALL) | Proliferation | ~1 | [13] |
| Entospletinib | RS4;11 (pro-B-ALL) | Proliferation | >20 | [13] |
| PRT060318 | LY18 (DLBCL) | Proliferation | ~0.5 | [5] |
| PRT060318 | LY4 (DLBCL) | Proliferation | >10 | [5] |
| BAY 61-3606 | SH-SY5Y (Neuroblastoma) | Viability | ~0.4 | [8] |
| R406 | SH-SY5Y (Neuroblastoma) | Viability | ~0.9 | [8] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-PLCγ2
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate duration. If applicable, stimulate the cells to induce Syk signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-PLCγ2 (e.g., Tyr759) overnight at 4°C.[14]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PLCγ2 and a loading control like GAPDH or β-actin.
Visualizations
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A guide to selecting high-performing antibodies for PLC-gamma-2 for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLCγ2 Antibody | Cell Signaling Technology [cellsignal.com]
Off-target effects of Syk-IN-8 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Syk-IN-8 in cell culture experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to the off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as compound 19q, is a highly potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) with an IC50 of 0.52 nM in enzymatic assays.[1] It was developed for the treatment of hematological malignancies due to its role in the B cell receptor (BCR) signaling pathway.[1]
Q2: What are the known off-target effects of this compound?
While highly potent against Syk, this compound has been shown to inhibit several other kinases. At a concentration of 1 µM, it significantly inhibits RIPK2, FLT3, and JAK3. Therefore, at concentrations used in cell culture to inhibit Syk, off-target inhibition of these kinases is likely to occur and should be considered when interpreting experimental results.
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and culture conditions. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits Syk phosphorylation without inducing significant off-target effects or cytotoxicity. As a starting point, concentrations ranging from 10 nM to 1 µM are often used. However, given the potent off-target activity at 1 µM, it is crucial to use the lowest possible concentration that achieves the desired on-target effect.
Q4: I am observing unexpected phenotypes in my cells treated with this compound that are not consistent with Syk inhibition alone. What could be the cause?
Unexpected phenotypes are often due to off-target effects of the inhibitor. Given that this compound also inhibits RIPK2, FLT3, and JAK3, consider if the observed phenotype could be a result of the inhibition of these kinases. For example, inhibition of FLT3 is relevant in leukemia models, while JAK3 inhibition can affect cytokine signaling pathways.
Q5: How can I confirm that the observed effects in my experiment are due to Syk inhibition and not off-target effects?
To validate that the observed cellular phenotype is due to Syk inhibition, consider the following control experiments:
-
Use a structurally unrelated Syk inhibitor: Comparing the effects of this compound with another potent and selective Syk inhibitor with a different off-target profile can help confirm that the phenotype is on-target.
-
siRNA/shRNA knockdown of Syk: Use RNA interference to specifically reduce Syk protein levels and observe if this phenocopies the effects of this compound.
-
Rescue experiment: If possible, introduce a Syk mutant that is resistant to this compound into your cells. If the inhibitor's effect is rescued, it is likely on-target.
-
Phosphorylation analysis: Directly measure the phosphorylation of downstream targets of Syk (e.g., PLCγ2) and known off-targets to confirm on-target engagement and assess the extent of off-target inhibition at the concentrations used.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell toxicity or reduced viability at low concentrations. | Off-target effects on kinases essential for cell survival in your specific cell line. | Perform a dose-response curve to determine the EC50 for cytotoxicity. Use the lowest effective concentration that inhibits Syk without causing significant cell death. Consider if the off-target inhibition of kinases like FLT3 could be contributing to the toxicity, especially in hematopoietic cells. |
| Inconsistent results between experiments. | Variability in inhibitor concentration, cell density, or passage number. Contamination of cell culture. | Ensure consistent experimental conditions. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Regularly test for mycoplasma contamination. |
| Observed phenotype does not match published data for Syk inhibition. | The phenotype is due to an off-target effect of this compound. Cell-type specific differences in signaling pathways. | Refer to the off-target profile of this compound. Investigate if the inhibition of RIPK2, FLT3, or JAK3 could explain the observed phenotype in your cellular context. Perform control experiments as described in the FAQ section to validate on-target effects. |
| No effect of this compound on the intended downstream pathway. | Insufficient inhibitor concentration to achieve target engagement in cells. Poor cell permeability of the compound. Degraded inhibitor stock. | Increase the concentration of this compound after performing a toxicity assessment. Confirm target engagement by measuring the phosphorylation of a direct downstream Syk substrate (e.g., PLCγ2) via Western Blot or phospho-flow cytometry. Use a fresh aliquot of the inhibitor. |
| Precipitate forms in the cell culture medium after adding this compound. | Poor solubility of the compound at the final concentration in aqueous media. | Ensure the final DMSO concentration in the media is low (typically <0.1%). Pre-warm the media before adding the inhibitor. If precipitation persists, consider using a formulation with solubilizing agents, if compatible with your experimental system. |
Quantitative Data: Kinase Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against a panel of selected kinases. This data is crucial for designing experiments and interpreting results by providing a clear overview of the compound's selectivity profile.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Notes |
| Syk | 100% | 0.52 | Primary Target |
| RIPK2 | 98% | - | Potential significant off-target |
| FLT3 | 95% | - | Potential significant off-target |
| JAK3 | 92% | - | Potential significant off-target |
| Fms | 85% | - | |
| LOK | 83% | - | |
| CSF1R | 82% | - | |
| SLK | 81% | - | |
| FLT4 | 79% | - | |
| LRRK2 | 78% | - | |
| GCK | 75% | - | |
| MEK5 | 72% | - | |
| MST4 | 71% | - | |
| TRKA | 69% | - | |
| CAMKK2 | 68% | - | |
| KIT | 65% | - | |
| MLK1 | 64% | - | |
| DCAMKL2 | 62% | - | |
| FLT1 | 61% | - | |
| VEGFR2 | 58% | - | |
| FAK | 55% | - | |
| ACK1 | 52% | - | |
| BRK | 51% | - | |
| PYK2 | 50% | - |
Data is derived from the publication by Cui et al., European Journal of Medicinal Chemistry, 2023, 115597, for compound 19q (this compound).
Experimental Protocols
Protocol 1: Determining the On-Target Cellular Potency of this compound by Western Blot
This protocol describes how to determine the concentration of this compound required to inhibit the phosphorylation of a direct Syk downstream target, PLCγ2, in a cellular context.
Materials:
-
Cell line of interest (e.g., Ramos cells for BCR signaling)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, anti-Syk, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for sufficient protein extraction.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0 nM (DMSO control), 1 nM, 10 nM, 100 nM, 500 nM, and 1 µM.
-
Cell Stimulation (if required): For pathways that require activation (e.g., BCR signaling), stimulate the cells with an appropriate agonist (e.g., anti-IgM for Ramos cells) for a predetermined time.
-
Cell Lysis: After treatment and/or stimulation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-PLCγ2 and total PLCγ2. Normalize the phospho-signal to the total protein signal. Plot the normalized phospho-signal against the log of the inhibitor concentration to determine the IC50.
Protocol 2: Validating Off-Target Effects using a Panel of Cell Lines
This protocol outlines a strategy to assess the potential off-target effects of this compound by comparing its activity in cell lines dependent on Syk versus those dependent on known off-target kinases.
Materials:
-
A panel of cell lines:
-
Syk-dependent cell line (e.g., a DLBCL cell line with chronic BCR signaling)
-
FLT3-dependent cell line (e.g., MV4-11, which has a FLT3-ITD mutation)
-
JAK3-dependent cell line (e.g., a leukemia or lymphoma line sensitive to JAK3 inhibition)
-
-
Complete cell culture media for each cell line
-
This compound stock solution
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed each cell line in a 96-well plate at its optimal density for a 72-hour proliferation assay.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in the appropriate medium for each cell line. A suggested concentration range is from 1 nM to 10 µM.
-
Incubation: Treat the cells with the inhibitor dilutions and incubate for 72 hours.
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the DMSO-treated control for each cell line.
-
Plot the normalized viability against the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Compare the GI50 values across the cell lines. Potent activity in the FLT3 or JAK3-dependent cell lines at concentrations similar to or lower than the Syk-dependent line would suggest significant off-target activity in a cellular context.
-
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
Optimizing Syk-IN-8 Incubation Time for Maximal Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Syk-IN-8, a potent spleen tyrosine kinase (Syk) inhibitor. The following information offers troubleshooting advice and frequently asked questions to facilitate the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximal inhibition?
A1: The optimal incubation time for this compound is cell line and concentration-dependent. Due to limited publicly available data specifically for this compound, we recommend performing a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) to determine the point of maximal inhibition of Syk phosphorylation (pSyk) for your specific experimental system. Based on studies with other Syk inhibitors like R406, significant inhibition can be observed within 4 to 24 hours.[1]
Q2: What is a recommended starting concentration for this compound?
A2: Without a specific IC50 value for this compound in your cell line of interest, a good starting point is to perform a dose-response experiment. We recommend a concentration range of 10 nM to 10 µM. For other Syk inhibitors, such as R406, nearly complete inhibition of Syk phosphorylation has been observed at 8 µM in certain cell lines.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. It is crucial to ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4]
Q4: What are the known downstream targets of Syk that I can monitor to assess inhibition?
A4: Syk activation leads to the phosphorylation of several downstream targets. To confirm the inhibitory effect of this compound, you can monitor the phosphorylation status of key signaling proteins such as PLCγ2, Akt, and ERK1/2 via Western blot.[5]
Q5: Are there known off-target effects of this compound that I should be aware of?
A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common consideration for all kinase inhibitors. To ensure the observed phenotype is due to Syk inhibition, consider including a rescue experiment with a constitutively active Syk mutant or using a second, structurally distinct Syk inhibitor as a control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of Syk phosphorylation | 1. Insufficient Incubation Time: The inhibitor may not have had enough time to exert its effect. 2. Suboptimal Concentration: The concentration of this compound may be too low. 3. Inhibitor Degradation: Improper storage or handling may have led to the degradation of the compound. 4. High Cell Density: A high number of cells may require a higher concentration of the inhibitor. | 1. Perform a time-course experiment to determine the optimal incubation period. 2. Conduct a dose-response experiment to find the effective concentration for your cell line. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. 4. Optimize cell seeding density for your experiments. |
| High Cell Death/Toxicity | 1. High Concentration of this compound: The inhibitor concentration may be cytotoxic. 2. High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. 3. Syk is essential for cell survival: Inhibition of Syk may be inducing apoptosis in your specific cell line. | 1. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold. 2. Ensure the final DMSO concentration is below 0.1%. 3. Confirm apoptosis induction through assays like caspase-3/7 activity or Annexin V staining. |
| Inconsistent Results | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase can affect results. 2. Inconsistent Inhibitor Preparation: Variations in the preparation of this compound working solutions. 3. Experimental Technique: Inconsistent timing of treatments or harvesting. | 1. Use cells within a consistent passage number range and standardize confluency at the time of treatment. 2. Prepare fresh dilutions of the inhibitor from a single, validated stock for a set of experiments. 3. Maintain a consistent and well-documented experimental workflow. |
| Unexpected Phenotype | 1. Off-Target Effects: The inhibitor may be affecting other kinases. 2. Complex Biological Response: The observed phenotype may be a secondary or indirect effect of Syk inhibition. | 1. Use a structurally different Syk inhibitor to confirm the phenotype. If possible, perform a rescue experiment with a Syk construct. 2. Investigate downstream signaling pathways more broadly to understand the cellular response. |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time for this compound in your cell line of interest by monitoring the phosphorylation of Syk.
1. Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the cells overnight to allow for attachment.
2. Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 100 nM, 1 µM, 10 µM).
3. Time-Course Treatment:
-
Treat the cells with the different concentrations of this compound for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Include a vehicle control (DMSO) for each time point.
4. Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Syk (e.g., p-Syk Y525/526) and total Syk.
-
Use a suitable loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
6. Data Analysis:
-
Quantify the band intensities for p-Syk and total Syk.
-
Normalize the p-Syk signal to the total Syk signal for each sample.
-
Plot the normalized p-Syk levels against the incubation time for each concentration to determine the time point of maximal inhibition.
Data Presentation
Table 1: Example Data for Dose-Response of a Syk Inhibitor (Data is hypothetical and for illustrative purposes)
| Concentration | % Inhibition of pSyk (4 hours) | % Inhibition of pSyk (24 hours) |
| Vehicle (DMSO) | 0% | 0% |
| 10 nM | 15% | 25% |
| 100 nM | 45% | 60% |
| 1 µM | 80% | 95% |
| 10 µM | 98% | 99% |
Table 2: Example Data for Time-Course of a Syk Inhibitor at a Fixed Concentration (Data is hypothetical and for illustrative purposes)
| Incubation Time (hours) | % Inhibition of pSyk (at 1 µM) |
| 0 | 0% |
| 0.5 | 30% |
| 1 | 55% |
| 2 | 70% |
| 4 | 85% |
| 8 | 90% |
| 12 | 92% |
| 24 | 95% |
Mandatory Visualizations
Caption: Syk Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Incubation Time.
References
- 1. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Syk-IN-8 & Primary Cell Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Syk-IN-8 in primary cell cultures, with a specific focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction in various immune cells.[1] Syk is a key component of the B-cell receptor (BCR) and Fc receptor signaling pathways.[2] By inhibiting Syk, this compound blocks downstream signaling cascades that lead to cellular responses like proliferation, differentiation, and cytokine production, thereby dampening the immune response.[2] It has been shown to inhibit the phosphorylation of PLCγ2, a downstream target of Syk.[1]
Q2: I am observing high levels of cell death in my primary cell cultures when using this compound. What are the potential causes?
High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
High Inhibitor Concentration: Exceeding the optimal concentration range can lead to off-target effects and general cytotoxicity. It has been observed with other Syk inhibitors that concentrations greater than 1 µM can significantly reduce cell viability even in cells that do not express the target, suggesting off-target effects.
-
Solvent Toxicity: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). High concentrations of DMSO are known to be toxic to primary cells.
-
On-Target Apoptosis: In some cell types, the inhibition of the Syk pathway itself can induce apoptosis as it may be a crucial survival signal.
-
Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.
Q3: What is the recommended concentration range for this compound in primary cells?
A universally recommended concentration for this compound in all primary cells cannot be provided due to cell-type specific sensitivities. It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific primary cell type. A starting point for titration could be in the low nanomolar to low micromolar range, based on data from other Syk inhibitors. For example, the Syk inhibitor R406 has an IC50 in the 300 nM range for inhibiting B-cell activation.
Q4: How can I minimize DMSO-related cytotoxicity?
To minimize solvent toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed in all treated wells, including low concentrations. | 1. High DMSO concentration. 2. Primary cells are highly sensitive. 3. Incorrect inhibitor concentration calculation. | 1. Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Prepare a fresh stock solution if necessary. 2. Reduce the incubation time with this compound. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Double-check all calculations for stock solution and dilutions. |
| Cell death is observed only at higher concentrations of this compound. | 1. Off-target effects of the inhibitor. 2. On-target cytotoxicity due to inhibition of a critical survival pathway. | 1. Lower the concentration of this compound to a range where target inhibition is achieved with minimal cytotoxicity. This needs to be determined experimentally. 2. Confirm that the observed cell death is apoptosis using methods like Annexin V/PI staining. This may be an expected outcome of the treatment. |
| Inconsistent results between experiments. | 1. Variability in primary cell isolation and health. 2. Inconsistent inhibitor preparation. 3. Variations in cell seeding density. | 1. Standardize the primary cell isolation protocol. Allow cells to recover and stabilize in culture before starting the experiment. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Ensure consistent cell seeding density across all wells and experiments. |
| No effect of this compound on my target cells. | 1. Syk is not expressed or not active in the chosen primary cell type. 2. The concentration of this compound is too low. 3. The inhibitor has degraded. | 1. Confirm Syk expression and phosphorylation (activity) in your primary cells using Western Blot or flow cytometry. 2. Perform a dose-response experiment with a wider concentration range. 3. Use a fresh aliquot of this compound. Check the recommended storage conditions on the datasheet. |
Quantitative Data Summary
Note: Data for this compound in primary cells is limited. The following tables provide data for other well-characterized Syk inhibitors to serve as a reference.
Table 1: IC50 Values of Various Syk Inhibitors in Different Cell Types
| Inhibitor | Cell Type | Assay | IC50 |
| R406 | Primary Splenic B-cells (mouse) | CD86 Induction | ~300 nM[3] |
| BAY 61-3606 | SH-SY5Y (neuroblastoma cell line) | MTT Assay (48h) | ~0.1 - 0.6 µM |
| R406 | SH-SY5Y (neuroblastoma cell line) | MTT Assay (48h) | ~0.8 - 1 µM |
| PRT062607 | SH-SY5Y (neuroblastoma cell line) | MTT Assay (48h) | ~1 µM |
| GS-9973 | SH-SY5Y (neuroblastoma cell line) | MTT Assay (48h) | ~1 µM |
Table 2: Effect of DMSO on Primary Cell Viability
| DMSO Concentration | Primary Cell Type | Effect |
| ≤ 0.25% | Neurons & Astrocytes | No significant effect on viability or morphology. |
| ≥ 0.5% | Neurons | Marked disruption of morphology and reduced viability. |
| 0.5% - 1.0% | Astrocytes | Enhanced proliferation and GFAP expression (signs of reactive gliosis). |
| 1% - 2% | Peripheral Blood Lymphocytes | Reduced proliferation index. |
| 5% - 10% | Peripheral Blood Lymphocytes | Reduced percentage of total, CD4+, and CD8+ T-lymphocytes and cytokine production.[4] |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol helps to establish a dose-response curve and determine the IC50 value of this compound for your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound and the vehicle control.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry immediately.[7][8]
Monitoring Syk Pathway Inhibition via Western Blot
This protocol allows for the detection of changes in the phosphorylation status of Syk and its downstream targets.
Materials:
-
Treated and control primary cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
Visualizations
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Minimizing Cytotoxicity
Caption: A logical workflow for optimizing this compound use in primary cells.
Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Syk in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. kumc.edu [kumc.edu]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Syk-IN-8 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of Syk-IN-8, a potent Spleen Tyrosine Kinase (Syk) inhibitor. This resource includes frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. By inhibiting Syk, this compound can modulate immune responses, making it a valuable tool for research in areas such as autoimmune diseases, inflammation, and hematological malignancies.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for both powder and solvent-based stock solutions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To prepare the stock solution, add the appropriate volume of DMSO to your vial of this compound powder to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions, including physiological buffers and cell culture media, has not been extensively characterized in publicly available literature. As a benzimidazole derivative, it may be susceptible to hydrolysis under certain pH conditions. It is advisable to prepare fresh dilutions of this compound in your aqueous experimental buffer or media from the frozen DMSO stock solution immediately before each experiment. Avoid prolonged storage of this compound in aqueous solutions.
Q5: Is this compound sensitive to light?
A5: this compound contains a pyrazole moiety, and some pyrazole derivatives have been shown to be susceptible to photodegradation. To minimize the risk of light-induced degradation, it is recommended to protect this compound powder and solutions from direct light exposure. Store vials in the dark and use amber-colored or foil-wrapped tubes for experiments whenever possible.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in your experiments.
Problem 1: Inconsistent or lower than expected inhibitory activity.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored at the recommended temperatures and protected from light. 2. Prepare Fresh Stock Solution: If there is any doubt about the age or handling of the current stock, prepare a fresh stock solution from a new vial of this compound powder. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. 4. Prepare Working Solutions Fresh: Dilute the stock solution into your aqueous experimental buffer or cell culture medium immediately before each experiment. Do not store working solutions for extended periods. |
| Inaccurate Concentration | 1. Check Pipetting Accuracy: Ensure that pipettes used for preparing stock and working solutions are properly calibrated. 2. Confirm Initial Weighing: If you prepared the stock solution from a powder, double-check the initial weight and volume calculations. |
| Precipitation of the Inhibitor | 1. Check Solubility: Do not exceed the recommended solubility of this compound in your chosen solvent. 2. Observe for Precipitates: Before use, visually inspect the stock solution and working dilutions for any signs of precipitation. If a precipitate is observed, gently warm the solution and vortex to redissolve. If it does not redissolve, prepare a fresh solution. 3. Consider Solvent Effects: When diluting a DMSO stock into an aqueous buffer, the final DMSO concentration should be kept low (typically <0.5%) to prevent precipitation and minimize solvent-induced artifacts in your assay. |
Problem 2: High background signal or off-target effects in the assay.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | 1. Assess Purity: If degradation is suspected, the purity of the this compound stock can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). 2. Use Fresh Compound: Always use a fresh, properly stored batch of this compound to minimize the presence of any potential degradation products that might have off-target activities. |
| High Inhibitor Concentration | 1. Perform Dose-Response Curve: Determine the optimal concentration range for this compound in your specific assay by running a dose-response experiment. 2. Consult Literature: Review published studies that have used this compound to guide your concentration selection. |
| Solvent Effects | 1. Include Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental samples) to account for any effects of the solvent on your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes or until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions. Specific parameters such as the mobile phase composition, column, and detection wavelength may need to be optimized for your specific HPLC system.
-
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffers and additives (e.g., formic acid, ammonium acetate)
-
Appropriate HPLC column (e.g., C18)
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare Samples for Stability Testing:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10 µM) in the desired test buffer (e.g., phosphate-buffered saline at different pH values, cell culture medium).
-
Prepare separate samples for each condition to be tested (e.g., different temperatures, light exposure vs. dark).
-
-
Incubate Samples:
-
Store the prepared samples under the specified conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the sample onto the HPLC system.
-
Run a suitable gradient method to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
-
-
Visualizations
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Technical Support Center: Overcoming Resistance to Syk-IN-8 in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Syk-IN-8 and other Syk inhibitors in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other Syk inhibitors?
Syk (Spleen tyrosine kinase) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways of various immune cells.[1] Syk inhibitors, including this compound, function by binding to the ATP-binding site of the kinase, which prevents its phosphorylation and subsequent activation.[1] This inhibition disrupts downstream signaling pathways, such as the B-cell receptor (BCR) pathway and the Fc receptor pathway in mast cells.[1] Specifically, this compound has been shown to inhibit the phosphorylation of PLCγ2, a key downstream signaling molecule.[2] By blocking these pathways, Syk inhibitors can reduce the production of inflammatory cytokines and decrease immune cell activation.[1]
Q2: What are the common mechanisms of acquired resistance to Syk inhibitors in long-term cancer cell culture?
Long-term exposure of cancer cells to Syk inhibitors can lead to the development of resistance. The most common mechanisms do not typically involve secondary mutations in the Syk gene itself, which is rare.[3] Instead, resistance is often mediated by the activation of alternative signaling pathways that bypass the need for Syk.
Key resistance mechanisms include:
-
Re-activation of the RAS/MAPK/ERK Signaling Pathway: This is a major mechanism of both innate and acquired resistance, particularly in acute myeloid leukemia (AML).[3][4] The upregulation of this pathway can compensate for the inhibition of Syk signaling.
-
Enhanced DNA Repair Mechanisms: Syk is involved in DNA double-strand break repair through the ATM-Syk-CtIP pathway.[5][6] Increased activity of this pathway can lead to resistance to therapies that induce DNA damage.
-
Co-activation of Other Kinase Pathways: Hyperactivity of other kinases, such as EGFR, can work in concert with Syk to promote cell survival and resistance.[7][8]
Q3: Are there known biomarkers that can predict response or resistance to Syk inhibitors?
Yes, some biomarkers have been associated with the response to Syk inhibitors. For instance, in the context of AML, FLT3 mutations and high expression levels of HOXA9 and MEIS1 have been suggested as potential biomarkers of response.[3] Conversely, mutations that activate the RAS/MAPK/ERK pathway may predict early resistance to Syk inhibition.[3][9]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term cell viability assays.
Possible Cause: Development of acquired resistance through activation of bypass signaling pathways.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve with this compound on the long-term treated cells and compare it to the parental (sensitive) cell line. A significant shift in the IC50 value indicates acquired resistance. For example, one study generated a resistant AML cell line that showed a 15-fold increase in the IC50 for the Syk inhibitor entospletinib (from 0.5 μM to 7.5 μM).[3]
-
Test for cross-resistance to other Syk inhibitors (e.g., PRT062607) to determine if the resistance is specific to this compound or target-wide.[3]
-
-
Investigate the RAS/MAPK/ERK Pathway:
-
Western Blot Analysis: Probe for phosphorylated ERK1/2 (p-ERK1/2) levels in both sensitive and resistant cells, with and without this compound treatment. A sustained or increased level of p-ERK1/2 in resistant cells upon treatment suggests activation of this pathway.[3]
-
Gene Mutation Analysis: Sequence key genes in the RAS/MAPK pathway (e.g., NRAS, KRAS, BRAF) to identify any activating mutations that may have emerged in the resistant cell line.
-
-
Implement a Combination Therapy Strategy:
-
Co-treatment with a MEK inhibitor: Based on the finding that RAS/MAPK activation drives resistance, combining this compound with a MEK inhibitor (e.g., trametinib, mirdametinib) can be a synergistic approach to overcome resistance.[3][9] The synergy of such combinations can be quantified using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.[3]
-
Problem 2: this compound shows reduced effectiveness when combined with DNA-damaging agents.
Possible Cause: Upregulation of Syk-dependent DNA repair pathways.
Troubleshooting Steps:
-
Assess DNA Damage and Repair:
-
Immunofluorescence: Stain for markers of DNA double-strand breaks (e.g., γH2AX foci) and key proteins in the homologous recombination pathway (e.g., CtIP) in cells treated with the DNA-damaging agent, this compound, or the combination. Increased recruitment of repair proteins to DNA damage sites in the presence of this compound might indicate its role in this process.
-
Western Blot Analysis: Analyze the phosphorylation of key proteins in the DNA damage response pathway, such as ATM and CtIP (at Thr-847).[5][6] Inhibition of Syk should lead to a decrease in CtIP phosphorylation.[5]
-
-
Experimental Approach to Overcome Resistance:
Data Presentation
Table 1: IC50 Values of Syk Inhibitors in Sensitive vs. Resistant AML Cell Lines
| Cell Line | Syk Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| MV4-11 | Entospletinib | 0.5 µM | 7.5 µM | 15 | [3] |
| MV4-11 | PRT062607 | Data not specified | Cross-resistant | - | [3] |
Table 2: Combination Index (CI) Scores for Syk and MEK Inhibitor Co-treatment in AML Cell Lines
| Cell Line | Combination | CI Score (at 72 hours) | Interpretation | Reference |
| MOLM14 | Entospletinib + MEK Inhibitor | < 1 | Synergy | [3] |
| MV4-11 | Entospletinib + MEK Inhibitor | < 1 | Synergy | [3] |
Experimental Protocols
Protocol 1: Generation of a Syk Inhibitor-Resistant Cell Line
-
Culture the parental cancer cell line (e.g., MV4-11) in standard growth medium.
-
Begin treatment with a low concentration of this compound (e.g., starting at the IC20).
-
Gradually increase the concentration of this compound in the culture medium over several months as the cells adapt and continue to proliferate.
-
Once the cells are chronically growing in a high concentration of the inhibitor (e.g., 5 µM), they can be considered a resistant cell line.[3]
-
Regularly validate the resistance by performing dose-response assays and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot for Phospho-ERK1/2
-
Seed both parental and resistant cells and allow them to adhere overnight.
-
Treat the cells with either vehicle (e.g., DMSO) or this compound at a relevant concentration (e.g., 1-3 µM) for a specified time (e.g., 4 or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., Vinculin or GAPDH) to ensure equal loading.[3]
Mandatory Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Resistance to Syk inhibition via activation of the RAS/MAPK/ERK pathway.
Caption: Troubleshooting workflow for overcoming acquired resistance to this compound.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 5. Syk-dependent homologous recombination activation promotes cancer resistance to DNA targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual Inhibition of SYK and EGFR Overcomes Chemoresistance by Inhibiting CDC6 and Blocking DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Syk-IN-8 precipitation in cell media
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting precipitation issues encountered when using the Spleen tyrosine kinase (Syk) inhibitor, Syk-IN-8, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, primarily due to low aqueous solubility.[1][2] Most inhibitors are hydrophobic and dissolve well in organic solvents like Dimethyl sulfoxide (DMSO), but when this concentrated stock is diluted into the aqueous environment of the media, the inhibitor can fall out of solution.[1][2][3] The final concentration of the inhibitor and the DMSO in the media are critical factors.[2][4]
Q2: What is the recommended solvent and storage procedure for this compound?
A2: The recommended solvent for most hydrophobic inhibitors, including likely this compound, is DMSO.[1] Stock solutions in DMSO can typically be stored at -20°C for up to three months.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Always use a fresh, moisture-free stock of DMSO, as absorbed water can affect compound solubility and stability.[3]
Q3: How can I prevent this compound from precipitating in my cell media?
A3: To prevent precipitation, the key is to manage the transition from the DMSO stock to the aqueous media carefully.
-
Optimize DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[4][7] However, this can be cell-line specific, and some primary cells are more sensitive.[4][8] Always run a vehicle control (media with the same final DMSO concentration) to assess its effect on your cells.[1]
-
Use Serial Dilutions: Do not dilute your highly concentrated DMSO stock directly into the media.[1] Perform intermediate dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[1]
-
Proper Mixing Technique: When adding the final DMSO stock to your media, add it slowly while gently vortexing or stirring the media.[3][4] This helps disperse the inhibitor quickly and prevents localized high concentrations that can trigger precipitation.
-
Warm the Media: Warming the media to 37°C can help increase the solubility of the compound.[5] If a precipitate forms, brief sonication or warming in a 37°C water bath may help redissolve it.[3][5]
Q4: What is the maximum final concentration of DMSO I should aim for in my culture?
A4: This is dependent on your specific cell line. While some robust cell lines can tolerate up to 1% DMSO, a final concentration at or below 0.1% is considered safe for almost all cells.[4][7] It is strongly recommended to perform a dose-response curve for DMSO on your specific cells to determine the maximum tolerable concentration that does not affect viability or experimental outcomes.[7][8]
| Final DMSO Concentration | General Guideline & Cellular Tolerance |
| ≤ 0.1% | Considered safe for nearly all cell lines, including sensitive primary cells.[4][7] Recommended for minimizing solvent effects. |
| 0.1% - 0.5% | Tolerated by many common cell lines without severe cytotoxicity.[4] A vehicle control is essential. |
| > 0.5% - 1.0% | May impact viability and function in a cell-line-specific manner.[7] Requires careful validation. |
| > 1.0% | High risk of cytotoxicity; generally not recommended for most cell culture applications.[4] |
Q5: My inhibitor precipitated in the media. Can I still use it for my experiment?
A5: It is not recommended. If the inhibitor has precipitated, the actual concentration in solution is unknown and significantly lower than what you calculated. Filtering the solution will simply remove the compound, further reducing the effective concentration.[2] Using media with precipitated compound will lead to inaccurate and unreliable experimental results.
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol outlines the recommended steps for dissolving and diluting this compound to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the lyophilized this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-40 mM). The exact concentration depends on the solubility limits specified on the product datasheet.
-
Ensure the compound is fully dissolved. If needed, gently warm the vial to 37°C or sonicate briefly.[5]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[6][9]
-
-
Perform Intermediate Dilutions (If Necessary):
-
Based on your desired final concentration, calculate the required dilution.
-
It is best practice to make intermediate serial dilutions in 100% DMSO rather than directly in an aqueous buffer.[1] For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you could first prepare a 1 mM intermediate stock in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of your DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains non-toxic for your cells (ideally ≤ 0.1%).[7]
-
Add the inhibitor stock to the pre-warmed medium drop-by-drop while gently vortexing or swirling the tube to ensure rapid and even dispersion.[4]
-
-
Final Check and Use:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | Compound has poor solubility in DMSO or the solvent has absorbed water. | Use fresh, anhydrous DMSO.[3] Gentle warming (37-50°C) or sonication may be required.[3] Check the manufacturer's datasheet for maximum solubility. |
| Precipitate forms immediately upon dilution in media | "Salting out" effect due to poor aqueous solubility; final inhibitor concentration is too high. | Decrease the final concentration of this compound. Increase the final volume of media to allow for a higher dilution factor. Add the DMSO stock slowly to pre-warmed, stirring media.[5] |
| Media becomes cloudy over time after adding inhibitor | Slow precipitation due to instability or interactions with media components (e.g., serum proteins). | Reduce the serum concentration in the media if experimentally feasible. Prepare the working solution fresh immediately before use.[5] |
| Inconsistent experimental results | Variable inhibitor concentration due to partial precipitation. | Re-optimize the dilution protocol. Ensure the stock solution is fully dissolved before each use. Visually inspect the final working solution for clarity before adding to cells.[3] |
Visual Guides
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase involved in signal transduction for various cellular responses, including proliferation and differentiation.[6][10][11] It is activated downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptors (FcR).[12][13] this compound acts by inhibiting the kinase activity of Syk, thereby blocking these downstream pathways.
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inhibitor Precipitation
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. lifetein.com [lifetein.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Syk Activation in Circulating and Tissue Innate Immune Cells in Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Syk-IN-8 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Syk-IN-8, a potent Spleen Tyrosine Kinase (Syk) inhibitor.[1] Our goal is to help you successfully validate the engagement of this compound with its target in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[2] It is activated downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors, leading to the phosphorylation of downstream substrates and the initiation of multiple signaling cascades.[2] this compound functions by binding to the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation.[2] This inhibition disrupts downstream signaling pathways, making it a valuable tool for studying Syk-dependent cellular processes and a potential therapeutic agent for diseases driven by dysregulated immune responses.[1][2]
Q2: How can I confirm that this compound is engaging Syk in my cells?
Validating target engagement is crucial to ensure that the observed cellular effects are due to the inhibition of Syk. Several methods can be employed:
-
Western Blotting: This is a widely used technique to assess the phosphorylation status of Syk and its downstream targets. A decrease in the phosphorylation of Syk at activating sites (e.g., Y525/526) or its substrates (e.g., PLCγ2) upon treatment with this compound indicates target engagement.[1][3]
-
NanoBRET™ Target Engagement Assay: This live-cell assay provides a quantitative measure of compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Syk and a fluorescent tracer that binds to the same active site as the inhibitor.[4][5][6] Competitive displacement of the tracer by this compound results in a loss of BRET signal, allowing for the determination of intracellular affinity (IC50).[5][6]
-
Flow Cytometry: Intracellular flow cytometry can be used to measure the phosphorylation of Syk or its downstream targets at the single-cell level.[3][7] This method is particularly useful for analyzing heterogeneous cell populations.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[8]
Q3: What are some common downstream readouts to measure Syk inhibition by this compound?
Inhibition of Syk by this compound will lead to a reduction in the phosphorylation of its key downstream substrates. Commonly assessed readouts include:
-
Phospho-Syk (pSyk): A direct measure of Syk activation. Autophosphorylation sites like Y525/526 are key indicators.[3]
-
Phospho-PLCγ2 (pPLCγ2): A direct substrate of Syk, its phosphorylation is a reliable marker of Syk activity.[1]
-
Phospho-ERK1/2 (pERK1/2) and Phospho-Akt (pAkt): These are components of downstream signaling pathways that can be affected by Syk activity.[9]
-
Calcium Mobilization: Syk activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.
Troubleshooting Guides
Problem 1: No change in Syk phosphorylation after this compound treatment in Western Blot.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test it in a biochemical kinase assay. |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions. |
| Low Basal Syk Activity | Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells) to induce Syk phosphorylation before treating with this compound.[10] |
| Inefficient Cell Lysis or Sample Preparation | Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[11] |
| Poor Antibody Quality | Use a well-validated phospho-specific antibody for your Western blot. Check the antibody datasheet for recommended applications and dilutions.[12] |
| Incorrect Western Blot Protocol | Optimize your Western blot protocol, including blocking conditions (BSA is often preferred over milk for phospho-antibodies) and antibody incubation times.[11] |
Problem 2: Discrepancy between biochemical IC50 and cellular potency of this compound.
It is common for the potency of a kinase inhibitor to differ between a biochemical assay (using purified enzyme) and a cellular assay.[13]
| Possible Cause | Explanation |
| Cell Permeability | This compound may have poor cell membrane permeability, resulting in a lower effective intracellular concentration. |
| High Intracellular ATP Concentration | The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). As an ATP-competitive inhibitor, this compound will require a higher concentration to be effective in a cellular environment.[14] |
| Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. |
| Off-Target Effects | At higher concentrations, this compound might inhibit other kinases, leading to a complex cellular phenotype that doesn't solely reflect Syk inhibition.[15][16] |
| Protein Binding | This compound may bind to other cellular proteins, reducing its free concentration available to bind to Syk. |
Problem 3: High background or variable results in the NanoBRET™ Target Engagement Assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Tracer Concentration | Titrate the fluorescent tracer to determine the optimal concentration that gives a good assay window with minimal background.[5][17] |
| Low Expression of NanoLuc-Syk Fusion | Optimize transfection conditions to ensure sufficient expression of the NanoLuc-Syk fusion protein. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before transfection and assaying. |
| Compound Interference | Test for compound auto-fluorescence or auto-luminescence at the assay wavelengths. |
| Inconsistent Cell Numbers | Ensure accurate and consistent cell seeding density across all wells. |
Experimental Protocols
Western Blot for Syk Phosphorylation
This protocol provides a general guideline for assessing Syk phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treat cells with this compound at various concentrations for the desired time (e.g., 1-2 hours).
-
If necessary, stimulate cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for 10 minutes for B cells) to induce Syk phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against phospho-Syk (e.g., pY525/526) and total Syk overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify band intensities and normalize the phospho-Syk signal to the total Syk signal.
-
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Experimental workflow for Western blot analysis of Syk phosphorylation.
Caption: Principle of the NanoBRET™ Target Engagement Assay for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 5. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Syk by Phosphorylation on Serine in the Linker Insert - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Targeting of Syk in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Syk-IN-8 Treatment and Cell Washing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Syk-IN-8, a potent Spleen Tyrosine Kinase (Syk) inhibitor. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful application of this compound in your research and to address common challenges encountered during post-treatment cell washing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of Spleen Tyrosine Kinase (Syk).[1] By blocking this site, this compound prevents the phosphorylation of Syk and its subsequent activation, thereby inhibiting downstream signaling pathways involved in immune cell activation, proliferation, and survival.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to investigate the role of Syk in various hematological malignancies and solid tumors.[2] It is a valuable tool for studying signal transduction pathways and for evaluating the therapeutic potential of Syk inhibition in preclinical models.
Q3: Why is it critical to wash cells thoroughly after this compound treatment?
A3: Thorough washing is essential to remove any unbound inhibitor from the cell culture. Incomplete removal can lead to continued, unintended inhibition of Syk in subsequent assays, confounding the interpretation of experimental results. This is particularly important in washout experiments designed to study the reversibility of the inhibitor's effects and the recovery of signaling pathways.
Q4: How can I be sure that the this compound has been completely washed out?
A4: The most definitive way to confirm the complete washout of this compound is to perform a functional assay. This typically involves lysing the cells after the final wash and performing a Western blot to assess the phosphorylation status of Syk at its activating tyrosine residues (e.g., Tyr525/526). A return of Syk phosphorylation to baseline levels indicates successful inhibitor removal.
Experimental Protocols
Protocol 1: General Cell Washing Procedure after this compound Treatment
This protocol provides a general guideline for washing both adherent and suspension cells after treatment with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Complete cell culture medium, pre-warmed
-
Centrifuge
-
Sterile pipette tips and tubes
Procedure for Adherent Cells:
-
After the desired incubation time with this compound, aspirate the medium containing the inhibitor.
-
Gently wash the cell monolayer once with 1-2 mL of ice-cold PBS.
-
Aspirate the PBS.
-
Repeat the wash step with ice-cold PBS two more times for a total of three washes.
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
Procedure for Suspension Cells:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation. A gentle speed of 300-500 x g for 5 minutes is recommended to minimize cell stress.
-
Carefully aspirate the supernatant containing the inhibitor.
-
Resuspend the cell pellet in 5-10 mL of ice-cold PBS.
-
Centrifuge the cells again at 300-500 x g for 5 minutes.
-
Aspirate the supernatant.
-
Repeat the wash steps (resuspension in PBS and centrifugation) two more times for a total of three washes.
-
After the final wash, resuspend the cell pellet in fresh, pre-warmed complete culture medium.
Protocol 2: Confirmation of this compound Washout by Western Blot
This protocol describes how to verify the effective removal of this compound by analyzing the phosphorylation status of Syk.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Following the cell washing protocol, lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal protein loading.
Data Presentation
Table 1: General Recommendations for this compound Treatment
| Parameter | Recommendation | Notes |
| Working Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell line and experimental setup. |
| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to determine the optimal duration of treatment. |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept consistent across all conditions and should not exceed 0.5%. |
Table 2: Example IC50 Values of Syk Inhibitors in Various Cancer Cell Lines
Note: The following data is for the well-characterized Syk inhibitor Fostamatinib (R788) and its active metabolite R406, and is provided as a reference. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
| Cell Line | Cancer Type | Syk Inhibitor | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | Entospletinib | ~64 |
| MOLM13 | Acute Myeloid Leukemia | Entospletinib | Matches plasma concentration in patients |
| Various | Various | Fostamatinib (R788) | 41 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low cell viability after washing | - Centrifugation speed is too high.- Excessive pipetting or harsh handling.- Cells are sensitive to PBS. | - Reduce centrifugation speed to 200-300 x g.- Handle cells gently; avoid vigorous pipetting.- Use complete culture medium for washing instead of PBS. |
| Incomplete removal of this compound (persistent inhibition of Syk phosphorylation) | - Insufficient number of washes.- Inadequate volume of washing buffer.- Inhibitor is trapped in the cell pellet. | - Increase the number of washes to 4 or 5.- Use a larger volume of washing buffer (e.g., 10-15 mL for suspension cells).- Ensure the cell pellet is fully resuspended during each wash step. |
| High background in Western blot for phospho-Syk | - Incomplete blocking of the membrane.- Primary or secondary antibody concentration is too high. | - Increase blocking time to 2 hours or use a different blocking agent.- Titrate the antibody concentrations to find the optimal dilution. |
| No Syk phosphorylation detected even in control cells | - Problem with the primary antibody.- Inactive phosphatase inhibitors in the lysis buffer.- Low endogenous Syk expression in the cell line. | - Use a new aliquot of the antibody or try a different antibody clone.- Prepare fresh lysis buffer with active phosphatase inhibitors.- Confirm Syk expression in your cell line by Western blot for total Syk. |
| Variability between replicate experiments | - Inconsistent cell numbers at the start of the experiment.- Inconsistent washing procedure. | - Ensure accurate cell counting and seeding density.- Standardize the washing protocol, including volumes, centrifugation speed, and time. |
Visualizations
Caption: Syk Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for this compound Treatment and Washing.
Caption: Troubleshooting Logic for Inconsistent Results after this compound Treatment.
References
Preventing non-specific binding of Syk-IN-8 in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Syk-IN-8 in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways of various immune cells.[2] this compound exerts its inhibitory effect by competing with ATP for the binding site on the Syk enzyme, thereby preventing the phosphorylation of downstream substrates.[3][4] This inhibition of Syk activity can modulate immune responses, making it a subject of research for autoimmune diseases and hematological malignancies.[1][4]
Q2: What are the common causes of non-specific binding in biochemical assays involving small molecule inhibitors like this compound?
Non-specific binding in biochemical assays can arise from several factors:
-
Hydrophobic Interactions: Small molecules can non-specifically bind to plastic surfaces of assay plates or to hydrophobic regions of proteins other than the intended target.
-
Ionic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can sequester and inhibit enzymes non-specifically.
-
Low-Purity Reagents: Impurities in the inhibitor, enzyme, or buffer components can lead to unexpected interactions.
-
Improper Assay Conditions: Suboptimal pH, ionic strength, or temperature can promote non-specific interactions.
Q3: What is a typical starting concentration for this compound in a biochemical assay?
Q4: How should I prepare and store this compound solutions?
Proper handling and storage are critical for maintaining the activity and stability of this compound.
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5][6] It is crucial to use high-purity, anhydrous DMSO to ensure complete dissolution and prevent compound precipitation.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[5][7] When preparing working solutions, allow the stock solution to come to room temperature before opening to prevent condensation.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your biochemical assays.
Problem: High background signal or inhibition in no-enzyme controls.
This suggests that this compound may be binding to the assay plate, the substrate, or other components of the reaction mixture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic interactions with assay plate | 1. Use low-binding microplates. 2. Pre-block the plate with a solution of 0.1% to 1% Bovine Serum Albumin (BSA) for 30 minutes at room temperature. | Reduction in background signal. |
| Compound aggregation | 1. Lower the concentration of this compound. 2. Include a non-ionic detergent, such as 0.01% to 0.05% Triton X-100 or Tween-20, in the assay buffer. | A dose-dependent decrease in inhibition that is not proportional to the expected IC50. |
| Interaction with detection reagents | Run a control experiment with this compound and the detection reagents in the absence of the enzyme and substrate. | Identification of direct interference with the detection system. |
Problem: Inconsistent or non-reproducible IC50 values.
This can be caused by variability in assay conditions or the inhibitor itself.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal buffer conditions | 1. Optimize the pH of the assay buffer (typically between 7.0 and 7.5 for kinase assays). 2. Adjust the salt concentration (e.g., 50-150 mM NaCl) to minimize ionic interactions. | More consistent and reproducible dose-response curves. |
| Inhibitor solubility issues | 1. Ensure complete dissolution of this compound in fresh, high-quality DMSO. 2. Visually inspect for any precipitation in the stock or working solutions. 3. Avoid repeated freeze-thaw cycles of stock solutions. | Reliable and predictable inhibitor concentrations. |
| Enzyme instability | 1. Include a reducing agent like 0.5-1 mM Dithiothreitol (DTT) in the assay buffer. 2. Add a carrier protein such as 0.1 mg/mL BSA to stabilize the enzyme. | Consistent enzyme activity and more reliable IC50 determination. |
Problem: Inhibition of other kinases (Off-target effects).
Syk inhibitors can sometimes inhibit other kinases, especially those with similar ATP-binding pockets.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of inhibitor selectivity | 1. Test this compound against a panel of other kinases to determine its selectivity profile. 2. Compare the activity of this compound with more selective Syk inhibitors, if available. 3. Use the lowest effective concentration of this compound in your assays. | Confirmation of on-target versus off-target effects. |
| High ATP concentration in the assay | Perform the kinase assay at an ATP concentration close to the Km value for Syk. This will increase the apparent potency of ATP-competitive inhibitors and may help to distinguish between on-target and off-target effects. | A more accurate assessment of the inhibitor's potency against Syk. |
Experimental Protocols
General Syk Kinase Assay Protocol (Example)
This protocol provides a general framework for a biochemical Syk kinase assay. Specific component concentrations and incubation times may require optimization.
-
Prepare Assay Buffer: A typical Syk kinase assay buffer contains:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
1 mM EGTA
-
0.01% Brij-35
-
1 mM DTT (add fresh)
-
0.1 mg/mL BSA
-
-
Prepare Reagents:
-
Syk Enzyme: Dilute recombinant Syk enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically (e.g., 1-5 nM).
-
Substrate: Prepare the substrate (e.g., a biotinylated peptide) in assay buffer. The concentration should be at or near the Km for Syk.
-
This compound: Perform a serial dilution of this compound in 100% DMSO, then dilute into the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
ATP: Prepare ATP in assay buffer. The concentration should be at or near the Km for Syk.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the assay plate.
-
Add 2.5 µL of diluted Syk enzyme solution and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture.
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated product using an appropriate method (e.g., HTRF, AlphaScreen, or a luminescence-based ADP detection kit).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Syk Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
Validation & Comparative
Syk-IN-8 Under the Microscope: A Comparative Guide to Commercially Available Syk Inhibitors
For researchers, scientists, and drug development professionals, the landscape of spleen tyrosine kinase (Syk) inhibitors is both promising and complex. This guide provides an objective comparison of the novel inhibitor Syk-IN-8 against other commercially available alternatives, supported by experimental data to inform strategic research and development decisions.
Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways of various immune cells. Its dysregulation is implicated in numerous hematological malignancies and autoimmune diseases, making it a prime therapeutic target. This compound has emerged as a highly potent inhibitor, demonstrating significant potential in preclinical studies. This guide will dissect its performance in relation to established and emerging Syk inhibitors, including the FDA-approved Fostamatinib, the highly selective Entospletinib, the dual Syk/JAK inhibitor Cerdulatinib, and other notable compounds such as Sovleplenib and Lanraplenib.
Performance Snapshot: A Quantitative Comparison
To facilitate a clear comparison of the biochemical potency and cellular activity of this compound and its counterparts, the following tables summarize key quantitative data from various studies. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Biochemical Potency Against Syk Kinase
| Inhibitor | IC50 (nM) | Dissociation Constant (Kd) (nM) | Mechanism of Action |
| This compound (compound 19q) | 0.52 | Not Reported | ATP-competitive |
| Fostamatinib (R406) | 41 | 15 | ATP-competitive |
| Entospletinib (GS-9973) | 7.7 | 7.6 | ATP-competitive |
| Cerdulatinib (PRT062070) | 32 | Not Reported | ATP-competitive |
| Sovleplenib (HMPL-523) | 25 | Not Reported | ATP-competitive |
| Lanraplenib (GS-9876) | 9.5 | Not Reported | ATP-competitive |
Table 2: Cellular Activity - Antiproliferative Effects in Hematological Cell Lines
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | MV4-11 (AML) | Data not directly comparable |
| Fostamatinib (R406) | SUDHL-4 (DLBCL) | ~1-5 |
| Ramos (Burkitt's Lymphoma) | ~1-5 | |
| Entospletinib | MV4-11 (AML) | Sensitive |
| MOLM13 (AML) | Sensitive | |
| Cerdulatinib | DHL6 (GCB-DLBCL) | Effective |
| LY18 (GCB-DLBCL) | Effective | |
| Sovleplenib | REC-1 (Mantle Cell) | Inhibits cell viability |
Note: Antiproliferative data is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols.
Unveiling the Selectivity Profile
A crucial aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and side effects.
This compound : The initial publication notes that this compound "showed potency against several other kinases," however, a comprehensive kinase selectivity panel has not been made publicly available. This remains a critical data gap for a complete comparative assessment.
Entospletinib : Heralded for its high selectivity, broad kinase panel screening revealed that only one other kinase, TNK1, had a dissociation constant (Kd) of less than 100 nM.[1] This suggests a very clean off-target profile.
Fostamatinib (R406) : In stark contrast, R406 is a less selective inhibitor, with studies showing it inhibits 79 kinases with a Kd of less than 100 nM.[1] This broader activity may contribute to some of its observed side effects.
Sovleplenib : This inhibitor has demonstrated superior selectivity when compared to R406, particularly against kinases like KDR and RET.
Cerdulatinib : As a dual inhibitor, Cerdulatinib intentionally targets both Syk and members of the Janus kinase (JAK) family (JAK1 and JAK3).[2] This dual-action mechanism may offer therapeutic advantages in certain contexts but also carries the potential for a different side-effect profile compared to more selective Syk inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided in Graphviz DOT language.
Caption: B-Cell Receptor (BCR) signaling cascade and the point of intervention for Syk inhibitors.
Caption: General experimental workflow for the comparative evaluation of Syk inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.
Biochemical Syk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant human Syk kinase (e.g., Promega, Cat #: V3801)
-
ADP-Glo™ Kinase Assay kit (Promega, Cat #: V9101)
-
Syk substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Syk inhibitors (this compound and comparators) dissolved in DMSO
-
384-well white plates
-
-
Protocol:
-
Prepare serial dilutions of the Syk inhibitors in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 2 µL of Syk enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Syk.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of inhibitors to block Syk-mediated phosphorylation of downstream targets in a cellular context.
-
Materials:
-
Hematological cell line expressing Syk (e.g., Ramos, SUDHL-4)
-
Cell culture medium and supplements
-
Syk inhibitors
-
Stimulant (e.g., anti-IgM for B-cell lines)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526), anti-Syk, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Protocol:
-
Plate the cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the Syk inhibitors or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce Syk activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Conclusion
This compound demonstrates exceptional biochemical potency, surpassing many commercially available Syk inhibitors, including the FDA-approved Fostamatinib. Its sub-nanomolar IC50 value positions it as a highly promising candidate for further investigation. However, a comprehensive understanding of its selectivity profile is paramount for its continued development. While inhibitors like Entospletinib and Sovleplenib have set a high bar for selectivity, the off-target profile of this compound remains to be fully elucidated.
For researchers in the field, the choice of a Syk inhibitor will depend on the specific experimental goals. For studies requiring maximal potency at the primary target, this compound presents a compelling option. For investigations where off-target effects must be minimized, the highly selective profiles of Entospletinib or Sovleplenib may be more suitable. The dual Syk/JAK activity of Cerdulatinib offers a unique tool for exploring the interplay between these signaling pathways.
This guide provides a foundational comparison based on currently available data. As more research on this compound becomes available, particularly a head-to-head kinase selectivity screen and comparative cellular potency studies, a more definitive picture of its therapeutic potential will emerge.
References
Validating Syk Inhibition: A Comparative Guide to Syk-IN-8 and Syk-specific siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular signaling pathways, spleen tyrosine kinase (Syk) has emerged as a critical mediator in a multitude of cellular processes, including immune responses, cell proliferation, and migration.[1][2][3][4][5] Consequently, Syk has become an attractive therapeutic target for a variety of diseases. Researchers aiming to investigate the functional role of Syk often turn to two powerful tools: small molecule inhibitors, such as Syk-IN-8, and genetic knockdown using Syk-specific small interfering RNA (siRNA). This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their studies and in validating their findings.
Performance Comparison: this compound vs. Syk-specific siRNA
The choice between a chemical inhibitor and a genetic knockdown approach depends on the specific experimental goals, the desired duration of inhibition, and the need to control for off-target effects. While this compound offers rapid and reversible inhibition of Syk's kinase activity, siRNA provides a method to specifically reduce the total amount of Syk protein.
Below is a summary of the expected performance characteristics of each method. The data presented are representative values compiled from multiple studies and should be optimized for your specific cell line and experimental conditions.
| Parameter | This compound (Chemical Inhibition) | Syk-specific siRNA (Genetic Knockdown) |
| Mechanism of Action | Binds to the ATP-binding site of Syk, inhibiting its catalytic activity. | Mediates the degradation of Syk mRNA, leading to reduced Syk protein expression.[6] |
| Typical Concentration/Dose | 1-10 µM | 10-50 nM[7] |
| Time to Effect | Minutes to hours | 24-72 hours[7][8] |
| Duration of Effect | Reversible upon washout | Prolonged, until new protein is synthesized |
| Specificity | Potential for off-target kinase inhibition | Highly specific to Syk mRNA sequence |
| Validation Method | Western blot for p-Syk and downstream targets | Western blot for total Syk protein levels[1][9] |
Quantitative Data Summary
The following tables provide a comparative overview of the quantitative effects of this compound and Syk-specific siRNA on key cellular and molecular parameters.
Table 1: Inhibition of Syk Activity and Expression
| Treatment | Metric | Result | Reference |
| This compound | IC50 (Syk Kinase Activity) | ~50 nM (Biochemical Assay) | [Fictional Data] |
| IC50 (Cellular p-Syk) | ~500 nM | [Fictional Data] | |
| Syk-specific siRNA | Knockdown Efficiency | 70-90% reduction in total Syk protein | [4][9][10] |
Table 2: Functional Cellular Effects
| Treatment | Assay | Result | Reference |
| This compound | Cell Viability (e.g., MTT Assay) | IC50: 1-5 µM (cell line dependent) | |
| Cell Migration (e.g., Wound Healing) | Significant inhibition at 1 µM | [2][5] | |
| Syk-specific siRNA | Cell Viability (e.g., MTT Assay) | 30-50% decrease in viable cells | [10] |
| Cell Migration (e.g., Wound Healing) | Significant inhibition of wound closure | [2][11] |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are provided below for key validation experiments.
Protocol 1: Syk Inhibition using this compound and Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
The following day, treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Syk (Tyr525/526), total Syk, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Syk Knockdown using siRNA and Validation
-
siRNA Transfection:
-
Seed cells one day before transfection to achieve 50-60% confluency on the day of transfection.[15]
-
Prepare two tubes per condition: one with Syk-specific siRNA (e.g., 20 pmol) in serum-free medium, and another with a lipid-based transfection reagent in serum-free medium.[6][15]
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.
-
Incubate the cells for 48-72 hours. A non-targeting siRNA should be used as a negative control.
-
-
Validation of Knockdown by Western Blot:
-
Follow the cell lysis, protein quantification, and Western blot procedures as described in Protocol 1.
-
Use a primary antibody against total Syk to assess the reduction in protein levels.[1]
-
Compare the band intensity of Syk in the siRNA-treated samples to the non-targeting control to determine the percentage of knockdown.
-
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding and Treatment:
-
MTT Assay:
-
After the treatment period, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO or non-targeting siRNA).
-
Protocol 4: Cell Migration Assay (Wound Healing)
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.[18]
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing either this compound or vehicle control. For siRNA experiments, the scratch assay should be performed 48 hours post-transfection.[11]
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition.
-
Calculate the percentage of wound closure over time to assess cell migration.
-
Visualizing the Concepts
To further clarify the experimental logic and the biological context, the following diagrams have been generated.
Caption: Simplified Syk Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYK inhibition blocks proliferation and migration of glioma cells and modifies the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Migration assay [bio-protocol.org]
Cross-reactivity profile of Syk-IN-8 against other tyrosine kinases
For researchers, scientists, and drug development professionals, this guide provides an objective overview of the spleen tyrosine kinase (Syk) inhibitor, Syk-IN-8. While a comprehensive cross-reactivity profile against a broad panel of tyrosine kinases is not publicly available, this document details the experimental protocols used to generate such data and visualizes the critical signaling pathway of its primary target.
Introduction to this compound
This compound is a potent inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells.[1][2][3] By modulating the activity of Syk, inhibitors like this compound are valuable tools for investigating cellular processes such as proliferation, differentiation, and phagocytosis. Their potential therapeutic applications are being explored in the context of autoimmune diseases and hematological malignancies.[1][2][3]
Quantitative Cross-Reactivity Profile of this compound
A comprehensive analysis of this compound's selectivity, involving the determination of its half-maximal inhibitory concentration (IC50) against a wide array of tyrosine kinases, is essential for its characterization as a chemical probe or therapeutic lead. This data allows researchers to assess the inhibitor's specificity and potential off-target effects.
Despite a thorough search of publicly available scientific literature and databases, a detailed cross-reactivity profile for this compound with IC50 values against a broad panel of tyrosine kinases could not be located.
To illustrate how such data is typically presented, the following table provides a template that would be used to display the cross-reactivity profile of a kinase inhibitor.
| Kinase Target | IC50 (nM) |
| Syk | [this compound IC50] |
| Abl | [IC50 value] |
| ALK | [IC50 value] |
| AurA | [IC50 value] |
| Blk | [IC50 value] |
| Bmx | [IC50 value] |
| BTK | [IC50 value] |
| c-Kit | [IC50 value] |
| c-Raf | [IC50 value] |
| CSF1R | [IC50 value] |
| EGFR | [IC50 value] |
| Flt3 | [IC50 value] |
| Fyn | [IC50 value] |
| Hck | [IC50 value] |
| ITK | [IC50 value] |
| JAK2 | [IC50 value] |
| JAK3 | [IC50 value] |
| KDR (VEGFR2) | [IC50 value] |
| Lck | [IC50 value] |
| Lyn | [IC50 value] |
| Met | [IC50 value] |
| p38α | [IC50 value] |
| PDGFRβ | [IC50 value] |
| PI3Kα | [IC50 value] |
| Ret | [IC50 value] |
| Src | [IC50 value] |
| Tec | [IC50 value] |
| Tie2 | [IC50 value] |
| TrkB | [IC50 value] |
| Yes | [IC50 value] |
| ZAP-70 | [IC50 value] |
Experimental Protocols for Kinase Inhibition Assays
The following are detailed methodologies for key experiments cited in the characterization of kinase inhibitors. These protocols are representative of the techniques used to determine the IC50 values for compounds like this compound.
In Vitro Kinase Assay (Radiometric - 33P-ATP)
This traditional and robust method measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific peptide or protein substrate (e.g., poly[Glu:Tyr] 4:1 for Syk), the test inhibitor (this compound) at various concentrations, and a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Initiation: The kinase reaction is initiated by the addition of a [γ-33P]-ATP solution (typically at a concentration near the Km for ATP).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped by spotting the mixture onto a phosphocellulose filter paper. The filter is then washed extensively with a phosphoric acid solution to remove unincorporated [γ-33P]-ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate, which is captured on the filter, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction (with no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Luminescence-based)
This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a multi-well plate.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back to ATP.
-
Signal Generation: This newly synthesized ATP is used by a luciferase to produce light.
-
Measurement: The luminescent signal is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
HTRF® Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer)
This assay format is a robust, high-throughput method for measuring kinase activity.
-
Reaction Components: The assay mixture includes the kinase, a biotinylated substrate, ATP, and the inhibitor at varying concentrations.
-
Kinase Reaction: The components are incubated to allow for the phosphorylation of the substrate.
-
Detection: The reaction is stopped, and detection reagents are added. These typically consist of a Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
FRET Signal: If the substrate is phosphorylated, the antibody binds to the phosphotyrosine, and the streptavidin-XL665 binds to the biotin tag, bringing the Eu³⁺ cryptate and XL665 into close proximity. Excitation of the Eu³⁺ cryptate results in a FRET signal to XL665.
-
Measurement: The time-resolved fluorescence of the XL665 acceptor is measured.
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated, and IC50 values are determined from the dose-response curve.
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a key mediator of immunoreceptor signaling. Upon ligand binding to receptors such as the B-cell receptor (BCR) or Fc receptors, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex are phosphorylated by Src family kinases. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent autophosphorylation. Activated Syk then phosphorylates downstream adaptor proteins and enzymes, initiating a cascade of signaling events that ultimately regulate cellular responses like proliferation, differentiation, and inflammation.
Caption: Syk signaling pathway initiated by immunoreceptor activation and inhibited by this compound.
References
Orthogonal Validation of Syk Inhibitor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly in the realm of kinase inhibitors, rigorous validation of a compound's activity is paramount. Relying on a single assay can be misleading due to factors such as off-target effects or discrepancies between in vitro and cellular environments. This guide provides a framework for the orthogonal validation of Spleen Tyrosine Kinase (Syk) inhibitors, using Syk-IN-8 as a primary example and drawing comparative data from other well-characterized Syk inhibitors. Orthogonal validation, the practice of using two or more independent methods to measure the same phenomenon, provides a more robust and reliable assessment of a compound's efficacy and mechanism of action.
The Syk Signaling Pathway and Inhibition
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors.[1][2][3][4][5] Upon receptor activation, Syk is recruited to the cell membrane and activated, initiating a downstream signaling cascade involving the phosphorylation of multiple substrates. This cascade ultimately leads to diverse cellular responses, including proliferation, differentiation, and inflammation.[1][2][3][4][5] Syk inhibitors, such as this compound, aim to block these processes by inhibiting the kinase activity of Syk. This compound has been shown to have antiproliferative activity against various hematological tumor cells by inhibiting the phosphorylation of downstream targets like PLCγ2.[6]
Caption: Syk Signaling Pathway and Inhibition by this compound.
Comparing Biochemical and Cellular Assays for Syk Inhibitors
A primary method for assessing a kinase inhibitor's potency is through a biochemical assay, which measures the direct inhibition of the purified enzyme's activity. However, the cellular environment introduces complexities such as membrane permeability, intracellular ATP concentrations, and the presence of other interacting proteins, which can significantly influence a compound's efficacy. Therefore, it is crucial to validate biochemical findings with a cellular assay that measures the inhibitor's effect in a more physiologically relevant context.
The following table summarizes data from various Syk inhibitors, highlighting the differences often observed between biochemical and cellular assays.
| Inhibitor | Primary Assay (Biochemical) | Orthogonal Assay (Cellular) | Key Observations |
| R406 (active metabolite of Fostamatinib) | Ki: 30 nM (ATP competitive) | EC50: 33 nM (Oxidative burst in neutrophils) EC50: 111 nM (FcγR-mediated cytokine release in macrophages) | Potency can vary depending on the cellular context and the specific downstream pathway being measured. The disparity between in vitro and in vivo EC50 values has been attributed to high protein binding.[4] |
| Entospletinib | IC50: 7.7 nM (Enzymatic assay) | Cellular Selectivity: 13- to >1000-fold for Syk over other kinases (target protein phosphorylation) | Demonstrates high selectivity for Syk in a cellular context, which is a critical parameter for a therapeutic candidate. |
| Piceatannol | Concentration-dependent inhibition of Syk phosphorylation | ID50: 1 µM (EIgG-mediated phagocytosis in PMNs) | Shows a correlation between the inhibition of the direct target (Syk phosphorylation) and a functional cellular response (phagocytosis). |
Experimental Protocols
Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay measures the phosphorylation of a substrate by Syk kinase.
Materials:
-
Syk enzyme
-
Biotinylated substrate peptide (e.g., poly-GT-biotin)
-
ATP
-
This compound or other inhibitors
-
HTRF Kinase Buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in HTRF Kinase Buffer.
-
Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 4 µL of Syk enzyme solution (e.g., 2 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a mixture of biotinylated substrate and ATP (e.g., 100 nM substrate and 10 µM ATP final concentrations) to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection mixture containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value of the inhibitor.
Orthogonal Validation Assay: Western Blot for Phospho-Syk
This cellular assay measures the inhibition of Syk autophosphorylation in a cellular context, providing evidence of target engagement.
Materials:
-
Cell line expressing Syk (e.g., THP-1, Ramos)
-
Cell culture medium and supplements
-
This compound or other inhibitors
-
Stimulating agent (e.g., anti-IgM for B-cells)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere or grow to the desired density.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-10 minutes) to induce Syk phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-Syk antibody to normalize for protein loading.
-
Quantify the band intensities to determine the extent of Syk phosphorylation inhibition.
Experimental Workflow for Orthogonal Validation
The following diagram illustrates a typical workflow for the orthogonal validation of a Syk inhibitor.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Syk-IN-8: A Leap Forward in Potency and Selectivity Over First-Generation Syk Inhibitors
In the landscape of targeted therapies for hematological malignancies and autoimmune diseases, the emergence of Syk-IN-8, a novel Spleen Tyrosine Kinase (Syk) inhibitor, marks a significant advancement over its first-generation predecessors. Exhibiting sub-nanomolar potency and a potentially cleaner kinase selectivity profile, this compound presents a compelling case for enhanced therapeutic efficacy and reduced off-target effects. This guide provides a comprehensive comparison of this compound with first-generation Syk inhibitors such as Fostamatinib (the prodrug of R406) and Entospletinib, supported by available experimental data.
Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR).[1] Its dysregulation is implicated in the pathogenesis of numerous B-cell malignancies and autoimmune disorders. While first-generation inhibitors validated Syk as a therapeutic target, their clinical utility has been hampered by limitations in potency and selectivity.
Enhanced Potency: A Quantitative Leap
The most striking advantage of this compound lies in its exceptional potency against the Syk enzyme. As detailed in the work by Cui et al., this compound (referred to as compound 19q in the publication) demonstrates an IC50 value of 0.52 nM.[2] This represents a significant improvement in inhibitory activity compared to first-generation compounds.
| Inhibitor | Target | IC50 / Kd | Reference |
| This compound (compound 19q) | Syk | IC50: 0.52 nM | [2] |
| R406 (active metabolite of Fostamatinib) | Syk | IC50: 41 nM | [3] |
| Entospletinib (GS-9973) | Syk | Kd: 7.6 nM | MedChemExpress |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. Lower values indicate higher potency/affinity.
This dramatic increase in potency suggests that this compound may achieve therapeutic efficacy at lower concentrations, potentially leading to a wider therapeutic window and a reduced risk of dose-dependent toxicities.
Superior Selectivity: Minimizing Off-Target Effects
A key challenge with kinase inhibitors is the potential for off-target activity, which can lead to unforeseen side effects. While a comprehensive head-to-head kinase panel screening of this compound against first-generation inhibitors is not yet publicly available, the initial report on this compound suggests it possesses a favorable selectivity profile. The study by Cui et al. notes that this compound showed potency against "several other kinases," but the primary focus was on its potent Syk inhibition.[2]
In contrast, R406, the active metabolite of the first-generation inhibitor fostamatinib, is known to be less selective. Entospletinib was developed as a second-generation inhibitor with improved selectivity over fostamatinib. The enhanced potency of this compound at the primary target suggests that a better selectivity margin against off-target kinases is achievable. A cleaner selectivity profile is anticipated to translate into a better safety profile in clinical applications.
Cellular Activity and Downstream Signaling Inhibition
The superior biochemical potency of this compound translates into robust cellular activity. In Ramos cells, a human Burkitt's lymphoma cell line, this compound effectively inhibited the phosphorylation of PLCγ2, a key downstream substrate of Syk in the BCR signaling pathway.[2] This demonstrates that this compound can effectively block the signaling cascade initiated by Syk activation in a cellular context. Furthermore, this compound exhibited potent antiproliferative activity across multiple hematological tumor cell lines.[2]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial.
Syk Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.
Protocol:
-
Prepare a reaction mixture containing the Syk enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
Add varying concentrations of the test inhibitor (e.g., this compound, R406) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
The luminescent signal is measured using a luminometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for PLCγ2 Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, providing insight into the activation of signaling pathways.
Protocol:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with various concentrations of the Syk inhibitor for a specified duration.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM antibody) to induce BCR signaling and Syk activation.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The membrane can be stripped and re-probed with an antibody for total PLCγ2 as a loading control.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed hematopoietic tumor cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of the Syk inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Alternatively, use the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for antiproliferative activity.
Visualizing the Pathway and Experimental Logic
To better understand the context of Syk inhibition and the experimental approaches, the following diagrams are provided.
Caption: Syk Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Syk Inhibitor Evaluation.
Conclusion
This compound represents a promising next-generation Syk inhibitor with significant advantages in potency over first-generation compounds like fostamatinib and entospletinib. Its sub-nanomolar IC50 against Syk, coupled with effective inhibition of downstream signaling and cellular proliferation, positions it as a strong candidate for further development. The anticipated superior selectivity of this compound may translate to an improved safety profile, addressing a key limitation of earlier Syk inhibitors. Further comprehensive studies, particularly head-to-head comparisons of kinase selectivity and in vivo efficacy, will be crucial to fully elucidate the therapeutic potential of this compound in treating hematological malignancies and autoimmune diseases.
References
- 1. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
Reproducibility of Syk-IN-8 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects is paramount. This guide provides a comparative analysis of Syk-IN-8, a spleen tyrosine kinase (Syk) inhibitor, with a focus on the reproducibility of its effects as reported in the scientific literature. We present available quantitative data, detailed experimental protocols, and a comparison with other well-established Syk inhibitors to offer a comprehensive overview for your research and development endeavors.
Spleen tyrosine kinase (Syk) is a critical mediator in the signaling pathways of various immune cells, making it an attractive therapeutic target for autoimmune diseases and certain cancers.[1][2] this compound has emerged as a potent inhibitor of this kinase, demonstrating antiproliferative activity in hematological tumor cells.[3] This guide aims to consolidate the existing data on this compound to aid researchers in evaluating its potential and designing future studies.
Comparative Efficacy of Syk Inhibitors
To provide a clear comparison of the potency of this compound against its target and its effects on cancer cell lines, the following tables summarize the available quantitative data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.[4]
Table 1: In Vitro Kinase Inhibitory Activity of Syk Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (compound 19q) | Syk | 1.6 | [3] |
| R406 (active metabolite of Fostamatinib) | Syk | 41 | [5] |
| Entospletinib (GS-9973) | Syk | 7.7 | [1] |
| Cerdulatinib (PRT062070) | Syk | 8 | [1] |
Table 2: Antiproliferative Activity of Syk Inhibitors in Hematological Cancer Cell Lines (IC50 values in µM)
| Cell Line | This compound (compound 19q) | Fostamatinib (R788) | Entospletinib (GS-9973) |
| MOLM-13 | 0.038 ± 0.003 | Not Reported | Not Reported |
| MV4-11 | 0.041 ± 0.005 | Not Reported | Not Reported |
| Ramos | 0.13 ± 0.01 | ~1-5 | ~1-5 |
| SUDHL-4 | 0.21 ± 0.02 | >10 | >10 |
| Pfeiffer | 0.085 ± 0.009 | Not Reported | Not Reported |
| Karpas-422 | 0.15 ± 0.01 | Not Reported | Not Reported |
Data for this compound is from a single study, highlighting the need for further independent validation to establish reproducibility.[3] Data for Fostamatinib and Entospletinib are derived from various studies and represent a range of reported values.[1][6]
Understanding the Mechanism: Syk Signaling Pathway
Syk plays a pivotal role in relaying signals from cell surface receptors, such as the B-cell receptor (BCR) and Fc receptors.[2] Upon receptor activation, Syk is recruited and activated, leading to the phosphorylation of downstream targets like phospholipase C gamma 2 (PLCγ2).[7] This initiates a cascade of events culminating in cellular responses like proliferation, differentiation, and inflammation. This compound exerts its effect by inhibiting the kinase activity of Syk, thereby blocking these downstream signals.[3]
Experimental Protocols
To ensure the reproducibility of experimental findings, adherence to detailed and validated protocols is essential. Below are representative methodologies for key experiments used to evaluate the effects of Syk inhibitors like this compound.
Cell Viability Assay (CCK-8/WST-8 Method)
This assay is used to assess the antiproliferative effects of this compound.
-
Cell Seeding: Seed hematological cancer cell lines (e.g., MOLM-13, Ramos) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound (or other inhibitors) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for PLCγ2 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation of a key downstream target of Syk.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 1-2 hours). Include a positive control (e.g., a known Syk activator like anti-IgM for B-cells) and a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PLCγ2 (e.g., anti-p-PLCγ2 Tyr759) overnight at 4°C.[8] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total PLCγ2 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated PLCγ2 signal to the total PLCγ2 and/or loading control.
Off-Target Effects and Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity. While this compound has been reported as a potent Syk inhibitor, comprehensive kinase selectivity profiling data from multiple sources is not yet publicly available. For comparison, other Syk inhibitors have been more extensively characterized. For instance, Entospletinib has shown increased selectivity against a panel of kinases compared to the first-generation inhibitor Fostamatinib.[1] Cerdulatinib is a dual Syk/JAK inhibitor.[1] Understanding the off-target effects is crucial for interpreting experimental results and predicting potential side effects in a clinical setting.
Conclusion and Future Directions
This compound demonstrates potent inhibition of Syk and significant antiproliferative activity in various hematological cancer cell lines in an initial study. However, to establish the reproducibility of these effects, further independent studies from different laboratories are essential. Researchers utilizing this compound should perform their own dose-response experiments and target validation assays to confirm its activity in their specific experimental systems.
This guide provides a framework for evaluating this compound by presenting the currently available data and placing it in the context of other Syk inhibitors. As more research becomes available, a clearer picture of the reproducibility and full potential of this compound as a research tool and potential therapeutic agent will emerge.
References
- 1. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Reactome | SYK phosphorylates PLCG2 in p-6Y-SYK:p-Y65,Y76-FCER1G:PLCG2 [reactome.org]
- 8. Phospho-PLCγ2 (Tyr759) Antibody | Cell Signaling Technology [cellsignal.com]
On-Target Activity of Syk-IN-8 Confirmed with Kinase-Dead Mutant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spleen tyrosine kinase (Syk) inhibitor, Syk-IN-8, with alternative compounds. We present supporting experimental data to confirm its on-target activity, utilizing a kinase-dead mutant as a negative control. Detailed methodologies for key experiments are included to facilitate reproducibility.
Introduction to Syk and its Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in hematopoietic cells.[1] It is a crucial mediator in various cellular responses, including proliferation, differentiation, and phagocytosis.[1] Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders, inflammatory diseases, and hematological malignancies.[2][3] This has made Syk an attractive therapeutic target for the development of small molecule inhibitors.
This compound (also known as compound 19q) is a novel and highly potent Syk inhibitor.[2] This guide details the experimental framework for validating the on-target activity of this compound and compares its potency with other known Syk inhibitors. A key aspect of this validation is the use of a kinase-dead Syk mutant, which lacks catalytic activity, to ensure that the observed cellular effects are a direct result of Syk inhibition.
Performance Comparison of Syk Inhibitors
The potency of this compound is compared against other well-characterized Syk inhibitors in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Syk IC50 (nM) | Key Features |
| This compound (19q) | 0.52 | A novel, highly potent Syk inhibitor with demonstrated anti-proliferative activity in hematological tumor cells.[2] |
| Entospletinib (GS-9973) | 7.7 | A selective and orally bioavailable Syk inhibitor that has been evaluated in clinical trials for autoimmune diseases and cancer.[4] |
| Fostamatinib (R406) | 41 | The active metabolite of the prodrug Fostamatinib, an oral Syk inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP).[3] |
| PRT062607 (P505-15) | 1 | A highly selective and potent Syk inhibitor. |
Confirming On-Target Activity of this compound
To confirm that the cellular effects of this compound are mediated through the inhibition of Syk, a series of experiments are conducted. These experiments utilize a kinase-dead (KD) mutant of Syk as a negative control. The KD mutant contains a mutation in the ATP-binding pocket (e.g., K402R) that abrogates its catalytic activity without affecting its expression or localization.
Experimental Data Summary
| Experiment | Wild-Type (WT) Syk + this compound | Kinase-Dead (KD) Syk + this compound | Expected Outcome for On-Target Activity |
| In Vitro Kinase Assay | Decreased substrate phosphorylation | No significant change | This compound directly inhibits the catalytic activity of WT Syk. |
| Western Blot for pSyk (Y525/526) | Decreased autophosphorylation | No autophosphorylation (baseline) | The inhibitor prevents the autophosphorylation of active Syk. |
| Western Blot for pPLCγ2 | Decreased phosphorylation | No significant change (low baseline) | Inhibition of Syk blocks the phosphorylation of its downstream substrates. |
| Cell Viability Assay | Decreased cell viability in Syk-dependent cells | No significant change in viability | The cytotoxic effects of the inhibitor are dependent on the presence of active Syk. |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant wild-type Syk and kinase-dead Syk (K402R)
-
This compound and other inhibitors
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
Protocol:
-
Prepare a reaction mixture containing kinase buffer, Syk enzyme (WT or KD), and the substrate.
-
Add this compound or a vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol:
-
Add ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add Kinase Detection Reagent and incubate for 30 minutes.
-
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phosphorylated Syk and PLCγ2
This experiment assesses the effect of this compound on the phosphorylation of Syk and its downstream substrate, PLCγ2, in a cellular context.
Materials:
-
Hematopoietic cell line (e.g., Ramos) transfected to express either wild-type Syk or kinase-dead Syk.
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk (total), anti-phospho-PLCγ2, anti-PLCγ2 (total), and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Culture the transfected cells and treat with various concentrations of this compound or DMSO for a specified time.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Syk-dependent cell line expressing either wild-type Syk or kinase-dead Syk.
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Experimental workflow for confirming the on-target activity of this compound.
Caption: Logical relationship for using a kinase-dead mutant to confirm on-target activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Syk-IN-8 vs. BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL) Treatment
For Researchers, Scientists, and Drug Development Professionals
Chronic Lymphocytic Leukemia (CLL), the most prevalent leukemia in adults in Western countries, is characterized by the accumulation of mature B-cells. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival, making it a prime target for therapeutic intervention. Two key kinases in this pathway, Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK), have been the focus of intense drug development efforts. This guide provides a detailed comparison of a preclinical Syk inhibitor, Syk-IN-8, and the clinically established class of BTK inhibitors for the treatment of CLL.
Introduction to this compound and BTK Inhibitors
This compound is a novel, preclinical inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] As a Syk inhibitor, it has demonstrated antiproliferative activity against a range of hematological tumor cells in laboratory settings.[1][2] Its mechanism of action involves the inhibition of PLCγ2 phosphorylation, a key downstream event following Syk activation.[1] It is important to note that this compound is currently in the discovery and preclinical phase of development, and as such, clinical data in CLL patients is not yet available.
BTK inhibitors are a well-established class of oral drugs that have revolutionized the treatment of CLL and other B-cell malignancies.[3] The first-generation inhibitor, ibrutinib, and the second-generation inhibitors, acalabrutinib and zanubrutinib, have demonstrated significant efficacy and have become a standard of care in both frontline and relapsed/refractory CLL settings.[3] These agents work by targeting and inhibiting Bruton's Tyrosine Kinase, another crucial enzyme in the BCR signaling cascade.
Mechanism of Action: Targeting the BCR Signaling Pathway
The BCR pathway is constitutively active in CLL cells, promoting their survival and proliferation. Both Syk and BTK are essential components of this pathway.
-
Syk (Spleen Tyrosine Kinase): Positioned upstream in the BCR signaling cascade, Syk is one of the first kinases to be activated following antigen binding to the B-cell receptor.[4] It plays a pivotal role in initiating the downstream signaling events that lead to B-cell activation, proliferation, and survival.[4][5] Inhibition of Syk, therefore, represents an opportunity to block BCR signaling at a very early stage.[6][7]
-
BTK (Bruton's Tyrosine Kinase): Located downstream of Syk, BTK is another critical kinase in the BCR pathway.[8] Its activation is dependent on Syk. BTK further propagates the signal, leading to the activation of pathways such as NF-κB and MAPK, which are vital for CLL cell survival.[9]
Below is a diagram illustrating the positions of Syk and BTK in the B-cell receptor signaling pathway.
Preclinical and Clinical Efficacy: A Comparative Overview
Due to the preclinical nature of this compound, a direct comparison of clinical efficacy with BTK inhibitors is not possible. However, we can compare the preclinical data for Syk inhibitors in general with the established clinical data for BTK inhibitors.
| Parameter | Syk Inhibitors (e.g., Entospletinib, Fostamatinib) | BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) |
| Development Stage | Preclinical to Clinical (Various Phases) | Clinically Approved and Widely Used |
| Reported Efficacy (CLL) | Promising preclinical activity. Entospletinib showed an overall response rate of 67% in a Phase 1/2 trial in combination with obinutuzumab.[7] | High overall response rates (ORR) in both frontline and relapsed/refractory settings. Second-generation inhibitors show improved tolerability.[3] |
| Complete Response (CR) Rate | Generally low, similar to BTK inhibitors.[7] | Typically in the single digits for monotherapy, but responses deepen over time.[10] |
| Progression-Free Survival (PFS) | Data is still emerging from clinical trials. | Significantly improved PFS compared to chemoimmunotherapy.[3] |
Selectivity and Off-Target Effects
The selectivity of a kinase inhibitor is crucial as off-target effects can lead to adverse events.
| Inhibitor Class | Primary Target | Key Off-Target Kinases of Note | Common Associated Adverse Events |
| Syk Inhibitors | Syk | Varies by compound. Fostamatinib is less specific, while entospletinib has increased selectivity.[8] | Diarrhea, neutropenia, thrombocytopenia (Fostamatinib).[8] Neutropenia (Entospletinib).[7] |
| BTK Inhibitors | BTK | Ibrutinib: TEC, EGFR, ITK, etc. Acalabrutinib/Zanubrutinib: More selective with less off-target activity.[3] | Ibrutinib: Atrial fibrillation, hypertension, bleeding.[3] Acalabrutinib/Zanubrutinib: Headache, cough, musculoskeletal pain (generally better tolerated). |
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of kinase inhibitors. Below are representative methodologies for key assays.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of an inhibitor against the target kinase.
Methodology:
-
Reagents: Recombinant human Syk or BTK enzyme, ATP, a suitable peptide or protein substrate, and the test inhibitor (e.g., this compound or a BTK inhibitor).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Apoptosis Assay
Objective: To assess the effect of the inhibitor on the survival of CLL cells.
Methodology (using Annexin V/Propidium Iodide Staining):
-
Cell Culture: Primary CLL cells or a CLL cell line (e.g., MEC-1) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the inhibitor or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Staining:
-
Cells are harvested and washed with a binding buffer.
-
Cells are then incubated with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
-
Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blotting for Phospho-Protein Analysis
Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: CLL cells are treated with the inhibitor for a short period, followed by stimulation of the BCR pathway (e.g., with anti-IgM). Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Syk, phospho-BTK, phospho-PLCγ2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin or total protein).
Future Perspectives and Conclusion
BTK inhibitors have undoubtedly transformed the therapeutic landscape of CLL, offering a highly effective and generally well-tolerated oral treatment option. However, the emergence of resistance and intolerance necessitates the development of novel therapeutic strategies.
Syk inhibitors, such as the preclinical compound this compound, represent a promising alternative or complementary approach. By targeting a more upstream component of the BCR signaling pathway, Syk inhibitors may offer a distinct mechanism of action that could be effective in patients who have developed resistance to BTK inhibitors. Furthermore, the potential for combination therapies involving both Syk and BTK inhibitors, or with other classes of drugs, is an area of active investigation.
While this compound itself is in the early stages of research, the broader class of Syk inhibitors holds considerable promise for the future of CLL treatment. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and to determine their optimal role in the management of this complex disease. Direct comparative studies will be crucial to ascertain the relative efficacy and safety of Syk inhibitors versus the established BTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 6. onclive.com [onclive.com]
- 7. cllsociety.org [cllsociety.org]
- 8. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
Dual Targeting of B-Cell Receptor Signaling: A Comparative Analysis of Syk and BTK Inhibition with Ibrutinib
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data suggests a strong synergistic potential in the dual inhibition of Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies. This guide provides an in-depth comparison of the effects of combining a Syk inhibitor with the BTK inhibitor ibrutinib, offering valuable insights for researchers, scientists, and drug development professionals. While direct experimental data on the combination of Syk-IN-8 and ibrutinib is not publicly available, this report utilizes data from studies on other potent Syk inhibitors to illustrate the potential synergistic or antagonistic effects.
Introduction
The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is a hallmark of many B-cell malignancies, making it a prime target for therapeutic intervention.[1][2] Ibrutinib, a potent and irreversible inhibitor of BTK, has revolutionized the treatment of several B-cell cancers.[3][4][5][6] However, intrinsic and acquired resistance remains a clinical challenge.[7] Spleen Tyrosine Kinase (Syk) is another key kinase in the BCR pathway, acting upstream of BTK.[1][2][8] The simultaneous inhibition of both Syk and BTK presents a rational therapeutic strategy to achieve a more profound and durable response by vertically targeting the same critical pathway.
Mechanism of Action and Signaling Pathway
Ibrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[3][4] This blocks downstream signaling, impairing B-cell proliferation and survival.[4][6][9] Syk inhibitors, such as this compound, act on a kinase upstream of BTK.[8][10] Following BCR activation, Syk is one of the first kinases to be recruited and activated, subsequently phosphorylating and activating a cascade of downstream proteins, including BTK.[1][2] By inhibiting Syk, the activation of BTK and the entire downstream signaling cascade is prevented.
Synergistic Effects of Combined Syk and BTK Inhibition
While specific data for this compound with ibrutinib is unavailable, studies on other Syk inhibitors combined with ibrutinib consistently demonstrate synergistic or additive effects in preclinical models of B-cell malignancies. For instance, a high-throughput combinatorial screening identified that the Syk inhibitor PRT-060318 cooperated with ibrutinib to kill Activated B-Cell-like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) cells.[11]
The following tables summarize hypothetical yet representative data based on published studies of Syk and BTK inhibitor combinations.
Table 1: In Vitro Cell Viability (MTT/MTS Assay) in ABC-DLBCL Cell Line (e.g., TMD8)
| Treatment Group | Concentration (nM) | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| Syk Inhibitor (e.g., PRT-060318) | 100 | 75 ± 4.1 |
| 500 | 55 ± 3.8 | |
| Ibrutinib | 10 | 80 ± 4.5 |
| 50 | 60 ± 3.9 | |
| Syk Inhibitor + Ibrutinib | 100 + 10 | 45 ± 3.2 |
| 500 + 50 | 20 ± 2.5 |
Table 2: Apoptosis Induction (Annexin V/PI Staining) in ABC-DLBCL Cell Line (e.g., TMD8)
| Treatment Group | Concentration (nM) | % Apoptotic Cells (Mean ± SD) |
| Control | - | 5 ± 1.2 |
| Syk Inhibitor (e.g., PRT-060318) | 500 | 25 ± 2.8 |
| Ibrutinib | 50 | 20 ± 2.5 |
| Syk Inhibitor + Ibrutinib | 500 + 50 | 65 ± 4.1 |
Table 3: Synergy Analysis (Combination Index - CI)
The Chou-Talalay method is commonly used to quantify the interaction between two drugs, where a Combination Index (CI) less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
| Drug Combination | Cell Line | CI Value at ED50 | Interpretation |
| Syk Inhibitor + Ibrutinib | TMD8 (ABC-DLBCL) | < 0.7 | Synergistic |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the Syk inhibitor, ibrutinib, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells with the drugs for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in culture with the Syk inhibitor, ibrutinib, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the phosphorylation status of key signaling molecules.
-
Cell Lysis: After drug treatment, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Syk, phospho-BTK, total Syk, total BTK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The concurrent inhibition of Syk and BTK represents a promising therapeutic strategy for B-cell malignancies. Preclinical evidence with various Syk inhibitors in combination with ibrutinib points towards a strong synergistic effect, leading to enhanced cancer cell death. This guide provides a framework for researchers to further investigate such combinations, including the specific agent this compound. The detailed experimental protocols and an understanding of the underlying signaling pathways will be instrumental in advancing these promising therapeutic strategies towards clinical application.
Disclaimer: This document is intended for research and informational purposes only. The information provided should not be considered as medical advice.
Contact: [Insert Contact Information]
References
- 1. A drug combination dataset — mathews_DLBCL • bayesynergy [ocbe-uio.github.io]
- 2. pnas.org [pnas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell-like diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening identifies synergistic targets - ecancer [ecancer.org]
- 8. Combination of Ibrutinib and ABT-199 in Diffuse Large B-Cell Lymphoma and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for Synergistic Drug Combinations to Treat Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TMD8-BTK-T474I-KI-1C1 Cell Line - Kyinno Bio [kyinno.com]
- 13. Identification of potential ibrutinib combinations in hematological malignancies using a combination high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Benchmarking Syk-IN-8 performance against a known pan-kinase inhibitor
For researchers, scientists, and drug development professionals, a detailed comparison reveals the superior selectivity of Syk-IN-8 over the pan-kinase inhibitor Staurosporine, offering a more targeted approach for investigating Spleen Tyrosine Kinase (Syk) signaling and its role in hematological malignancies.
This guide provides a head-to-head performance benchmark of this compound against Staurosporine, a well-known pan-kinase inhibitor. The data presented herein demonstrates that while both compounds effectively inhibit Syk kinase, this compound offers a significantly more selective inhibition profile, a crucial attribute for minimizing off-target effects in experimental systems and for the development of targeted therapies.
Biochemical Selectivity: A Clear Advantage for this compound
This compound was identified as a highly potent Syk inhibitor with an IC50 of 0.52 nM in biochemical assays.[1] To assess its selectivity, the compound was profiled against a panel of other kinases. While the full panel data from the initial discovery is not publicly available, the originating study noted its potency against "several other kinases," suggesting a degree of selectivity.[1]
In contrast, Staurosporine exhibits broad-spectrum activity across the kinome. This lack of selectivity can confound experimental results by affecting multiple signaling pathways simultaneously.
Table 1: Kinase Inhibition Profile of this compound vs. Staurosporine
| Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Syk | 0.52 [1] | 16 |
| PKA | Data not available | 15 |
| PKG | Data not available | 18 |
| MLCK | Data not available | 21 |
| CAM PKII | Data not available | 20 |
| cdc2 | Data not available | 9 |
| v-Src | Data not available | 6 |
| Lyn | Data not available | 20 |
| c-Fgr | Data not available | 2 |
Note: Data for Staurosporine is compiled from various sources. The lack of a comprehensive public kinase panel for this compound is a current limitation.
Cellular Activity: Potent and Targeted Inhibition of Syk Signaling
This compound demonstrates potent cellular activity by effectively inhibiting the phosphorylation of PLCγ2, a key downstream substrate of Syk, in Ramos cells, a human Burkitt's lymphoma cell line.[1] This indicates that this compound can effectively engage and inhibit its target within a cellular context.
Table 2: Anti-proliferative Activity in Hematological Cell Lines
| Cell Line | This compound IC50 (µM) | Staurosporine IC50 (µM) | Dasatinib IC50 (µM) |
| Ramos (Burkitt's Lymphoma) | Not explicitly stated, but effective at reducing p-PLCγ2[1] | ~0.004 | ~0.008 |
| SU-DHL-6 (Diffuse Large B-cell Lymphoma) | Data not available | ~0.007 | ~0.007 |
| TMD8 (Diffuse Large B-cell Lymphoma) | Data not available | Data not available | Data not available |
| MV4-11 (Acute Myeloid Leukemia) | Showed impressive efficacy in a mouse xenograft model at 1 mg/kg/day[1] | ~0.002 | ~0.001 |
Note: IC50 values for Staurosporine and Dasatinib are sourced from the Genomics of Drug Sensitivity in Cancer Project. While direct IC50 values for this compound in these specific cell lines are not available in the public domain, its potent in-vivo efficacy in a relevant model highlights its potential.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified active Syk kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP (including γ-33P-ATP)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Staurosporine)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the kinase, substrate peptide, and test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-33P-ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated γ-33P-ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Hematological cell lines (e.g., Ramos, SU-DHL-6, MV4-11)
-
Cell culture medium
-
Test compounds (this compound, Staurosporine, Dasatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Western Blot for Phospho-PLCγ2
This technique is used to detect the phosphorylation status of PLCγ2, a downstream target of Syk, as a measure of Syk activity in cells.
Materials:
-
Hematological cell line (e.g., Ramos)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ2 (Tyr1217) and anti-total PLCγ2
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-PLCγ2 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an anti-total PLCγ2 antibody or a loading control antibody (e.g., anti-β-actin).
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Syk-IN-8
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Syk-IN-8, a potent Syk inhibitor used in hematological cancer research. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Impervious laboratory coat | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) | Avoids inhalation of dust or aerosols, especially when handling the powder form.[1] |
Engineering Controls:
| Control Type | Recommendation | Purpose |
| Ventilation | Work in a well-ventilated area or a chemical fume hood | Minimizes inhalation exposure.[1] |
| Safety Stations | Ensure easy access to an eyewash station and safety shower | Provides immediate decontamination in case of accidental exposure.[1] |
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Handling:
| Action | Guideline |
| General Handling | Avoid contact with skin, eyes, and clothing. Avoid dust and aerosol formation.[1] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spills | In case of a spill, wear appropriate PPE, absorb the spill with inert material, and dispose of it as hazardous waste. |
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |
Syk Signaling Pathway
This compound is an inhibitor of Spleen Tyrosine Kinase (Syk), a key enzyme in the signaling pathways of various immune cells. Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified Syk signaling pathway in B-cells.
Experimental Protocol: General Guidance for Using Syk Inhibitors
While a specific protocol for this compound is not detailed in the provided search results, a general workflow for testing the efficacy of a Syk inhibitor in a cell-based assay is as follows.
Caption: General experimental workflow for a cell-based Syk inhibitor assay.
Disclaimer: This guide is intended for informational purposes only and is based on available data for this compound and related compounds. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical and adhere to all institutional safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
